Bay 2416964
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-(4-chlorophenyl)-N-[(2S)-1-hydroxypropan-2-yl]-2-(1-methylpyrazol-4-yl)-3-oxopyridazine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O3/c1-11(10-25)21-17(26)15-7-16(12-3-5-13(19)6-4-12)22-24(18(15)27)14-8-20-23(2)9-14/h3-9,11,25H,10H2,1-2H3,(H,21,26)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGSZKAJPHGVOV-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC(=O)C1=CC(=NN(C1=O)C2=CN(N=C2)C)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)NC(=O)C1=CC(=NN(C1=O)C2=CN(N=C2)C)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Bay 2416964: A Deep Dive into its Mechanism of Action in Oncology
For Researchers, Scientists, and Drug Development Professionals
Bay 2416964, a novel small molecule inhibitor, is carving a significant niche in cancer immunotherapy by targeting the Aryl Hydrocarbon Receptor (AhR). This technical guide synthesizes the current understanding of this compound's mechanism of action, offering a comprehensive overview of its preclinical and clinical data, experimental validation, and the signaling pathways it modulates.
Core Mechanism: Inhibition of the Aryl Hydrocarbon Receptor
This compound functions as a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AhR).[1][2][3] The AhR is a ligand-activated transcription factor that plays a crucial role in tumor immune evasion.[1][4] In the tumor microenvironment, the metabolism of tryptophan by enzymes like indoleamine-2,3-dioxygenase (IDO1) and tryptophan-2,3-dioxygenase (TDO2) leads to the production of kynurenine (KYN). Kynurenine acts as an endogenous ligand for AhR.
Upon activation by ligands such as kynurenine, the AhR translocates from the cytoplasm to the nucleus, where it forms a heterodimer with the ARNT protein (AhR Nuclear Translocator). This complex then binds to Dioxin Response Elements (DREs) in the promoter regions of target genes, including CYP1A1, leading to their transcription. The activation of the AhR signaling pathway in immune cells, such as dendritic cells and T cells, results in a broad immunosuppressive effect, thereby allowing cancer cells to evade immune destruction.
This compound directly competes with AhR ligands, preventing the receptor's activation and subsequent nuclear translocation. This blockade inhibits the transcription of AhR target genes and, consequently, reverses the immunosuppressive effects within the tumor microenvironment. By doing so, this compound restores the function of immune cells, leading to an enhanced anti-tumor immune response.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
| Parameter | Value | Assay/Cell Line | Reference |
| IC50 (AhR Antagonism) | 341 nM | Cell-free assay | |
| IC50 (CYP1A1 Expression) | 4.30 nM | Human monocytic U937 cells | |
| EC50 (Target Engagement) | 200 nM | Cellular Thermal Shift Assay (CETSA) |
| Cell Line | Assay | Ligand | IC50 / Effect of this compound | Reference |
| Human U87 | Luciferase Reporter Assay | Kynurenic Acid (150 µM) | Potent inhibition of AhR activation | |
| Mouse Hepa-1c1c7 | Luciferase Reporter Assay | Kynurenic Acid (200 µM) | Potent inhibition of AhR activation | |
| Human Hep G2 | Nuclear Translocation Assay | TCDD | Inhibited TCDD-induced AhR translocation |
| In Vivo Model | Treatment | Effect | Reference |
| Syngeneic B16F10-OVA melanoma model in mice | Oral administration of this compound (30 mg/kg, once daily for seven days) | Demonstrated antitumor efficacy and induced a proinflammatory tumor microenvironment. |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism and experimental approaches, the following diagrams are provided.
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to characterize this compound.
AhR Reporter Gene Assay
-
Objective: To quantify the antagonistic activity of this compound on AhR activation.
-
Cell Lines: Human U87 glioblastoma cells or mouse Hepa-1c1c7 hepatoma cells, stably transfected with a luciferase reporter gene under the control of a DRE promoter.
-
Procedure:
-
Cells are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of this compound in the presence of an AhR agonist, such as kynurenic acid (e.g., 150 µM for U87, 200 µM for Hepa-1c1c7).
-
Control wells include cells treated with agonist alone (positive control) and vehicle alone (negative control).
-
After a 20-hour incubation period, cells are lysed, and luciferase activity is measured using a luminometer.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
-
Nuclear Translocation Assay
-
Objective: To visually and quantitatively assess the inhibition of ligand-induced AhR nuclear translocation by this compound.
-
Cell Line: Human Hep G2 liver cancer cells.
-
Procedure:
-
Hep G2 cells are cultured on coverslips or in imaging-compatible plates.
-
Cells are pre-treated with this compound or vehicle control.
-
Cells are then stimulated with an AhR agonist, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), to induce AhR nuclear translocation.
-
Following incubation, cells are fixed and permeabilized.
-
Immunofluorescence staining is performed using an antibody specific for the AhR protein.
-
The subcellular localization of AhR is visualized and quantified using fluorescence microscopy.
-
In Vivo Antitumor Efficacy Study
-
Objective: To evaluate the antitumor activity of this compound in a syngeneic mouse model.
-
Animal Model: C57BL/6 mice bearing B16F10 melanoma cells engineered to express ovalbumin (B16-OVA).
-
Procedure:
-
Tumor cells are implanted subcutaneously into the flanks of the mice.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
This compound is administered orally at a specified dose and schedule (e.g., 30 mg/kg, once daily).
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors and relevant tissues (e.g., spleens, lymph nodes) are harvested for further analysis, such as flow cytometry to assess immune cell populations and cytokine profiling.
-
Immunomodulatory Effects
Preclinical studies have demonstrated that this compound has significant immunomodulatory effects, leading to a more pro-inflammatory tumor microenvironment. In vitro, this compound has been shown to:
-
Restore the function of human and mouse immune cells.
-
Enhance antigen-specific cytotoxic T cell responses.
-
Increase the production of pro-inflammatory cytokines such as IFN-γ, IL-2, and TNF-α in co-culture systems mimicking the tumor microenvironment.
In vivo, treatment with this compound resulted in an increase in pro-inflammatory CD8+ T cells and NK cells within the tumor.
Clinical Development
This compound has progressed to Phase I clinical trials in patients with advanced solid tumors (NCT04069026). Initial results indicate that the drug is well-tolerated and shows evidence of target engagement and immune activation. The manageable safety profile supports its further development, both as a monotherapy and in combination with other cancer treatments, such as PD-1 checkpoint inhibitors.
Conclusion
This compound represents a promising therapeutic agent that targets a key mechanism of tumor immune evasion. By potently and selectively inhibiting the Aryl Hydrocarbon Receptor, it reverses immunosuppression in the tumor microenvironment and unleashes the patient's own immune system to fight cancer. The robust preclinical data, coupled with encouraging early clinical findings, underscore the potential of this compound to become a valuable component of the cancer immunotherapy arsenal. Further clinical investigation is ongoing to fully elucidate its efficacy across various cancer types and in combination with other therapies.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | AhR inhibitor | antitumor | TargetMol [targetmol.com]
- 4. Targeting the aryl hydrocarbon receptor (AhR) with this compound: a selective small molecule inhibitor for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of BAY 2416964 in Cancer Immunotherapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of BAY 2416964, a novel, potent, and selective small molecule inhibitor of the Aryl Hydrocarbon Receptor (AhR). It details the molecule's mechanism of action, summarizes key preclinical and clinical data, and outlines the experimental protocols used to evaluate its immunomodulatory and anti-tumor effects.
Introduction: Targeting a Key Immune Resistance Pathway
The metabolism of the amino acid tryptophan into kynurenine (KYN) by enzymes like indoleamine-2,3-dioxygenase (IDO1) and tryptophan-2,3-dioxygenase (TDO2) is a critical pathway of tumor immune resistance.[1][2][3][4] The immunosuppressive effects of KYN and other metabolites within the tumor microenvironment are largely mediated by the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor found in the cytoplasm of immune and tumor cells.[1] Upon binding to ligands such as KYN, AhR translocates to the nucleus, where it drives the expression of genes that suppress the function of various immune cells, including T cells and antigen-presenting cells.
This compound is an orally available AhR inhibitor designed to block this immunosuppressive signaling at its convergence point. By antagonizing the activation of AhR, this compound aims to restore and enhance anti-tumor immunity, offering a promising therapeutic strategy to overcome immune resistance in various cancers.
Mechanism of Action
This compound functions as a direct antagonist of the AhR. In the tumor microenvironment, tryptophan metabolites (e.g., kynurenine) act as endogenous ligands for AhR. Ligand binding triggers a conformational change in the AhR complex, leading to its translocation from the cytoplasm into the nucleus. Inside the nucleus, AhR dimerizes with the AhR Nuclear Translocator (ARNT) and binds to specific DNA sequences, driving the transcription of target genes, such as CYP1A1, which leads to broad immunosuppression.
This compound competitively binds to AhR, preventing its activation by endogenous ligands. This inhibition blocks the nuclear translocation of AhR and the subsequent transcription of its target genes. The result is a reversal of the immunosuppressive tumor microenvironment, characterized by:
-
Enhanced Proinflammatory Activity: It promotes a proinflammatory phenotype in monocytes and dendritic cells.
-
Restored T-Cell Function: It directly increases the activity and cytokine production (e.g., IFN-γ, IL-2) of CD4+ and CD8+ T cells, even in the presence of suppressive factors like TGF-β.
-
Increased Cytotoxicity: It enhances antigen-specific cytotoxic T-cell responses and their ability to kill tumor cells.
Quantitative Data Summary
The potency and activity of this compound have been characterized through various preclinical and clinical evaluations.
| Parameter | Value | Assay System | Reference |
| IC₅₀ | 341 nM | Cell-free AhR antagonist assay | |
| IC₅₀ | 4.30 nM | CYP1A1 expression in human U937 cells |
| Finding | Model System | Treatment | Reference |
| Increased Cytokines | Co-culture of H1299 NSCLC cells, PBMCs, and fibroblasts | 0.37 - 3.3 µM this compound | |
| Reversed Suppression | KA-treated, LPS-stimulated human primary monocytes | 300 nM this compound | |
| Enhanced T-Cell Activity | Stimulated human naïve CD4⁺ and CD8⁺ T cells | This compound (dose-dependent) |
| Parameter | Details | Reference |
| Study | Phase I, First-in-Human (NCT04069026) | |
| Patient Population | 72 patients with advanced solid tumors (heavily pretreated) | |
| Most Common Tumors | Colorectal, Breast, Pancreatic, NSCLC, HNSCC | |
| Drug-Related AEs (≥10%) | Nausea (13.9%), Fatigue (11.1%) - Mostly Grade 1-2 | |
| Dose-Limiting Toxicities | None observed | |
| Preliminary Efficacy | Stable Disease: 32.8% (22 of 67 evaluable patients) | |
| Partial Response (iRECIST): 1 patient (thymoma) | ||
| Conclusion | Well-tolerated with evidence of target engagement and preliminary anti-tumor activity. |
Experimental Protocols
Detailed methodologies are crucial for interpreting the significance of the presented data. Below are protocols for key experiments cited in the evaluation of this compound.
AhR Activation Assay (CYP1A1 Expression)
This assay quantifies the ability of this compound to inhibit ligand-induced AhR activation by measuring the expression of a primary AhR target gene, CYP1A1.
-
Cell Line: Human monocytic U937 cells.
-
Culture Conditions: Cells are maintained in tryptophan-free RPMI medium supplemented with 1% FCS and 2mM L-glutamine.
-
Protocol:
-
Seed cells in appropriate culture plates.
-
Induce AhR activation by adding an AhR agonist, such as 150 µM kynurenic acid (KA).
-
Concurrently treat cells with increasing concentrations of this compound (e.g., 72 pM to 20 µM).
-
Incubate for 20 hours.
-
Harvest cells, extract RNA, and perform RT-qPCR to quantify CYP1A1 mRNA levels.
-
Normalize CYP1A1 expression to a housekeeping gene.
-
Calculate IC₅₀ values by plotting the dose-response curve of this compound concentration versus CYP1A1 expression.
-
T-Cell Mediated Tumor Spheroid Killing Assay
This protocol assesses how this compound enhances the ability of antigen-specific T cells to recognize and kill tumor cells in a 3D culture model.
-
Components:
-
Tumor Spheroids: e.g., Human H1299 NSCLC cells.
-
Effector Cells: Tumor antigen-specific T cells (e.g., MART-1 T cells).
-
Test Compound: this compound.
-
-
Protocol:
-
Generate tumor spheroids by seeding tumor cells in ultra-low attachment plates.
-
Once spheroids are formed, co-culture them with the antigen-specific T cells.
-
Treat the co-cultures with vehicle control or varying concentrations of this compound.
-
Incubate for a specified period (e.g., 48-72 hours).
-
Assess tumor cell killing by measuring the size and viability of the spheroids using imaging techniques or viability assays (e.g., CellTiter-Glo®).
-
Supernatants can be collected to measure cytokine release (e.g., IFN-γ) by ELISA or multiplex assay to assess T-cell activation.
-
In Vivo Syngeneic Mouse Model Study
This protocol evaluates the in vivo anti-tumor efficacy and immunomodulatory effects of this compound.
-
Model: C57BL/6 mice bearing syngeneic ovalbumin-expressing B16F10 melanoma tumors.
-
Protocol:
-
Implant B16F10-OVA tumor cells subcutaneously into the flank of the mice.
-
Once tumors reach a palpable size, randomize mice into treatment groups (e.g., vehicle control, this compound).
-
Administer this compound orally (p.o.) at a specified dose and schedule (e.g., 30 mg/kg, once daily).
-
Monitor tumor volume regularly using caliper measurements.
-
At the end of the study, harvest tumors and spleens for analysis.
-
Perform flow cytometry on dissociated tumors to characterize changes in tumor-infiltrating immune cells (e.g., CD8+ T cells, NK cells).
-
Analyze gene expression in the tumor microenvironment via RT-qPCR or RNAseq.
-
Conclusion
This compound is a selective AhR inhibitor that effectively reverses a key metabolic pathway of immune suppression in the tumor microenvironment. Preclinical data demonstrate its ability to restore the function of multiple immune cell types, leading to enhanced anti-tumor activity both in vitro and in vivo. Early clinical data from the Phase I trial show that this compound is well-tolerated and demonstrates signs of biological activity and preliminary efficacy in a heavily pretreated patient population. These findings establish AhR inhibition as a viable therapeutic strategy. The manageable safety profile supports its further development, particularly in combination with other immunotherapies like PD-1 checkpoint inhibitors, which is currently under investigation.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. Targeting the aryl hydrocarbon receptor (AhR) with this compound: a selective small molecule inhibitor for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting the aryl hydrocarbon receptor (AhR) with this compound: a selective small molecule inhibitor for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Bay 2416964: A Selective Aryl Hydrocarbon Receptor Inhibitor for Cancer Immunotherapy
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bay 2416964, a potent and selective small molecule inhibitor of the Aryl Hydrocarbon Receptor (AhR). This document details its mechanism of action, preclinical efficacy in various cancer models, and key experimental protocols to facilitate further research and development.
Core Concepts: The Aryl Hydrocarbon Receptor in Oncology
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating immune responses.[1] In the tumor microenvironment, the activation of AhR by various ligands, including tryptophan catabolites like kynurenine, leads to immunosuppression, thereby promoting tumor growth and resistance to immunotherapy.[1][2] AhR activation suppresses the function of various immune cells, including T cells and dendritic cells, and promotes the differentiation of regulatory T cells. Consequently, inhibiting the AhR signaling pathway presents a promising strategy to restore anti-tumor immunity. This compound has been developed as a selective inhibitor to block this immunosuppressive pathway.
Mechanism of Action of this compound
This compound is a potent and selective antagonist of the AhR.[1][3] Its primary mechanism of action involves competitively binding to the AhR, thereby preventing the binding of endogenous and exogenous ligands. This inhibition blocks the subsequent translocation of the AhR to the nucleus and the transcription of its target genes, such as Cytochrome P450 1A1 (CYP1A1) and AhR Repressor (AHRR). By blocking AhR activation, this compound effectively reverses the immunosuppressive effects mediated by this pathway, leading to the restoration of immune cell function and enhanced anti-tumor responses.
Data Presentation
In Vitro Activity of this compound
The in vitro efficacy of this compound has been demonstrated through its ability to inhibit AhR activation and restore immune cell function.
| Parameter | Cell Line/System | Agonist | IC50 Value | Reference |
| AhR Antagonism | Human U87 glioblastoma cells | Kynurenic Acid | 22 nM | |
| AhR Antagonism | Mouse Hepa-1c1c7 cells | Kynurenic Acid | Not Specified | |
| CYP1A1 Expression Inhibition | Human monocytic U937 cells | Kynurenic Acid | 4.3 nM | |
| CYP1A1 Expression Inhibition | Human monocytic U937 cells | 6-formylindolo[3,2-b]carbazole (FICZ) | 11 nM | |
| CYP1A1 Expression Inhibition | Human monocytic U937 cells | Benzo[a]pyrene (BaP) | 45 nM | |
| CYP1A1 Expression Inhibition | Human monocytic U937 cells | Indole-3-pyruvate (I3P) | 290 nM | |
| CYP1A1 Expression Inhibition | Freshly isolated mouse splenocytes | Kynurenic Acid | 18 nM |
Immunomodulatory Effects of this compound
This compound has been shown to reverse the immunosuppressive effects of AhR activation and promote a pro-inflammatory phenotype in various immune cell subsets.
| Experimental System | Treatment | Effect | Reference |
| KA-treated, LPS-stimulated human primary monocytes | This compound (300 nM) | Decreased expression of AhR target genes (AHRR, CYP1A1, TIPARP) and increased expression of pro-inflammatory cytokines and chemokines. | |
| Human naïve CD4+ T cells stimulated with CD3, CD28, and IL-2 | This compound (30-1000 nM) | Increased IFN-γ production. | |
| Coculture of H1299 NSCLC cells, primary human PBMCs, and fibroblasts | This compound (0.37, 1.1, or 3.3 µM) | Increased production of IFN-γ, IL-2, and TNF-α. | |
| COLO-800 melanoma tumor spheroids with MART-1 T cells | This compound (0.1 nM–10 µM) | Dose-dependently enhanced IL-2 and granzyme B production by MART-1 T cells. |
In Vivo Efficacy of this compound
The anti-tumor efficacy of this compound has been evaluated in a syngeneic mouse melanoma model.
| Animal Model | Treatment | Key Findings | Reference |
| B16/F10-OVA murine melanoma model | This compound (30 mg/kg, p.o., daily) | Reduced tumor volume, increased infiltration of CD8+ T cells and NK cells, and decreased infiltration of GR1+ myeloid cells and CD206+ M2 macrophages in tumors. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
AhR Transactivation Assay (Luciferase Reporter Assay)
This assay assesses the ability of this compound to antagonize ligand-induced AhR activation.
-
Cell Lines: Human U87 glioblastoma cells or mouse Hepa1c1c7 hepatoma cells stably transfected with an AhR-responsive luciferase reporter construct.
-
Procedure:
-
Seed the cells in appropriate culture plates.
-
For antagonism assessment, stimulate the cells with an AhR agonist (e.g., 150–200 µM kynurenic acid) in the presence or absence of a serial dilution of this compound (e.g., 72 pM–20 µM).
-
For agonism assessment, incubate the cells with a serial dilution of this compound alone.
-
Incubate the plates for 20 hours.
-
Measure luciferase activity using a suitable luciferase assay system (e.g., Steady-Glo Luciferase Assay System).
-
Determine IC50 (for antagonism) or EC50 (for agonism) values from the dose-response curves.
-
Gene Expression Analysis by qRT-PCR
This protocol is used to quantify the effect of this compound on the expression of AhR target genes.
-
Cells: Human primary monocytes or other relevant cell types.
-
Procedure:
-
Isolate total RNA from cells treated with AhR agonists and/or this compound using a suitable RNA isolation kit.
-
Synthesize cDNA from the isolated RNA.
-
Perform quantitative real-time PCR (qRT-PCR) using primers and probes specific for the target genes (e.g., CYP1A1, AHRR) and a housekeeping gene for normalization.
-
Calculate the relative gene expression using the ΔΔCt method.
-
Cytokine Production Assays
These assays measure the impact of this compound on the production of key immunomodulatory cytokines.
-
Cells: Human peripheral blood mononuclear cells (PBMCs), isolated T cells, or co-culture systems.
-
Procedure:
-
Culture the cells under appropriate stimulation conditions (e.g., with anti-CD3/CD28 antibodies for T cells, or LPS for monocytes) in the presence or absence of this compound.
-
Collect the cell culture supernatants after a defined incubation period.
-
Measure the concentration of cytokines (e.g., IFN-γ, IL-2, TNF-α) in the supernatants using ELISA or multiplex bead-based assays.
-
In Vivo Murine Tumor Model
This protocol evaluates the anti-tumor efficacy and immunomodulatory effects of this compound in a preclinical cancer model.
-
Animal Model: C57BL/6 mice bearing subcutaneously implanted B16/F10-OVA melanoma cells.
-
Procedure:
-
Once tumors are established, randomize the mice into treatment and vehicle control groups.
-
Administer this compound orally at a specified dose and schedule (e.g., 30 mg/kg, daily).
-
Monitor tumor growth by measuring tumor volume at regular intervals.
-
At the end of the study, excise the tumors for analysis.
-
Prepare single-cell suspensions from the tumors and analyze the immune cell infiltrates by flow cytometry using antibodies against various immune cell markers (e.g., CD8, NK1.1, Gr-1, CD206).
-
Tumor Spheroid Co-culture Assay
This assay assesses the ability of this compound to enhance T cell-mediated killing of tumor cells in a 3D culture model.
-
Cells: Tumor cell line that forms spheroids (e.g., COLO-800 melanoma) and tumor antigen-specific T cells (e.g., MART-1 T cells).
-
Procedure:
-
Generate tumor spheroids in ultra-low attachment plates.
-
Co-culture the tumor spheroids with the antigen-specific T cells.
-
Treat the co-cultures with a dose range of this compound.
-
After a defined incubation period (e.g., 4 days), assess T cell activity by measuring cytokine production (e.g., IL-2, granzyme B) in the culture supernatant.
-
Analyze the expression of AhR target genes in the co-cultures by qRT-PCR.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Action of this compound as an AhR Inhibitor.
Caption: Workflow for In Vivo Efficacy Study of this compound.
Conclusion
This compound is a promising selective AhR inhibitor with demonstrated preclinical activity in cancer immunotherapy models. Its ability to block AhR-mediated immunosuppression and promote a pro-inflammatory tumor microenvironment highlights its potential as a novel therapeutic agent, both as a monotherapy and in combination with other immunotherapies. The data and protocols presented in this guide provide a solid foundation for further investigation into the clinical utility of this compound.
References
The Discovery and Development of Bay 2416964: A Selective Aryl Hydrocarbon Receptor (AhR) Inhibitor for Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tryptophan metabolic pathway and its downstream effector, the Aryl Hydrocarbon Receptor (AhR), have emerged as critical regulators of immune tolerance in the tumor microenvironment. Constitutive activation of AhR by tryptophan catabolites, such as kynurenine, leads to the suppression of anti-tumor immunity, thereby promoting cancer progression. Bay 2416964 is a novel, potent, and selective small molecule inhibitor of the AhR, developed by Bayer, that aims to reverse this immunosuppressive effect and unleash the patient's immune system against cancer cells. This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical development, and early clinical evaluation of this compound.
Discovery and Synthesis
This compound was identified through a comprehensive cellular screening cascade from a library of 3.2 million compounds. The screening process aimed to identify compounds that could inhibit the kynurenine (KYN) pathway-mediated activation of AhR.[1] This effort led to the identification of a lead series of 2-heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamides with promising inhibitory potential and evidence of direct, competitive binding to the AhR.[1] Subsequent optimization of this series resulted in the selection of this compound for further development.[1]
The synthesis of this compound is detailed in the patent WO2018146010A1. The core structure is a 2-heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamide. While the patent covers a broad class of related compounds, this compound is specifically described as an example within this patent. The general synthetic route involves the construction of the dihydropyridazinone core followed by the amidation to introduce the carboxamide side chain.
Mechanism of Action
This compound is a potent and orally active antagonist of the Aryl Hydrocarbon Receptor (AhR).[2] Its mechanism of action involves competitively binding to the AhR, thereby preventing the binding of its natural ligands, such as kynurenic acid (KA), a downstream product of tryptophan metabolism.[1] This inhibition of ligand binding prevents the translocation of the AhR from the cytoplasm to the nucleus.
In the absence of nuclear translocation, the AhR cannot form a heterodimer with the AhR Nuclear Translocator (ARNT), which is necessary for binding to Dioxin Response Elements (DREs) in the promoter regions of target genes. Consequently, this compound blocks the transcription of AhR target genes, including the cytochrome P450 enzyme CYP1A1, which is a well-established marker of AhR activation. By inhibiting the AhR signaling pathway, this compound effectively reverses the immunosuppressive effects mediated by AhR activation in the tumor microenvironment. This leads to the restoration of immune cell function, including enhanced activity of dendritic cells (DCs), CD4+ and CD8+ T cells, and a reduction in the activity of immunosuppressive regulatory T cells (Tregs) and myeloid cells.
Preclinical Development
In Vitro Activity
This compound has demonstrated potent and selective inhibition of AhR activation induced by both exogenous and endogenous ligands in various human and mouse cell lines.
| Assay | Cell Line | Agonist | IC50 (nM) | Reference |
| AhR-mediated CYP1A1 expression | Human monocytic U937 cells | Kynurenic Acid (KA) | 21 | |
| AhR-mediated CYP1A1 expression | Human monocytic U937 cells | 6-formylindolo[3,2-b]carbazole (FICZ) | 11 | |
| AhR-mediated CYP1A1 expression | Human monocytic U937 cells | Indole-3-pyruvate (I3P) | 290 | |
| AhR-mediated CYP1A1 expression | Human monocytic U937 cells | Benzo[a]pyrene (BaP) | 45 | |
| AhR-mediated CYP1A1 expression | Mouse splenocytes | Kynurenic Acid (KA) | 18 | |
| AhR Antagonism (Cell-free assay) | - | - | 341 | |
| AhR-regulated CYP1A1 expression | Human monocytic U937 cells | - | 4.3 |
In vitro studies have shown that this compound restores immune cell function. In co-cultures of human immune cells, it enhanced the production of pro-inflammatory cytokines such as IFN-γ and IL-2, and reversed the anti-inflammatory phenotype of monocytes exposed to AhR activation. Furthermore, this compound enhanced antigen-specific cytotoxic T cell responses and the killing of tumor spheroids.
In Vivo Efficacy
The in vivo anti-tumor efficacy of this compound was evaluated in the syngeneic B16F10-OVA melanoma mouse model. Oral administration of this compound was well-tolerated and resulted in a significant reduction in tumor growth. This anti-tumor effect was associated with a pro-inflammatory tumor microenvironment, characterized by increased infiltration of CD8+ T cells and natural killer (NK) cells, and a decrease in immunosuppressive myeloid cells.
| Animal Model | Treatment | Outcome | Reference |
| B16F10-OVA melanoma mouse model | 30 mg/kg, once daily, oral | Significant inhibition of tumor growth | |
| B16F10-OVA melanoma mouse model | 30 mg/kg, once daily, oral | Increased tumor-infiltrating CD8+ T cells and NK cells |
Clinical Development
This compound is currently being investigated in a first-in-human, open-label, Phase I clinical trial (NCT04069026) in patients with advanced solid tumors. The primary objectives of this dose-escalation and expansion study are to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound, as well as to determine the recommended Phase II dose.
Initial results from this trial have shown that this compound is well-tolerated, with most treatment-related adverse events being of low grade. Pharmacokinetic analyses demonstrated that plasma exposure to this compound increased with the dose. Importantly, biomarker analyses have provided evidence of target engagement and immune activation at the doses tested. Preliminary anti-tumor activity, including stable disease and one partial response, has been observed in heavily pretreated patients.
A second Phase I trial (NCT04999202) is underway to evaluate this compound in combination with the anti-PD-1 antibody pembrolizumab in patients with advanced solid tumors. This study aims to determine the safety and efficacy of the combination therapy.
Experimental Protocols
Luciferase Reporter Gene Assay for AhR Activation
This assay quantitatively measures the activation of the AhR signaling pathway.
Protocol:
-
Human U87 or mouse Hepa1c1c7 cells, stably transfected with an AhR-inducible firefly luciferase reporter gene construct, are cultured in appropriate media.
-
For antagonism assessment, cells are stimulated with an AhR agonist (e.g., 150-200 µM kynurenic acid) and co-incubated with a dilution series of this compound (typically ranging from pM to µM).
-
For agonism assessment, cells are incubated with a dilution series of this compound alone.
-
The cells are incubated for 20 hours.
-
After incubation, the cells are lysed, and firefly luciferase activity is measured using a luminometer and a suitable luciferase assay system (e.g., Steady-Glo® Luciferase Assay System).
-
The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values are calculated from the dose-response curves.
In Vivo Antitumor Efficacy Study
This study assesses the ability of this compound to inhibit tumor growth in a mouse model.
Protocol:
-
C57BL/6 mice are subcutaneously inoculated with B16F10-OVA melanoma cells.
-
Once tumors reach a predetermined size, mice are randomized into treatment and control groups.
-
The treatment group receives this compound orally, typically at a dose of 30 mg/kg, once daily. The control group receives the vehicle.
-
Tumor volumes are measured at regular intervals throughout the study.
-
At the end of the study, tumors are excised, and the tissue is processed for analysis of immune cell populations by flow cytometry.
Conclusion
This compound is a promising, first-in-class, selective AhR inhibitor with a well-defined mechanism of action. Preclinical data have demonstrated its ability to reverse AhR-mediated immunosuppression and promote anti-tumor immunity, leading to significant tumor growth inhibition in vivo. Early clinical data suggest that this compound is safe and well-tolerated, with evidence of target engagement and preliminary signs of clinical activity. Ongoing and future clinical studies, particularly in combination with immune checkpoint inhibitors, will be crucial in determining the full therapeutic potential of this compound in the treatment of advanced cancers. The development of this molecule represents a significant step forward in the field of immuno-oncology, targeting a key metabolic pathway that governs immune tolerance in the tumor microenvironment.
References
Preclinical Profile of BAY 2416964: A Novel Aryl Hydrocarbon Receptor Inhibitor for Cancer Immunotherapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical research on BAY 2416964, a potent and selective small molecule inhibitor of the Aryl Hydrocarbon Receptor (AhR). The immunosuppressive effects of the tryptophan-to-kynurenine metabolic pathway, predominantly mediated by AhR, represent a significant mechanism of tumor immune evasion.[1][2][3][4] this compound is designed to counteract this immunosuppression by blocking AhR activation, thereby restoring and enhancing anti-tumor immune responses.[1] This document details the mechanism of action, summarizes key in vitro and in vivo data, outlines experimental methodologies, and provides visual representations of critical pathways and workflows.
Core Mechanism of Action
This compound functions as a direct antagonist of the Aryl Hydrocarbon Receptor. In the tumor microenvironment, tryptophan metabolism by enzymes like IDO1 and TDO2 produces kynurenine (KYN) and other metabolites that act as endogenous ligands for AhR. Ligand-induced activation of AhR, a cytosolic transcription factor, leads to its translocation into the nucleus, where it regulates the transcription of target genes, such as CYP1A1, promoting an immunosuppressive environment. This compound competitively binds to AhR, preventing ligand-induced nuclear translocation and subsequent downstream signaling. This blockade reverses the immunosuppressive effects on various immune cells, including T cells, NK cells, and antigen-presenting cells, and fosters a pro-inflammatory tumor microenvironment conducive to anti-tumor immunity.
Quantitative Preclinical Data
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Potency and Activity
| Parameter | Cell Line / System | Ligand / Stimulus | Value | Reference |
| AhR Antagonism (IC₅₀) | Cell-free assay | N/A | 341 nM | |
| AhR Antagonism (IC₅₀) | Human U87 cells | Kynurenic Acid (KA) | 22 nM | |
| CYP1A1 Expression Inhibition (IC₅₀) | Human U937 cells | Kynurenic Acid (KA) | 4.3 nM | |
| TNF-α Production Rescue | LPS-stimulated human monocytes | Kynurenic Acid (KA) | Dose-dependent rescue | |
| IL-2 Production Enhancement | Human T cells | N/A | Dose-dependent increase | |
| IFN-γ Production Enhancement | CD3/CD28/IL-2 stimulated human naïve CD4+ T cells | N/A | Increase at 30-1,000 nM |
Table 2: In Vivo Immunomodulatory Effects and Efficacy
| Animal Model | Treatment Regimen | Key Finding | Quantitative Change | Reference |
| B16F10-OVA Melanoma | 30 mg/kg, p.o., daily | Reduced Tumor Volume | Significant reduction vs. vehicle | |
| B16F10-OVA Melanoma | 30 mg/kg, p.o., daily | Increased CD8+ T cell infiltration | Frequency increased in tumor | |
| B16F10-OVA Melanoma | 30 mg/kg, p.o., daily | Increased NK cell infiltration | Frequency increased in tumor | |
| B16F10-OVA Melanoma | 30 mg/kg, p.o., daily | Decreased GR1+ myeloid cell infiltration | Frequency decreased in tumor | |
| B16F10-OVA Melanoma | 30 mg/kg, p.o., daily | Decreased CD206+ M2 macrophage infiltration | Frequency decreased in tumor |
Signaling and Experimental Workflow Diagrams
Signaling Pathway of AhR Inhibition by this compound
Caption: Mechanism of this compound in blocking AhR-mediated immunosuppression.
Experimental Workflow for In Vivo Efficacy
Caption: Workflow for assessing in vivo anti-tumor efficacy of this compound.
Logical Relationship: From AhR Inhibition to Anti-Tumor Effect
Caption: Logical cascade from AhR inhibition to the resulting anti-tumor response.
Detailed Experimental Protocols
A. In Vitro AhR Transactivation Assay
-
Objective: To determine the potency of this compound in inhibiting ligand-induced AhR activation.
-
Cell Lines: Human U87 or mouse Hepa-1c1c7 cells are commonly used.
-
Methodology:
-
Cells are seeded in appropriate multi-well plates and cultured overnight.
-
Cells are treated with increasing concentrations of this compound for a defined pre-incubation period.
-
An AhR agonist, such as Kynurenic Acid (KA), is added to induce AhR activation.
-
Following incubation, cells are lysed, and the activity of a reporter gene under the control of an AhR-responsive element (e.g., luciferase) is measured.
-
Alternatively, the expression of endogenous AhR target genes like CYP1A1 is quantified using qRT-PCR.
-
IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic curve.
-
B. Immune Cell Function Assays
-
Objective: To assess the effect of this compound on the function of various immune cell subsets.
-
Cells: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors, from which specific subsets like monocytes or T cells can be further purified.
-
Monocyte Activation Assay:
-
Primary human monocytes are treated with this compound in the presence or absence of an AhR agonist (e.g., KA).
-
Cells are stimulated with Lipopolysaccharide (LPS) to induce an inflammatory response.
-
Supernatants are collected to measure cytokine production (e.g., TNF-α) by ELISA or other multiplex immunoassay.
-
Cell lysates can be collected for RNA sequencing or qRT-PCR to analyze gene expression changes.
-
-
T Cell Activation Assay:
-
Purified T cells (e.g., naïve CD4+ T cells) are stimulated with anti-CD3/CD28 antibodies and IL-2.
-
Cells are co-treated with varying concentrations of this compound.
-
Cytokine production (e.g., IL-2, IFN-γ) in the supernatant is measured after a 48-72 hour culture period.
-
C. Tumor Spheroid Co-culture Assay
-
Objective: To evaluate the ability of this compound to enhance T-cell-mediated killing of tumor cells in a 3D model.
-
Methodology:
-
Tumor spheroids are generated from a suitable cancer cell line (e.g., COLO-800 melanoma).
-
Tumor antigen-specific T cells (e.g., MART-1 T cells) are added to the culture.
-
The co-culture is treated with different doses of this compound.
-
T cell activity is assessed by measuring the release of effector molecules like Granzyme B and IL-2 into the supernatant.
-
Tumor cell killing is quantified by imaging the spheroid integrity or using cell viability assays.
-
D. In Vivo Syngeneic Mouse Model
-
Objective: To determine the anti-tumor efficacy and immunomodulatory effects of this compound in an immunocompetent host.
-
Animal Model: C57BL/6 mice are subcutaneously inoculated with B16F10-OVA melanoma cells.
-
Treatment:
-
Once tumors are established, mice are randomized into treatment and vehicle control groups.
-
This compound is administered orally, typically at a dose of 30 mg/kg, once daily.
-
Tumor growth is monitored regularly by caliper measurements.
-
-
Analysis:
-
At the end of the study, tumors are excised, dissociated into single-cell suspensions.
-
The composition of tumor-infiltrating immune cells (CD8+ T cells, NK cells, myeloid cells, macrophages) is analyzed by multi-color flow cytometry.
-
Conclusion
The preclinical data for this compound robustly demonstrate its intended mechanism of action as a potent and selective AhR inhibitor. In vitro, it effectively reverses AhR ligand-induced immunosuppression, restoring the pro-inflammatory functions of monocytes and enhancing the activity of T cells. These findings translate to significant in vivo anti-tumor efficacy in syngeneic mouse models, which is shown to be immune-mediated. Specifically, treatment with this compound remodels the tumor microenvironment from an immunosuppressive to a pro-inflammatory state, characterized by an influx of cytotoxic lymphocytes and a reduction in suppressive myeloid populations. These comprehensive preclinical results establish a strong rationale for the clinical investigation of this compound as a novel cancer immunotherapy, both as a monotherapy and in combination with other immunomodulatory agents like checkpoint inhibitors.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. Targeting the aryl hydrocarbon receptor (AhR) with this compound: a selective small molecule inhibitor for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the aryl hydrocarbon receptor (AhR) with this compound: a selective small molecule inhibitor for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Bay 2416964: A Deep Dive into its Aryl Hydrocarbon Receptor Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Bay 2416964 is an orally available, potent, and selective small-molecule inhibitor of the Aryl Hydrocarbon Receptor (AhR).[1][2] This technical guide delineates the signaling pathway of this compound, summarizing key quantitative data, experimental protocols, and visualizing the underlying mechanisms. Emerging as a promising agent in cancer immunotherapy, this compound targets a critical hub in tumor immune evasion.[3]
Core Mechanism of Action: AhR Antagonism
The primary mechanism of action of this compound is the competitive antagonism of the Aryl Hydrocarbon Receptor.[4] AhR is a ligand-activated transcription factor that plays a pivotal role in regulating immune responses.[5] In the tumor microenvironment, the metabolism of tryptophan by enzymes such as indoleamine-2,3-dioxygenase (IDO1) and tryptophan-2,3-dioxygenase (TDO2) leads to the production of kynurenine (KYN). Kynurenine and its metabolites, such as kynurenic acid (KA), act as endogenous ligands for AhR.
Upon ligand binding in the cytoplasm, AhR translocates to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). This complex then binds to dioxin response elements (DREs) in the promoter regions of target genes, upregulating their expression. Key target genes include cytochrome P450 enzymes like CYP1A1 and the AhR repressor (AhRR), which creates a negative feedback loop. The activation of the AhR signaling pathway by tumor-derived metabolites leads to a broad suppression of the anti-tumor immune response. This includes inhibiting the function of dendritic cells (DCs), promoting the differentiation of regulatory T cells (Tregs), and suppressing the activity of cytotoxic T lymphocytes (CTLs) and Natural Killer (NK) cells.
This compound directly binds to AhR, preventing the binding of endogenous ligands like kynurenine. This blockade inhibits the nuclear translocation of AhR and the subsequent transcription of its target genes. By antagonizing AhR, this compound effectively reverses the immunosuppressive effects mediated by the kynurenine pathway. This leads to the restoration of immune cell function, including enhanced activity of antigen-presenting cells and T cells, and a reduction in immunosuppressive myeloid cells. The ultimate outcome is a shift towards a pro-inflammatory tumor microenvironment conducive to anti-tumor immunity.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
| Parameter | Cell Line/System | Value | Reference |
| IC50 (AhR Antagonism) | Cell-free assay | 341 nM | |
| Human monocytic U937 cells (CYP1A1 expression) | 4.30 nM | ||
| Human monocytic U937 cells (KA-induced CYP1A1 expression) | 21 nM | ||
| Mouse splenocytes (KA-induced CYP1A1 expression) | 18 nM | ||
| U87 cells | 22 nM |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and experimental approaches, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
CYP1A1 Expression Assay in Human Monocytic U937 Cells
-
Objective: To determine the potency of this compound in inhibiting AhR-mediated gene expression.
-
Cell Line: Human monocytic U937 cells.
-
Methodology:
-
Cells are cultured in tryptophan-free RPMI medium supplemented with 1% FCS and 2mM Glutamine.
-
Cells are stimulated with 150 µM kynurenic acid to induce AhR activation.
-
Increasing concentrations of this compound (typically ranging from pM to µM) are added to the cell cultures in duplicates.
-
The cells are incubated for 20 hours.
-
Following incubation, total RNA is isolated from the cells.
-
The expression level of CYP1A1 mRNA is quantified using quantitative real-time polymerase chain reaction (qRT-PCR).
-
The IC50 value is calculated by plotting the percentage of inhibition of CYP1A1 expression against the concentration of this compound.
-
In Vivo Antitumor Efficacy in Syngeneic Mouse Model
-
Objective: To evaluate the in vivo anti-tumor activity of this compound.
-
Animal Model: C57BL/6 mice bearing B16F10-OVA melanoma tumors.
-
Methodology:
-
B16F10-OVA cells are implanted subcutaneously into the mice.
-
Once tumors are established, mice are randomized into treatment and vehicle control groups.
-
This compound is administered orally at a dose of 30 mg/kg once daily for a specified duration (e.g., seven days).
-
Tumor volume is measured regularly throughout the study.
-
At the end of the study, tumors are excised for analysis.
-
Tumor-infiltrating immune cells are analyzed by flow cytometry to quantify populations such as CD8+ T cells, NK cells, GR1+ myeloid cells, and CD206+ M2 macrophages.
-
Bodyweight of the animals is monitored to assess tolerability.
-
T-cell Mediated Tumor Spheroid Killing Assay
-
Objective: To assess the ability of this compound to enhance antigen-specific cytotoxic T-cell responses against tumors.
-
Methodology:
-
Tumor spheroids are generated from a human cancer cell line (e.g., COLO-800 melanoma).
-
The tumor spheroids are co-cultured with tumor antigen-specific T cells (e.g., MART-1 T cells).
-
The co-cultures are treated with different concentrations of this compound.
-
The viability of the tumor spheroids is monitored over time using imaging or other cell viability assays.
-
The extent of T-cell-mediated killing is quantified and compared between treated and untreated groups.
-
Clinical Development
A first-in-human, Phase I clinical trial (NCT04069026) has evaluated the safety, pharmacokinetics, and anti-tumor activity of this compound in patients with advanced solid tumors. The study included a dose-escalation phase followed by expansion cohorts in non-small-cell lung cancer (NSCLC) and head and neck squamous cell carcinoma (HNSCC). As of November 2022, 72 patients had been treated. The drug was generally well-tolerated, with the most common drug-related treatment-emergent adverse events being nausea and fatigue, mostly of grade 1 or 2. Of 67 evaluable patients, 32.8% achieved stable disease. While the monotherapy response rates were modest, the safety profile and evidence of target engagement support further investigation of this compound in combination with other therapies, such as immune checkpoint inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeting the aryl hydrocarbon receptor (AhR) with this compound: a selective small molecule inhibitor for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical trial of new AhR inhibitor shows cancer might be even more wily than we thought | MD Anderson Cancer Center [mdanderson.org]
- 5. jitc.bmj.com [jitc.bmj.com]
Bay 2416964: A Technical Overview of Its Impact on Tryptophan Metabolism in Oncology
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The catabolism of tryptophan is a critical pathway in cancer immune evasion. Tumors exploit this pathway to create an immunosuppressive microenvironment, primarily through the production of kynurenine and other metabolites that activate the Aryl Hydrocarbon Receptor (AhR). Bay 2416964 is a novel, potent, and selective small molecule inhibitor of AhR. By antagonizing AhR, this compound blocks the downstream immunosuppressive effects of tryptophan metabolites, thereby restoring anti-tumor immune responses. This technical guide provides an in-depth analysis of this compound, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows.
Introduction: The Tryptophan-Kynurenine-AhR Axis in Cancer
The enzymatic degradation of the essential amino acid tryptophan is a key metabolic pathway that tumors co-opt to suppress the immune system. The enzymes indoleamine-2,3-dioxygenase (IDO1) and tryptophan-2,3-dioxygenase (TDO2) initiate this cascade, converting tryptophan into kynurenine (KYN).[1][2] Elevated kynurenine levels in the tumor microenvironment lead to the suppression of T-cell and natural killer (NK) cell function, and the promotion of regulatory T cells (Tregs).[1]
These immunosuppressive effects are largely mediated by the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[1][2] Kynurenine and its derivatives are endogenous ligands for AhR. Upon binding, AhR translocates to the nucleus and drives the expression of genes that orchestrate an immunosuppressive program.
While direct inhibition of IDO1 has been a therapeutic strategy, clinical trial results have been disappointing, potentially due to compensatory mechanisms like TDO2 activity. Targeting the downstream effector, AhR, offers a more comprehensive approach to block the immunosuppressive signals originating from tryptophan metabolism.
This compound: Mechanism of Action
This compound is an orally available, potent, and selective antagonist of the Aryl Hydrocarbon Receptor. It directly competes with endogenous and exogenous ligands for binding to AhR, thereby preventing its activation and subsequent nuclear translocation. This blockade of AhR signaling reverses the immunosuppressive effects of tryptophan catabolites, leading to enhanced pro-inflammatory activity of immune cells.
The mechanism involves:
-
Direct AhR Antagonism: this compound binds to AhR, preventing the binding of ligands like kynurenine.
-
Inhibition of Nuclear Translocation: By keeping AhR in the cytoplasm, it prevents the transcription of target genes.
-
Restoration of Immune Function: This leads to increased activity of antigen-presenting cells (APCs) and T cells, and reduced activity of immunosuppressive myeloid cells.
Caption: Mechanism of action of this compound as an AhR antagonist.
Quantitative Data Summary
In Vitro Activity
| Parameter | Cell Line / System | Value | Reference |
| AhR Antagonism (IC50) | Cell-free assay | 341 nM | |
| CYP1A1 Expression Inhibition (IC50) | Human monocytic U937 cells | 4.30 nM | |
| AhR Target Engagement (EC50) | Cellular Thermal Shift Assay (CETSA) | 200 nM |
Preclinical In Vivo Efficacy
| Model | Treatment | Outcome | Reference |
| Syngeneic B16F10 melanoma model | This compound (oral) | Antitumor efficacy, proinflammatory tumor microenvironment | |
| Solid tumor models | This compound (30 mg/kg, QD, p.o.) | Potential for solid tumor treatment |
Phase I Clinical Trial (NCT04069026) - Advanced Solid Tumors
| Parameter | Value | Reference |
| Patients Treated (as of Nov 4, 2022) | 72 | |
| Most Common Tumor Types | Colorectal, Breast, Pancreatic | |
| Drug-related Grade 3 TEAEs | 12.5% (9 patients) | |
| Drug-related Grade ≥4 TEAEs | 0% | |
| Most Common Drug-related TEAEs (all grades) | Nausea (13.9%), Fatigue (11.1%) | |
| Stable Disease (evaluable patients) | 32.8% (22 of 67) | |
| Partial Response (iRECIST) | 1 patient (thymoma) |
Experimental Protocols
AhR Transactivation Assay
This assay quantifies the ability of a compound to inhibit ligand-induced AhR activation.
-
Cell Line: Human U87 or mouse Hepa-1c1c7 cells.
-
Stimulation: Cells are treated with an AhR agonist (e.g., kynurenic acid) in the presence or absence of varying concentrations of this compound.
-
Readout: Measurement of the expression of an AhR target gene, such as Cytochrome P450 1A1 (CYP1A1). This can be done via qPCR for mRNA levels or using a reporter gene assay (e.g., luciferase) under the control of a dioxin response element (DRE).
-
Analysis: The IC50 value is calculated, representing the concentration of this compound that inhibits 50% of the agonist-induced AhR activity.
Nuclear Translocation Assay
This method visualizes the inhibition of AhR movement from the cytoplasm to the nucleus.
-
Cell Line: Human HepG2 liver cancer cells.
-
Treatment: Cells are treated with an AhR agonist (e.g., TCDD) with or without this compound.
-
Methodology: Immunofluorescence staining for AhR. The subcellular localization of AhR is observed using microscopy.
-
Outcome: In untreated or agonist-only treated cells, AhR is observed to translocate to the nucleus. In the presence of this compound, AhR remains in the cytoplasm.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm direct target engagement of this compound with AhR in a cellular context.
-
Principle: Ligand binding to a protein stabilizes it against thermal denaturation.
-
Procedure:
-
Intact cells are treated with this compound.
-
The cells are heated to various temperatures.
-
Cells are lysed, and the soluble fraction is separated from the aggregated, denatured proteins by centrifugation.
-
The amount of soluble AhR remaining at each temperature is quantified by Western blot or other protein detection methods.
-
-
Result: A shift in the melting curve of AhR to a higher temperature in the presence of this compound indicates direct binding. The EC50 for target engagement was determined to be 200 nM.
Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.
Human Mixed Lymphocyte Reaction (MLR)
This assay assesses the impact of this compound on T cell responses induced by mature dendritic cells (DCs).
-
Cell Co-culture: Monocyte-derived DCs (moDCs) are matured with IFN-γ and LPS (which upregulates IDO1) and then co-cultured with allogeneic T cells.
-
Treatment: The co-culture is treated with this compound, a comparator (e.g., the IDO1 inhibitor epacadostat), or vehicle control.
-
Readout: T cell activity is measured by quantifying the production of cytokines such as IL-2 and IFN-γ in the culture supernatant using ELISA or other immunoassays.
-
Observation: this compound was shown to enhance T cell activity, as indicated by increased IL-2 production.
Discussion and Future Directions
This compound represents a promising therapeutic strategy by targeting the downstream effector of the immunosuppressive tryptophan catabolism pathway. Preclinical data robustly demonstrates its ability to inhibit AhR, restore pro-inflammatory immune cell function, and exert anti-tumor activity.
Initial results from the Phase I clinical trial indicate that this compound is well-tolerated in patients with advanced solid tumors. While monotherapy showed modest clinical activity with a significant number of patients achieving stable disease, the primary value of AhR inhibition may lie in combination therapies. The immunosuppressive tumor microenvironment, partly driven by the kynurenine-AhR axis, is a known mechanism of resistance to immune checkpoint inhibitors. Therefore, combining this compound with anti-PD-1/PD-L1 therapies is a rational approach that is currently being explored in ongoing clinical trials.
Future research will focus on identifying patient populations most likely to benefit from AhR inhibition, potentially through biomarker strategies related to AhR expression or tryptophan metabolism. The ongoing and future combination studies will be critical in defining the role of this compound in the landscape of cancer immunotherapy.
Conclusion
This compound is a first-in-class AhR inhibitor that effectively counteracts the immunosuppressive effects of tryptophan metabolism in the tumor microenvironment. By blocking the downstream signaling of kynurenine and other metabolites, it restores anti-tumor immunity. With a manageable safety profile and a strong mechanistic rationale for combination therapy, this compound holds significant promise as a novel immunotherapeutic agent.
References
An In-depth Technical Guide to BAY 2416964: A Potent and Selective Aryl Hydrocarbon Receptor (AhR) Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAY 2416964 is a potent, orally available small molecule antagonist of the Aryl Hydrocarbon Receptor (AhR), a transcription factor implicated in tumor immune evasion. By inhibiting AhR, this compound has been shown to restore anti-tumor immune responses, positioning it as a promising candidate for cancer immunotherapy. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and key experimental protocols related to this compound.
Chemical Structure and Properties
This compound, with the IUPAC name 6-(4-chlorophenyl)-2,3-dihydro-N-[(1S)-2-hydroxy-1-methylethyl]-2-(1-methyl-1H-pyrazol-4-yl)-3-oxo-4-pyridazinecarboxamide, is a novel heteroaryl-oxo-dihydropyridazine-carboxamide derivative. Its chemical identity and key physicochemical properties are summarized in the tables below.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | 6-(4-chlorophenyl)-2,3-dihydro-N-[(1S)-2-hydroxy-1-methylethyl]-2-(1-methyl-1H-pyrazol-4-yl)-3-oxo-4-pyridazinecarboxamide[1] |
| CAS Number | 2242464-44-2[1][2] |
| Molecular Formula | C₁₈H₁₈ClN₅O₃[1][2] |
| SMILES | CC(CO)NC(=O)C1=CC(=NN(C1=O)C2=CN(N=C2)C)C3=CC=C(C=C3)Cl |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 387.82 g/mol |
| Topological Polar Surface Area (TPSA) | 100 Ų |
| Lipophilicity (logD) | 2.4 |
| Solubility | Soluble in DMSO (≥10 mg/mL); Slightly soluble in Ethanol (0.1-1 mg/mL) |
Pharmacological Properties
This compound is a selective antagonist of the Aryl Hydrocarbon Receptor (AhR). Its primary mechanism of action involves binding to AhR and preventing its activation by endogenous and exogenous ligands, thereby inhibiting the downstream signaling cascade that often leads to an immunosuppressive tumor microenvironment.
Table 3: Pharmacological Activity of this compound
| Parameter | Cell Line | Ligand | IC₅₀ Value |
| AhR Antagonism | Human U87 glioblastoma | Kynurenic Acid | 22 nM |
| Mouse Hepa-1c1c7 hepatoma | Kynurenic Acid | 15 nM | |
| General | - | 341 nM | |
| CYP1A1 Inhibition | Human U937 monocytic | Kynurenic Acid | 4.3 nM |
Signaling Pathway and Mechanism of Action
This compound acts by directly competing with AhR ligands, preventing the conformational change required for AhR to translocate to the nucleus and initiate the transcription of target genes, such as CYP1A1, which is a well-established biomarker of AhR activation. The inhibition of this pathway by this compound leads to the restoration of immune cell function within the tumor microenvironment.
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway and the inhibitory action of this compound.
Key Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the activity of this compound.
AhR Antagonist Luciferase Reporter Gene Assay
This assay quantitatively determines the antagonistic potency of this compound on AhR activation.
Experimental Workflow:
Caption: Workflow for the AhR antagonist luciferase reporter gene assay.
Detailed Protocol:
-
Cell Culture: U87 or Hepa-1c1c7 cells stably transfected with an AhR-responsive luciferase reporter construct are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of this compound is prepared and added to the cells.
-
Ligand Stimulation: An AhR agonist, such as kynurenic acid, is added to the wells to induce AhR activation.
-
Incubation: The plates are incubated for 20-24 hours at 37°C in a humidified incubator.
-
Luminescence Measurement: After incubation, the cells are lysed, and a luciferase substrate is added. The resulting luminescence is measured using a microplate luminometer.
-
Data Analysis: The luminescence data is normalized to controls, and the IC₅₀ value is calculated by fitting the data to a dose-response curve.
CYP1A1 Expression Assay
This assay measures the inhibition of the expression of CYP1A1, a direct target gene of AhR, by this compound.
Experimental Workflow:
Caption: Workflow for the CYP1A1 expression assay.
Detailed Protocol:
-
Cell Culture and Treatment: U937 cells are cultured and treated with various concentrations of this compound in the presence of an AhR agonist.
-
RNA Isolation: Following incubation, total RNA is isolated from the cells using a suitable RNA purification kit.
-
cDNA Synthesis: The isolated RNA is reverse-transcribed into complementary DNA (cDNA).
-
Quantitative PCR (qPCR): qPCR is performed using primers and probes specific for CYP1A1 and a housekeeping gene (for normalization).
-
Data Analysis: The relative expression of CYP1A1 mRNA is calculated using the ΔΔCt method, and the inhibitory effect of this compound is determined.
In Vivo Antitumor Efficacy in B16F10-OVA Syngeneic Mouse Model
This experiment evaluates the in vivo antitumor activity of this compound.
Experimental Workflow:
Caption: Workflow for the in vivo antitumor efficacy study.
Detailed Protocol:
-
Animal Model: C57BL/6 mice are used for this syngeneic tumor model.
-
Tumor Cell Implantation: B16F10-OVA melanoma cells are injected subcutaneously into the flanks of the mice.
-
Treatment: Once tumors are established, mice are randomized into treatment groups and receive daily oral administration of this compound or a vehicle control.
-
Tumor Measurement: Tumor dimensions are measured regularly with calipers, and tumor volume is calculated.
-
Endpoint Analysis: At the end of the study, tumors are excised and weighed. Tumors can be further processed for immunological analysis, such as flow cytometry to characterize the immune cell infiltrate.
Conclusion
This compound is a well-characterized, potent, and selective antagonist of the Aryl Hydrocarbon Receptor with demonstrated preclinical anti-tumor activity. Its ability to reverse AhR-mediated immunosuppression makes it a compelling candidate for further development as a cancer immunotherapeutic agent. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working with this promising molecule.
References
Bay 2416964: A Novel Aryl Hydrocarbon Receptor Inhibitor for Reversing Tumor-Induced Immunosuppression
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The tumor microenvironment is characterized by a complex network of immunosuppressive mechanisms that enable cancer cells to evade immune surveillance. A key player in this process is the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that, upon activation by metabolites such as kynurenine, drives a broad suppression of anti-tumor immunity.[1][2] Bay 2416964 is a potent and selective, orally available small molecule inhibitor of AhR that has shown promise in preclinical and early clinical studies for its ability to reverse this immunosuppression and promote a pro-inflammatory tumor microenvironment.[2][3][4] This technical guide provides an in-depth overview of the mechanism of action, experimental validation, and clinical evaluation of this compound, tailored for researchers, scientists, and drug development professionals.
Introduction: The Role of the Aryl Hydrocarbon Receptor in Immuno-Oncology
The tryptophan-to-kynurenine metabolic pathway is a critical axis of tumor immune escape. Enzymes such as indoleamine-2,3-dioxygenase (IDO1) and tryptophan-2,3-dioxygenase (TDO2) convert tryptophan into kynurenine, which acts as an endogenous ligand for the AhR. Activation of AhR in various immune cells, including T cells, dendritic cells (DCs), and myeloid cells, leads to a tolerogenic state characterized by:
-
Suppression of T cell and Natural Killer (NK) cell activity: AhR activation can directly and indirectly modulate the function and differentiation of T cells, leading to reduced anti-tumor cytotoxicity.
-
Promotion of immunosuppressive cell types: It fosters the differentiation of regulatory T cells (Tregs) and M2-like macrophages, which further dampen the immune response.
-
Inhibition of pro-inflammatory cytokine production: AhR signaling can suppress the secretion of key pro-inflammatory cytokines required for a robust anti-tumor response.
This compound is designed to block these immunosuppressive effects by competitively inhibiting the AhR, thereby restoring the function of tumor-infiltrating immune cells and enhancing anti-tumor immunity.
Mechanism of Action of this compound
This compound acts as a direct antagonist of the AhR. Its mechanism involves preventing the translocation of the ligand-activated AhR from the cytoplasm to the nucleus, which is a critical step for its function as a transcription factor. By blocking this nuclear translocation, this compound inhibits the transcription of AhR target genes, such as CYP1A1, and reverses the immunosuppressive phenotype induced by AhR agonists like kynurenic acid (KA).
Signaling Pathway
The following diagram illustrates the canonical AhR signaling pathway and the inhibitory action of this compound.
Caption: Mechanism of Action of this compound on the AhR Signaling Pathway.
Preclinical Data
In Vitro Studies
This compound has demonstrated potent and selective inhibition of AhR activation induced by both exogenous and endogenous ligands in various human and mouse cell lines.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Ligand | IC50 | Reference |
| AhR Antagonism | Human U87 | Kynurenic Acid (150 µM) | Not specified | |
| AhR Antagonism | Mouse Hepa1c1c7 | Kynurenic Acid (200 µM) | Not specified | |
| AhR Antagonism (Cell-free) | - | - | 341 nM | |
| CYP1A1 Expression Inhibition | Human monocytic U937 | Kynurenic Acid (150 µM) | 4.30 nM |
Studies using human primary immune cells have shown that this compound can reverse the immunosuppressive effects of AhR activation. For instance, in lipopolysaccharide (LPS)-stimulated human primary monocytes treated with kynurenic acid, this compound restored the production of the pro-inflammatory cytokine TNF-α in a dose-dependent manner. Furthermore, it upregulated genes associated with pro-inflammatory cytokines and chemokines. In co-culture systems mimicking the tumor microenvironment, this compound increased the production of IFN-γ, IL-2, and TNF-α.
Experimental Protocol: Monocyte Cytokine Production Assay
-
Cell Isolation: Isolate human primary monocytes from peripheral blood mononuclear cells (PBMCs) using CD14 magnetic beads.
-
Cell Culture: Culture the monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Treatment:
-
Pre-treat the monocytes with varying concentrations of this compound for 1 hour.
-
Add an AhR agonist, such as 200 µM kynurenic acid (KA).
-
Stimulate the cells with 100 ng/mL lipopolysaccharide (LPS).
-
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Analysis: Collect the supernatant and measure the concentration of TNF-α using an enzyme-linked immunosorbent assay (ELISA) kit.
In Vivo Studies
In syngeneic mouse models, oral administration of this compound has been shown to be well-tolerated and to exert anti-tumor efficacy.
Table 2: In Vivo Efficacy of this compound in a B16F10-OVA Melanoma Model
| Treatment | Dose | Outcome | Reference |
| This compound | 30 mg/kg, QD, p.o. | Suppressed tumor growth | |
| Increased frequency of CD8+ T cells and NK cells | |||
| Decreased frequency of GR1-positive myeloid cells and CD206+ M2 macrophages |
Experimental Workflow: Syngeneic Mouse Model Efficacy Study
Caption: Experimental Workflow for In Vivo Efficacy Testing of this compound.
Clinical Data
A first-in-human, Phase I clinical trial (NCT04069026) has evaluated the safety, pharmacokinetics, and preliminary anti-tumor activity of this compound in patients with advanced solid tumors.
Table 3: Overview of Phase I Clinical Trial of this compound (as of Nov 4, 2022)
| Parameter | Details | Reference |
| Study Design | Dose-escalation and expansion cohorts | |
| Patient Population | 72 patients with advanced solid tumors (e.g., colorectal, breast, pancreatic, NSCLC, HNSCC) | |
| Treatment | Oral administration of this compound | |
| Safety and Tolerability | Generally well-tolerated. Most common drug-related treatment-emergent adverse events (TEAEs) were nausea (13.9%) and fatigue (11.1%), mostly grade 1 or 2. No dose-limiting toxicities were observed. | |
| Pharmacokinetics | Plasma exposure increased with dose and food intake. | |
| Pharmacodynamics | Biomarker analysis showed evidence of target engagement and increased immune activation. | |
| Preliminary Efficacy | Of 67 evaluable patients, 22 (32.8%) had stable disease. One patient with thymoma achieved a partial response (iRECIST). |
These initial findings suggest that this compound has a manageable safety profile and demonstrates on-target activity, supporting further development, potentially in combination with other immunotherapies like PD-1 checkpoint inhibitors.
Conclusion
This compound is a promising novel immuno-oncology agent that targets the AhR, a key regulator of the immunosuppressive tumor microenvironment. By inhibiting AhR, this compound has been shown to restore the function of various immune cells, promote a pro-inflammatory milieu, and exert anti-tumor effects in preclinical models. Early clinical data indicate that the drug is well-tolerated and shows signs of biological activity. Further investigation, particularly in combination with checkpoint inhibitors, is warranted to fully elucidate the therapeutic potential of this compound in reversing immunosuppression and improving outcomes for cancer patients.
References
- 1. Targeting the aryl hydrocarbon receptor (AhR) with this compound: a selective small molecule inhibitor for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the aryl hydrocarbon receptor (AhR) with this compound: a selective small molecule inhibitor for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. Initial results from a first-in-human, phase I study of immunomodulatory aryl hydrocarbon receptor (AhR) inhibitor BAY2416964 in patients with advanced solid tumors. - ASCO [asco.org]
Methodological & Application
Application Notes and Protocols for In Vitro Studies with Bay 2416964
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental protocols for in vitro studies involving Bay 2416964, a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AhR).[1][2][3][4] This document is intended to guide researchers in designing and executing experiments to evaluate the biological activity and mechanism of action of this compound in various cell-based assays.
Introduction
This compound is an orally active small molecule inhibitor that targets the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in tumorigenesis and immune suppression.[5] The immunosuppressive effects of kynurenine, a metabolite of tryptophan, in the tumor microenvironment are primarily mediated by AhR. By inhibiting AhR, this compound aims to restore immune cell function and promote anti-tumor immune responses. In vitro studies have demonstrated that this compound potently and selectively inhibits both exogenous and endogenous ligand-induced AhR activation, leading to restored immune cell function and enhanced cytotoxic T cell responses.
Mechanism of Action
Upon ligand binding, the AhR translocates from the cytoplasm into the nucleus, where it forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic response elements (XREs) in the promoter regions of target genes, such as Cytochrome P450 1A1 (CYP1A1), leading to their transcription. This compound acts as an antagonist, preventing this ligand-induced nuclear translocation and subsequent gene transcription.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro studies with this compound.
Table 1: IC50 Values for this compound
| Assay Type | Cell Line/System | Agonist | IC50 Value | Reference |
| AhR Antagonism | Cell-free assay | - | 341 nM | |
| AhR Antagonism | Human U87 glioblastoma cells | Kynurenic Acid | 22 nM | |
| CYP1A1 Expression | Human U937 monocytic cells | - | 4.30 nM | |
| CYP1A1 Expression | Human U937 monocytic cells | Kynurenic Acid | 21 nM | |
| CYP1A1 Expression | Mouse splenocytes | Kynurenic Acid | 18 nM |
Table 2: Effects of this compound on Immune Cell Function
| Cell Type | Treatment Conditions | Effect | Reference |
| Human Primary Monocytes | LPS + Kynurenic Acid + 300 nM this compound | Upregulation of proinflammatory cytokine and chemokine genes | |
| Human Naïve CD4+ and CD8+ T cells | CD3/CD28/IL-2 stimulation + this compound | Dose-dependent increase in IFN-γ production | |
| Human PBMCs and Fibroblasts Co-culture with H1299 NSCLC cells | 0.37, 1.1, or 3.3 µM this compound | Increased production of IFN-γ, IL-2, and TNF-α | |
| MART-1 T cells co-cultured with COLO-800 melanoma spheroids | Increasing doses of this compound | Enhanced IL-2 and granzyme B production |
Experimental Protocols
This section details the methodologies for key in vitro experiments to characterize the activity of this compound.
AhR Transactivation Assay
This assay determines the ability of this compound to inhibit ligand-induced AhR-dependent gene expression. The expression of CYP1A1, a well-known AhR target gene, is a common readout.
Materials:
-
Human monocytic U937 cells
-
RPMI medium (tryptophan-free), 1% FCS, 2mM L-glutamine
-
Kynurenic acid (AhR agonist)
-
This compound
-
Reagents for RNA isolation and RT-qPCR
Protocol:
-
Seed U937 cells in a 96-well plate.
-
Grow cells for 20 hours in tryptophan-free RPMI medium supplemented with 150 µM kynurenic acid.
-
Treat cells with increasing concentrations of this compound (e.g., 72 pM to 20 µM) in duplicates. Include a vehicle control (e.g., DMSO).
-
Incubate for a defined period (e.g., 6 hours).
-
Isolate total RNA from the cells.
-
Perform RT-qPCR to quantify the mRNA levels of CYP1A1.
-
Normalize CYP1A1 expression to a housekeeping gene (e.g., GAPDH).
-
Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.
Immune Cell Cytokine Production Assay
This protocol assesses the effect of this compound on the production of proinflammatory cytokines by human immune cells.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Reagents for isolation of specific immune cell subsets (e.g., monocytes, T cells)
-
Lipopolysaccharide (LPS)
-
Kynurenic acid
-
This compound
-
ELISA kits for detecting cytokines (e.g., TNF-α, IFN-γ, IL-2)
Protocol:
-
Isolate human primary monocytes from PBMCs.
-
Plate the monocytes and stimulate them with LPS (e.g., 10 ng/mL) and an AhR agonist like kynurenic acid (e.g., 200 µM).
-
Treat the cells with various concentrations of this compound (e.g., 1 nM to 10 µM).
-
Incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of cytokines like TNF-α in the supernatant using ELISA kits according to the manufacturer's instructions.
Tumor Spheroid Co-culture Assay
This assay evaluates the ability of this compound to enhance T-cell mediated killing of tumor cells in a 3D culture model.
Materials:
-
Human melanoma cell line (e.g., COLO-800)
-
Tumor antigen-specific T cells (e.g., MART-1 T cells)
-
This compound
-
Reagents for measuring T cell activity (e.g., ELISA for IL-2 and granzyme B)
-
Reagents for assessing tumor cell viability (e.g., CellTiter-Glo®)
Protocol:
-
Generate tumor spheroids from COLO-800 melanoma cells.
-
Co-culture the tumor spheroids with MART-1 T cells.
-
Treat the co-culture with different doses of this compound.
-
After a suitable incubation period, collect the supernatant to measure IL-2 and granzyme B production by ELISA.
-
Assess the viability of the tumor spheroids to determine the extent of T-cell mediated killing.
Cell Proliferation Assay
This assay investigates the long-term effects of this compound on cancer cell proliferation.
Materials:
-
PyMT murine mammary cancer cells
-
Cell culture medium
-
This compound (1 µM)
-
IncuCyte instrument or similar for real-time cell confluence measurement
Protocol:
-
Plate PyMT cells in a 96-well plate at a low density (e.g., 5x10^2 cells/well).
-
For long-term treatment, expose the cells to 1 µM this compound for at least 6 weeks, creating "LT-BAY" cells.
-
For short-term treatment, add 1 µM this compound to wildtype cells 24 hours after plating.
-
Place the plate in an IncuCyte instrument.
-
Measure cell confluency every 6 hours for 96 hours to monitor cell proliferation.
Visualizations
Signaling Pathway of AhR Inhibition by this compound
Caption: Mechanism of AhR antagonism by this compound.
Experimental Workflow for AhR Transactivation Assay
Caption: Workflow for determining the IC50 of this compound.
Logical Relationship in Tumor Microenvironment
Caption: this compound restores anti-tumor immunity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BAY2416964 | AHR antagonist | Probechem Biochemicals [probechem.com]
- 5. Long-term exposure to BAY2416964 reduces proliferation, migration and recapitulates transcriptional changes induced by AHR loss in PyMT-induced mammary tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bay 2416964 in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bay 2416964 is a potent and selective small molecule antagonist of the Aryl Hydrocarbon Receptor (AhR).[1][2][3] The AhR is a ligand-activated transcription factor involved in regulating immune responses, and its activation in the tumor microenvironment can lead to immunosuppression.[4][5] this compound exerts its effect by inhibiting the nuclear translocation of AhR, thereby blocking the transcription of target genes such as Cytochrome P450 1A1 (CYP1A1). These application notes provide detailed protocols for utilizing this compound in various cell culture assays to study its effects on cancer cells and immune cells.
Mechanism of Action: AhR Signaling Pathway
The tryptophan metabolic pathway plays a crucial role in tumor immune resistance through the production of kynurenine (KYN), which acts as an endogenous ligand for AhR. Upon binding to ligands like KYN or kynurenic acid (KA), the AhR translocates from the cytoplasm to the nucleus, where it forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to Dioxin Response Elements (DREs) in the promoter regions of target genes, initiating their transcription. This compound competitively inhibits this process, leading to a restoration of immune cell function and enhanced anti-tumor responses.
References
- 1. Targeting the aryl hydrocarbon receptor (AhR) with this compound: a selective small molecule inhibitor for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the aryl hydrocarbon receptor (AhR) with this compound: a selective small molecule inhibitor for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. med.emory.edu [med.emory.edu]
- 4. Long-term exposure to BAY2416964 reduces proliferation, migration and recapitulates transcriptional changes induced by AHR loss in PyMT-induced mammary tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BAY-2416964 HCl | aryl hydrocarbon receptor (AHR) antagonist | CAS# 2242464-44-2 |BAY-2416964| InvivoChem [invivochem.com]
Application Notes and Protocols for BAY 2416964 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the novel Aryl Hydrocarbon Receptor (AhR) inhibitor, BAY 2416964, in preclinical animal models. The information is compiled from published research to guide the design and execution of in vivo studies.
Introduction
This compound is a potent and selective orally available antagonist of the Aryl Hydrocarbon Receptor (AhR).[1][2] The AhR is a ligand-activated transcription factor that plays a crucial role in regulating immune responses. In the tumor microenvironment, the activation of AhR by ligands such as kynurenine, a metabolite of tryptophan, leads to immunosuppression and promotes tumor growth. By inhibiting AhR, this compound aims to restore anti-tumor immunity. Preclinical studies in syngeneic mouse models have demonstrated its anti-tumor efficacy.[1][3]
Mechanism of Action: AhR Signaling Pathway
This compound functions by directly targeting and inhibiting the AhR signaling pathway. In its inactive state, AhR resides in the cytoplasm as part of a protein complex. Upon binding to a ligand (e.g., kynurenine), the receptor translocates to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, initiating their transcription. These target genes are often involved in immunosuppression. This compound competitively binds to the AhR, preventing ligand binding and subsequent nuclear translocation and transcriptional activity. This blockade of AhR signaling leads to a more pro-inflammatory tumor microenvironment, characterized by increased activity of cytotoxic T cells and other immune effector cells, ultimately resulting in tumor growth inhibition.
Dosage and Administration in Animal Models
Published studies have primarily utilized a syngeneic mouse melanoma model (B16F10-OVA) to evaluate the in vivo efficacy of this compound. The following tables summarize the key dosage and administration parameters.
Table 1: Dosage and Administration of this compound in a Syngeneic Mouse Model
| Parameter | Details | Reference |
| Animal Model | C57BL/6 mice bearing B16F10-OVA melanoma tumors | [1] |
| Dosage | 30 mg/kg | |
| Administration Route | Oral (p.o.) | |
| Dosing Frequency | Once daily (QD) | |
| Vehicle | Ethanol/Solutol/Water (10/40/50 v/v/v) |
Pharmacokinetic Profile
A favorable pharmacokinetic profile for this compound has been reported, supporting a once-daily dosing regimen in mice. The following table summarizes the available pharmacokinetic parameters.
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Animal Model | Dosing | Reference |
| Cmax (Maximum Concentration) | Data not explicitly provided in public sources | Mouse | 30 mg/kg, p.o. | |
| Tmax (Time to Cmax) | Data not explicitly provided in public sources | Mouse | 30 mg/kg, p.o. | |
| Half-life (t1/2) | Data not explicitly provided in public sources | Mouse | 30 mg/kg, p.o. | |
| AUC (Area Under the Curve) | Data not explicitly provided in public sources | Mouse | 30 mg/kg, p.o. |
Note: While the primary literature states a favorable pharmacokinetic profile is detailed in supplemental tables, these tables were not publicly available at the time of this writing. Researchers should refer to the supplemental information of Kober et al., 2023 for specific values.
In Vivo Efficacy
Oral administration of this compound has been shown to suppress tumor growth in the B16F10-OVA melanoma model.
Table 3: In Vivo Anti-Tumor Efficacy of this compound
| Animal Model | Treatment | Outcome | Reference |
| B16F10-OVA tumor-bearing C57BL/6 mice | This compound (30 mg/kg, p.o., QD) vs. Vehicle | Statistically significant suppression of tumor growth |
Note: Specific percentages of tumor growth inhibition were not detailed in the primary publication. The efficacy was demonstrated through graphical representation of tumor volume over time.
Experimental Protocols
Protocol 1: B16F10-OVA Syngeneic Mouse Model for Efficacy Studies
This protocol outlines the key steps for establishing the B16F10-OVA tumor model and evaluating the efficacy of this compound.
Materials:
-
B16F10-OVA cells
-
C57BL/6 mice (female, 6-8 weeks old)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Vehicle (Ethanol, Solutol HS 15, sterile water)
-
Calipers for tumor measurement
-
Syringes and needles for injection and oral gavage
Workflow:
Detailed Steps:
-
Cell Culture: Culture B16F10-OVA cells in appropriate media until they reach 70-80% confluency.
-
Cell Preparation:
-
Wash the cells with PBS and detach them using trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cells.
-
Wash the cell pellet with sterile PBS and resuspend in PBS at a concentration of 5 x 10^6 cells/mL. Keep the cell suspension on ice.
-
-
Tumor Implantation:
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the right flank of each C57BL/6 mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice for tumor growth by measuring the tumor volume with calipers (Volume = 0.5 x length x width²).
-
Once the tumors reach a mean volume of approximately 50-100 mm³, randomize the mice into treatment and vehicle control groups.
-
-
Drug Administration:
-
Prepare the this compound formulation in Ethanol/Solutol/Water (10/40/50).
-
Administer this compound (30 mg/kg) or vehicle to the respective groups via oral gavage once daily.
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the general health of the animals daily.
-
-
Endpoint:
-
The study can be terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
At the endpoint, mice are euthanized, and tumors can be excised for further analysis, such as flow cytometry to assess the immune cell infiltrate.
-
Protocol 2: Preparation of this compound Formulation for Oral Administration
This protocol describes the preparation of the Ethanol/Solutol/Water vehicle for the oral administration of this compound.
Materials:
-
This compound powder
-
Ethanol (200 proof)
-
Solutol HS 15
-
Sterile water for injection
Procedure:
-
Calculate the required amount of this compound based on the number of animals and the 30 mg/kg dose.
-
Prepare the vehicle by mixing ethanol, Solutol HS 15, and sterile water in a 10:40:50 volume ratio.
-
Dissolve the calculated amount of this compound in the prepared vehicle. Gentle warming or vortexing may be required to achieve complete dissolution.
-
The final concentration of the dosing solution should be calculated based on the average weight of the mice and the desired dosing volume (typically 100-200 µL for a mouse).
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for a thorough review of the primary literature. Researchers should always adhere to institutional and national guidelines for animal welfare and experimental procedures.
References
Application Notes and Protocols for Bay 2416964 Treatment in B16F10-OVA Melanoma Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of Bay 2416964, a potent Aryl Hydrocarbon Receptor (AhR) inhibitor, in the widely used B16F10-OVA syngeneic mouse model of melanoma. This model is instrumental for preclinical immuno-oncology studies due to the expression of the model antigen ovalbumin (OVA), which allows for the tracking of antigen-specific immune responses.
Mechanism of Action of this compound
This compound is a small molecule inhibitor of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. In the tumor microenvironment, the tryptophan catabolite kynurenine, produced by the enzyme IDO1, can activate AhR in immune cells, leading to immunosuppression. By blocking AhR, this compound aims to reverse this immunosuppressive effect, thereby enhancing anti-tumor immunity.[1][2][3] Preclinical studies have shown that this compound can restore immune cell function and promote an anti-tumor immune response.[1][2]
Signaling Pathway of this compound
Caption: Mechanism of this compound in the tumor microenvironment.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the in vivo evaluation of this compound in the B16F10-OVA melanoma model.
Table 1: In Vivo Study Parameters
| Parameter | Details |
| Cell Line | B16F10-OVA (Clone 5 recommended) |
| Mouse Strain | C57BL/Ly5.1 or NSG mice |
| Tumor Inoculation | 3 x 10⁵ cells per mouse, subcutaneous |
| Treatment | This compound |
| Dosage | 30 mg/kg |
| Administration | Oral (p.o.), once daily (QD) |
| Vehicle | Ethanol/Solutol/Water (10/40/50) |
| Control Group | Vehicle control |
| Primary Endpoint | Tumor volume |
| Secondary Endpoints | Analysis of tumor-infiltrating lymphocytes |
Table 2: Flow Cytometry Panel for Tumor-Infiltrating Lymphocytes
| Marker | Cell Type |
| CD45 | Pan-leukocyte marker |
| CD3 | T cells |
| CD8 | Cytotoxic T cells |
| NK1.1 | Natural Killer (NK) cells |
| Gr-1 (Ly-6G/Ly-6C) | Myeloid-derived suppressor cells (MDSCs) |
| F4/80 | Macrophages |
| CD11b | Myeloid cells |
| CD206 | M2-like tumor-associated macrophages (TAMs) |
Experimental Protocols
1. B16F10-OVA Cell Culture
-
1.1. Media and Reagents:
-
Complete Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
-
1.2. Cell Thawing:
-
Rapidly thaw the cryovial of B16F10-OVA cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 150 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium.
-
Transfer the cell suspension to a T75 flask and incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
-
1.3. Cell Maintenance:
-
Monitor cell growth daily and subculture when the cells reach 80-90% confluency.
-
To subculture, wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete growth medium and centrifuge the cells.
-
Resuspend the cell pellet and seed new flasks at the desired density.
-
2. In Vivo B16F10-OVA Tumor Model
-
2.1. Animals:
-
Male C57BL/Ly5.1 or NSG mice, 6-8 weeks old.
-
-
2.2. Tumor Cell Inoculation:
-
Harvest B16F10-OVA cells during their logarithmic growth phase.
-
Wash the cells twice with sterile PBS.
-
Resuspend the cells in sterile PBS at a concentration of 3 x 10⁶ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (3 x 10⁵ cells) into the right flank of each mouse.
-
-
2.3. Treatment Administration:
-
Prepare the this compound formulation in Ethanol/Solutol/Water (10/40/50) at the desired concentration for a 30 mg/kg dosage.
-
Prepare the vehicle control using the same Ethanol/Solutol/Water mixture.
-
Once tumors are palpable and have reached a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle daily via oral gavage.
-
-
2.4. Tumor Monitoring and Endpoint:
-
Measure tumor dimensions (length and width) with a digital caliper every 2-3 days.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = 0.5 x (Length x Width²).
-
Monitor the body weight and overall health of the mice regularly.
-
The study should be terminated when tumors in the control group reach a predetermined endpoint (e.g., 2000 mm³) or based on ethical considerations such as tumor ulceration or significant body weight loss.
-
3. Analysis of Tumor-Infiltrating Lymphocytes (TILs)
-
3.1. Tumor Digestion:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Mechanically dissociate the tumors and digest them using a tumor dissociation kit or a cocktail of enzymes (e.g., collagenase, hyaluronidase, and DNase I) to obtain a single-cell suspension.
-
-
3.2. Staining for Flow Cytometry:
-
Filter the single-cell suspension through a 70 µm cell strainer.
-
Perform red blood cell lysis if necessary.
-
Count the viable cells and adjust the concentration.
-
Stain the cells with a viability dye to exclude dead cells from the analysis.
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Stain the cells with a cocktail of fluorescently labeled antibodies as outlined in Table 2.
-
Wash the cells and resuspend them in an appropriate buffer for flow cytometry analysis.
-
-
3.3. Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software, gating on viable, single cells, and then on CD45+ leukocytes to identify the different immune cell populations.
-
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for evaluating this compound in the B16F10-OVA model.
Caption: A streamlined workflow for the in vivo study.
References
- 1. Targeting the aryl hydrocarbon receptor (AhR) with this compound: a selective small molecule inhibitor for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. Targeting the aryl hydrocarbon receptor (AhR) with this compound: a selective small molecule inhibitor for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bay 2416964 in Human Primary Immune Cell Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bay 2416964 is a potent and selective small molecule inhibitor of the Aryl Hydrocarbon Receptor (AhR). The AhR is a ligand-activated transcription factor involved in regulating immune responses. In the tumor microenvironment, the activation of AhR by tryptophan metabolites like kynurenine can lead to immunosuppression, hindering anti-tumor immunity. This compound reverses these immunosuppressive effects by blocking AhR signaling, thereby restoring and enhancing the function of human primary immune cells.[1][2][3][4]
These application notes provide detailed protocols for utilizing this compound in key human primary immune cell assays to study its immunomodulatory effects.
Mechanism of Action
This compound acts as an AhR antagonist. Upon ligand binding (e.g., by kynurenine), the AhR translocates from the cytoplasm to the nucleus, where it dimerizes with the AhR Nuclear Translocator (ARNT) and initiates the transcription of target genes, such as Cytochrome P450 1A1 (CYP1A1), leading to an immunosuppressive phenotype. This compound prevents this nuclear translocation and subsequent gene transcription, thereby blocking the downstream effects of AhR activation.[2] This restores the pro-inflammatory functions of immune cells like monocytes and T cells.
Data Presentation
In Vitro Potency of this compound
| Cell Line/Type | Agonist | Assay | IC50 Value | Reference |
| Human Monocytic U937 Cells | Kynurenic Acid (KA) | CYP1A1 Expression | 21 nM | |
| Human Monocytic U937 Cells | 6-formylindolo[3,2-b]carbazole (FICZ) | CYP1A1 Expression | 11 nM | |
| Human Monocytic U937 Cells | Indole-3-pyruvate (I3P) | CYP1A1 Expression | 290 nM | |
| Human Monocytic U937 Cells | Benzo[a]pyrene (BaP) | CYP1A1 Expression | 45 nM | |
| Mouse Splenocytes | Kynurenic Acid (KA) | CYP1A1 Expression | 18 nM |
Effects of this compound on Human Primary Immune Cells
| Cell Type | Stimulation Conditions | This compound Concentration | Observed Effect | Reference |
| Primary Monocytes | LPS + Kynurenic Acid (KA) | 300 nM | Upregulation of pro-inflammatory genes; Downregulation of AhR target genes. | |
| Primary Monocytes | LPS + Kynurenic Acid (KA) | 1 nM - 10 µM (Dose-dependent) | Rescued TNF-α production. | |
| Naïve CD4+ T Cells | anti-CD3/CD28 + IL-2 (with or without TGF-β) | 30 - 1000 nM | Increased IFN-γ production. | |
| Naïve CD8+ T Cells | anti-CD3/CD28 + IL-2 | Dose-dependent | Increased IFN-γ production. | |
| PBMC Co-culture with NSCLC cells and Fibroblasts | - | 0.37, 1.1, 3.3 µM | Increased production of IFN-γ, IL-2, and TNF-α. |
Experimental Protocols
Protocol 1: Assessing this compound Activity in Human Primary Monocytes
This protocol details the isolation of human primary monocytes and their stimulation to assess the effect of this compound on reversing AhR-mediated immunosuppression.
1. Isolation of Primary Human Monocytes from PBMCs
-
Materials: Ficoll-Paque PLUS, PBS, RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Human CD14 MicroBeads or other monocyte isolation kits (negative selection is recommended).
-
Procedure:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Carefully collect the buffy coat layer containing Peripheral Blood Mononuclear Cells (PBMCs).
-
Wash PBMCs twice with PBS.
-
Isolate CD14+ monocytes from the PBMC population using a magnetic-activated cell sorting (MACS) system with CD14 MicroBeads or a negative selection kit, following the manufacturer’s instructions. Purity should be >95%.
-
2. Monocyte Stimulation and Treatment
-
Materials: RPMI-1640 with 10% FBS, Lipopolysaccharide (LPS), Kynurenic Acid (KA), this compound, DMSO (vehicle control).
-
Procedure:
-
Plate the isolated monocytes at a density of 1 x 10^6 cells/mL in a 12-well plate.
-
Allow cells to adhere for 1-2 hours at 37°C, 5% CO2.
-
Prepare treatment conditions. A typical setup includes:
-
Vehicle Control (DMSO)
-
LPS only (e.g., 10 ng/mL)
-
LPS + KA (e.g., 200 µM)
-
LPS + KA + this compound (at desired concentrations, e.g., 1 nM to 10 µM)
-
-
Pre-treat cells with this compound or vehicle for 1 hour.
-
Add KA to the respective wells and incubate for 30 minutes.
-
Add LPS to stimulate the cells.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
3. Analysis
-
Cytokine Analysis (TNF-α): Collect the cell culture supernatant and measure TNF-α concentration using an ELISA kit according to the manufacturer's protocol.
-
Gene Expression Analysis (CYP1A1, AHRR): Lyse the cells and extract total RNA. Perform quantitative real-time PCR (qRT-PCR) to measure the relative expression of AhR target genes.
Protocol 2: Naïve T Cell Activation and Cytokine Production Assay
This protocol is designed to evaluate the direct effects of this compound on naïve T cell activation and function.
1. Isolation of Naïve CD4+ and CD8+ T Cells
-
Materials: PBMC isolation reagents (as in Protocol 1), Naïve CD4+ or CD8+ T Cell Isolation Kit (negative selection).
-
Procedure:
-
Isolate PBMCs as described previously.
-
Isolate naïve CD4+ or CD8+ T cells from the PBMC fraction using a negative selection-based MACS kit. These kits typically deplete memory T cells, B cells, NK cells, monocytes, and other non-target cells.
-
2. T Cell Activation and Treatment
-
Materials: 96-well flat-bottom plate, anti-human CD3 antibody, anti-human CD28 antibody, recombinant human IL-2, recombinant human TGF-β (optional), this compound.
-
Procedure:
-
Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C.
-
Wash the plate twice with sterile PBS to remove unbound antibody.
-
Seed the isolated naïve T cells at 1 x 10^5 cells/well in complete RPMI medium.
-
Add soluble anti-CD28 antibody (e.g., 1 µg/mL) and IL-2 (e.g., 10 ng/mL) to all wells.
-
For assessing activity in an immunosuppressive context, add TGF-β (e.g., 5 ng/mL) to a subset of wells.
-
Add this compound at various concentrations (e.g., 3 nM to 1 µM) or vehicle control.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
3. Analysis of IFN-γ Production
-
Method 1: ELISA: Collect supernatant and measure IFN-γ concentration by ELISA.
-
Method 2: Intracellular Cytokine Staining (ICS):
-
About 4-6 hours before harvesting, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to the wells.
-
Harvest the cells and stain for surface markers (e.g., CD4, CD8).
-
Fix and permeabilize the cells using a commercial kit.
-
Stain for intracellular IFN-γ with a fluorescently-labeled antibody.
-
Analyze the percentage of IFN-γ-positive cells by flow cytometry.
-
Protocol 3: Tumor Microenvironment Co-culture Assay
This protocol establishes an in vitro model mimicking the tumor microenvironment to assess the effect of this compound on immune cell function in the presence of tumor cells.
1. Cell Preparation
-
Cell Types: A human cancer cell line (e.g., H1299 NSCLC), primary human fibroblasts, and human PBMCs.
-
Procedure:
-
Culture the cancer cells and fibroblasts to ~80% confluency under standard conditions.
-
Isolate fresh human PBMCs as described in Protocol 1.
-
2. Co-culture Setup
-
Materials: 96-well plate, appropriate culture media for all cell types.
-
Procedure:
-
Seed the fibroblasts and allow them to adhere overnight.
-
Seed the cancer cells onto the fibroblast layer and allow them to form a stromal-like base.
-
Add freshly isolated PBMCs on top of the cancer cell/fibroblast layer.
-
Add this compound at desired concentrations (e.g., 0.3 µM to 3.3 µM) or vehicle control.
-
Co-culture the cells for 3-5 days at 37°C, 5% CO2.
-
3. Analysis
-
Multiplex Cytokine Analysis: Collect the culture supernatant and analyze the concentration of multiple cytokines (e.g., IFN-γ, IL-2, TNF-α, IL-6, IL-17) using a multiplex immunoassay platform (e.g., Luminex, Meso Scale Discovery). This provides a broader profile of the immune response modulation.
References
Application Notes and Protocols for Assessing Bay 2416964 Efficacy In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bay 2416964 is a potent and selective small molecule inhibitor of the aryl hydrocarbon receptor (AhR).[1][2] The AhR is a ligand-activated transcription factor that plays a critical role in regulating immune responses. In the tumor microenvironment, the activation of AhR, often by tryptophan catabolites like kynurenine, leads to immunosuppression, thereby facilitating tumor growth.[1][3] this compound antagonizes this pathway, preventing AhR translocation to the nucleus and subsequent transcription of its target genes, such as CYP1A1.[1] This inhibition reverses the immunosuppressive effects within the tumor, leading to enhanced anti-tumor immunity. Preclinical studies have demonstrated that this compound can induce a pro-inflammatory tumor microenvironment and exhibit anti-tumor efficacy in syngeneic mouse models.
These application notes provide detailed protocols for assessing the in vivo efficacy of this compound using a syngeneic mouse melanoma model. The described methods cover study design, tumor growth monitoring, and detailed immunological analysis of the tumor microenvironment.
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in inhibiting the AhR signaling pathway.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the in vivo assessment of this compound.
| Parameter | Value | Reference(s) |
| Drug | This compound | |
| Mechanism of Action | Aryl hydrocarbon receptor (AhR) antagonist | |
| Animal Model | Female C57BL/6N mice | |
| Tumor Model | Syngeneic B16F10-OVA melanoma | |
| Cell Inoculum | 0.5 x 106 cells in 100 µL PBS, subcutaneous | |
| Drug Formulation | Ethanol/Solutol/Water (10/40/50) or 0.5% CMC-Na | |
| Dose | 30 mg/kg | |
| Administration Route | Oral gavage (p.o.) | |
| Dosing Schedule | Once daily (QD) | |
| Primary Efficacy Endpoint | Tumor volume | |
| Secondary Endpoints | Tumor-infiltrating immune cell populations |
| Immune Cell Population | Expected Change with this compound | Key Markers |
| CD8+ T cells | Increase | CD45+, CD3+, CD8+ |
| Natural Killer (NK) cells | Increase | CD45+, NK1.1+ or CD56+ |
| GR1+ Myeloid cells | Decrease | CD45+, GR1+ |
| M2 Macrophages | Decrease | CD45+, F4/80+, CD206+ |
Experimental Protocols
In Vivo Tumor Model and Efficacy Study
This protocol describes the establishment of the B16F10-OVA syngeneic tumor model and the subsequent efficacy evaluation of this compound.
Caption: Experimental workflow for the in vivo efficacy assessment of this compound.
Materials:
-
B16F10-OVA mouse melanoma cell line
-
Female C57BL/6N mice (6-8 weeks old)
-
Complete RPMI-1640 medium (with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
This compound
-
Vehicle (e.g., Ethanol/Solutol/Water 10/40/50 or 0.5% CMC-Na)
-
Calipers
-
Syringes and needles
Procedure:
-
Cell Culture: Culture B16F10-OVA cells in complete RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2. Passage cells at 80-90% confluency.
-
Tumor Cell Preparation: On the day of implantation, harvest cells by trypsinization, wash with PBS, and resuspend in sterile PBS at a concentration of 5 x 106 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (0.5 x 106 cells) into the right flank of each C57BL/6N mouse.
-
Tumor Growth and Randomization: Monitor tumor growth by measuring the length and width of the tumors with calipers. When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and vehicle control groups.
-
Drug Administration: Prepare a formulation of this compound at the desired concentration in the chosen vehicle. Administer 30 mg/kg of this compound or vehicle control daily via oral gavage.
-
Tumor Volume Measurement: Measure tumor dimensions twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: Euthanize mice when tumors reach the predetermined endpoint (e.g., maximum size allowed by institutional guidelines or signs of morbidity). Collect tumors for further analysis.
Analysis of Tumor-Infiltrating Immune Cells by Flow Cytometry
This protocol details the isolation and immunophenotyping of tumor-infiltrating lymphocytes (TILs).
References
Application Notes and Protocols: BAY 2416964 in Combination with Pembrolizumab
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental design for the combination therapy of BAY 2416964, a potent and selective small molecule inhibitor of the Aryl Hydrocarbon Receptor (AhR), and pembrolizumab, a humanized monoclonal antibody targeting the programmed cell death protein 1 (PD-1). This document outlines the scientific rationale, preclinical data, and clinical trial design for this immunotherapeutic approach. Detailed protocols for key preclinical experiments are also provided.
Scientific Rationale for Combination Therapy
The combination of this compound and pembrolizumab is predicated on their complementary mechanisms of action to enhance anti-tumor immunity.
-
This compound: The tryptophan-to-kynurenine metabolic pathway is a critical mechanism of tumor immune evasion. Kynurenine, produced by enzymes like IDO1 and TDO2, acts as a ligand for the Aryl Hydrocarbon Receptor (AhR), a transcription factor that suppresses the function of various immune cells, including dendritic cells (DCs) and T cells. This compound is a potent AhR antagonist that blocks this immunosuppressive signaling, thereby restoring and enhancing the function of tumor-infiltrating immune cells.[1] Preclinical studies have shown that this compound can induce a proinflammatory tumor microenvironment.[1]
-
Pembrolizumab: A well-established immune checkpoint inhibitor, pembrolizumab binds to the PD-1 receptor on T cells, preventing its interaction with ligands PD-L1 and PD-L2, which are often overexpressed on cancer cells.[2] This blockade releases the "brakes" on T cells, enabling them to recognize and attack cancer cells.[3]
The synergy of this combination lies in a "two-pronged" attack on tumor immunosuppression. While pembrolizumab reinvigorates T cells by blocking the PD-1/PD-L1 axis, this compound acts upstream by inhibiting the AhR pathway, which is implicated in resistance to anti-PD-1 therapy. By inhibiting AhR, this compound is expected to further enhance the activity of antigen-presenting cells and T cells, potentially overcoming resistance to pembrolizumab and leading to a more robust and durable anti-tumor response.
Data Presentation
Preclinical In Vitro Activity of this compound
The following tables summarize the in vitro potency and immunomodulatory effects of this compound.
| Assay | Cell Line/System | Parameter | Value | Reference |
| AhR Antagonism | Human U87 glioblastoma cells | IC50 | 22 nM | [4] |
| AhR Antagonism | Cell-free assay | IC50 | 341 nM | |
| CYP1A1 Expression Inhibition | Human monocytic U937 cells | IC50 | 4.30 nM | |
| CYP1A1 Expression Inhibition (KA-induced) | Human monocytic U937 cells | IC50 | 21 nM | |
| CYP1A1 Expression Inhibition (KA-induced) | Mouse splenocytes | IC50 | 18 nM | |
| Direct AhR Target Engagement (CETSA) | Human HepG2 liver cancer cells | EC50 | 200 nM |
IC50: Half-maximal inhibitory concentration; CETSA: Cellular Thermal Shift Assay; KA: Kynurenic Acid.
In Vitro Immunomodulatory Effects of this compound
| Experiment | Cell Type | Treatment Conditions | Key Findings | Reference |
| Cytokine Production | Human Primary Monocytes | LPS + Kynurenic Acid + this compound (1 nM - 10 µM) | Dose-dependently rescued the suppression of TNF-α production. | |
| T Cell Activation | Co-culture of human T cells and mature moDCs | This compound (1 nM - 1 µM) | Dose-dependently increased IL-2 production, comparable to anti-PD-1. | |
| Combination Effect on T Cell Activation | Co-culture of human T cells and mature moDCs | This compound (3 nM - 1 µM) + anti-PD-1 (3 µg/mL) | Enhanced IL-2 production compared to either monotherapy. | |
| T Cell Cytokine Production | Human naïve CD4+ T cells | CD3/CD28/IL-2 stimulation + this compound (30-1,000 nM) | Dose-dependently increased IFN-γ production. | |
| Stromal-Tumor Microenvironment Mimic | Co-culture of H1299 NSCLC cells, PBMCs, and fibroblasts | This compound (0.37, 1.1, or 3.3 µM) | Increased production of proinflammatory cytokines IFN-γ, IL-2, and TNF-α. |
LPS: Lipopolysaccharide; moDCs: Monocyte-derived Dendritic Cells; PBMCs: Peripheral Blood Mononuclear Cells.
Preclinical In Vivo Antitumor Efficacy of this compound Monotherapy
| Tumor Model | Mouse Strain | Treatment | Key Outcomes | Reference |
| B16F10-OVA Melanoma | C57BL/6 | This compound (30 mg/kg, p.o., daily) | - Reduced tumor volume- Increased CD8+ T cell and NK cell tumor infiltration- Decreased GR1+ myeloid cell and CD206+ M2 macrophage infiltration |
Clinical Trial: this compound and Pembrolizumab Combination (NCT04999202)
| Parameter | Description |
| Trial Name | A Study to Learn How Safe the Study Drug this compound (AhR Inhibitor) in Combination With the Treatment Pembrolizumab is, How This Combination Affects the Body, the Maximum Amount That Can be Given, How it Moves Into, Through and Out of the Body and Its Action Against Advanced Solid Cancers in Adults |
| Status | Active, not recruiting |
| Phase | Phase 1 |
| Study Design | Open-label, dose escalation and dose expansion study. |
| Patient Population | Adults with advanced solid tumors, including non-small cell lung cancer (NSCLC), head and neck squamous cell carcinoma (HNSCC), and urothelial cancer. |
| Treatment Arms | Dose Escalation: Six dose levels of this compound are planned in combination with a standard dose of pembrolizumab to determine the maximum tolerated dose (MTD) or maximum administered dose (MAD).Dose Expansion: Patients will receive the recommended Phase 2 dose (RP2D) of this compound in combination with pembrolizumab. |
| Primary Outcome Measures | To assess the safety and tolerability of the combination, and to determine the MTD/MAD of this compound. |
| Secondary Outcome Measures | To evaluate the pharmacokinetic profile of this compound and the preliminary anti-tumor activity (Objective Response Rate - ORR). |
| Results | Detailed quantitative results from this combination trial are not yet publicly available. Preliminary results from a monotherapy study of this compound (NCT04069026) in 72 patients with advanced solid tumors showed the drug was well-tolerated. In 67 evaluable patients, 32.8% achieved stable disease. |
Experimental Protocols
In Vitro: Assessment of AhR Target Gene Inhibition
Objective: To quantify the inhibitory effect of this compound on the expression of AhR target genes (e.g., CYP1A1) induced by an AhR agonist.
Materials:
-
Human monocytic cell line (e.g., U937)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
AhR agonist (e.g., Kynurenic Acid)
-
This compound
-
RNA extraction kit
-
qRT-PCR reagents and instrument
Protocol:
-
Cell Culture: Culture U937 cells according to standard protocols.
-
Cell Plating: Seed cells in a multi-well plate at a density that allows for logarithmic growth during the experiment.
-
Compound Preparation: Prepare a dilution series of this compound in culture medium.
-
Treatment:
-
Pre-treat cells with the this compound dilution series for 1-2 hours.
-
Add the AhR agonist (e.g., 200 µM Kynurenic Acid) to the wells.
-
Include appropriate controls: vehicle control (DMSO), agonist-only control.
-
-
Incubation: Incubate the plate for a predetermined time (e.g., 6-24 hours) at 37°C, 5% CO2.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
qRT-PCR:
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR using primers specific for the AhR target gene (e.g., CYP1A1) and a housekeeping gene (e.g., GAPDH) for normalization.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Determine the IC50 value of this compound by plotting the percentage of inhibition against the log of the inhibitor concentration.
In Vitro: T Cell Activation and Cytokine Production Assay
Objective: To evaluate the effect of this compound, alone and in combination with an anti-PD-1 antibody, on T cell activation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
T cell isolation kit
-
Monocyte isolation kit
-
Reagents for monocyte-derived dendritic cell (moDC) generation (GM-CSF, IL-4)
-
LPS and IFN-γ for moDC maturation
-
This compound
-
Anti-PD-1 antibody (or a suitable surrogate) and isotype control
-
ELISA or multiplex immunoassay kit for IL-2 detection
Protocol:
-
moDC Generation: Isolate monocytes from PBMCs and differentiate them into moDCs using GM-CSF and IL-4 over 5-6 days.
-
moDC Maturation: Mature the moDCs with LPS and IFN-γ for 24 hours.
-
T Cell Isolation: Isolate T cells from the same or a different donor's PBMCs.
-
Co-culture Setup:
-
Plate the mature moDCs in a multi-well plate.
-
Add the isolated T cells to the wells with the moDCs.
-
Add the desired concentrations of this compound, anti-PD-1 antibody, the combination, or vehicle/isotype controls.
-
-
Incubation: Co-culture the cells for 3-5 days at 37°C, 5% CO2.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
Cytokine Analysis: Measure the concentration of IL-2 in the supernatant using an ELISA or multiplex immunoassay.
-
Data Analysis: Compare the IL-2 levels across the different treatment groups to determine the effect of each treatment and their combination on T cell activation.
In Vivo: Syngeneic Mouse Model for Combination Therapy Evaluation
Objective: To assess the anti-tumor efficacy of this compound in combination with an anti-PD-1 antibody in a syngeneic mouse model.
Materials:
-
Female C57BL/6 mice (6-8 weeks old)
-
Syngeneic tumor cell line (e.g., B16F10-OVA melanoma)
-
This compound formulated for oral gavage
-
Anti-mouse PD-1 antibody (pembrolizumab surrogate, e.g., clone RMP1-14) and isotype control
-
Calipers for tumor measurement
Protocol:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of B16F10-OVA cells into the flank of the C57BL/6 mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Randomization: When tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound (e.g., 30 mg/kg, daily, oral gavage)
-
Group 3: Isotype control antibody
-
Group 4: Anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneally, every 3-4 days)
-
Group 5: this compound + Anti-PD-1 antibody
-
-
Treatment Administration: Administer the treatments according to the defined schedule for a specified duration (e.g., 2-3 weeks).
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
-
Pharmacodynamic Analysis (Optional):
-
Analyze the immune cell composition of the tumors and spleens by flow cytometry to assess changes in CD8+ T cells, NK cells, regulatory T cells, and myeloid-derived suppressor cells.
-
-
Data Analysis: Plot the mean tumor volume over time for each group. Perform statistical analysis (e.g., two-way ANOVA) to compare the anti-tumor efficacy of the combination therapy to the monotherapies and control group.
Visualizations
Signaling Pathway of Combination Therapy
Caption: Dual blockade of immunosuppressive pathways by this compound and pembrolizumab.
Preclinical Experimental Workflow
Caption: Workflow for preclinical evaluation of this compound and pembrolizumab.
Clinical Trial Logical Flow
Caption: Logical design of the Phase 1 clinical trial for this compound and pembrolizumab.
References
Application Notes: Luciferase Reporter Assay for Characterizing Bay 2416964 as an Aryl Hydrocarbon Receptor (AhR) Inhibitor
Introduction
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating immune responses and cellular metabolism.[1][2] Its activation by various ligands, including environmental toxins and endogenous metabolites like kynurenine, can lead to immunosuppression within the tumor microenvironment, thereby promoting cancer progression.[3] Consequently, inhibiting the AhR signaling pathway has emerged as a promising strategy in cancer immunotherapy. Bay 2416964 is a potent and selective small molecule inhibitor of AhR. This application note describes the use of a luciferase reporter assay to quantify the inhibitory activity of this compound on the AhR signaling pathway.
The luciferase reporter assay is a widely used method to study gene expression and regulation. In the context of AhR, cells are engineered to express a luciferase gene under the control of an AhR-responsive promoter containing xenobiotic response elements (XREs). Upon AhR activation by a ligand, the receptor translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to XREs, driving the expression of the luciferase reporter gene. The resulting luminescence is directly proportional to the level of AhR activation. By introducing an inhibitor like this compound, the reduction in luminescence can be measured to determine the compound's inhibitory potency.
Data Presentation: Inhibitory Activity of this compound
The inhibitory concentration (IC50) is a key parameter to quantify the effectiveness of an inhibitor. The following table summarizes the reported IC50 values for this compound in inhibiting AhR activity.
| Compound | Assay System | Agonist | IC50 Value | Reference |
| This compound | Human U87 cells | Kynurenic Acid (150 µM) | 22 nM | |
| This compound | Cell-free assay | - | 341 nM | |
| This compound | Human monocytic U937 cells | Kynurenic Acid | 4.3 nM |
Experimental Protocols
Materials and Reagents
-
Cell Line: Hepa-1c1c7 (mouse hepatoma) or U87 (human glioblastoma) cells stably transfected with an XRE-luciferase reporter construct.
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., Puromycin) if required for maintaining the reporter cell line.
-
AhR Agonist: Kynurenic acid (KA) or 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD).
-
AhR Inhibitor: this compound.
-
Assay Plate: White, clear-bottom 96-well microplates suitable for luminescence measurements.
-
Luciferase Assay Reagent: Commercially available luciferase assay system (e.g., Promega Luciferase Assay System, ONE-Glo™ Luciferase Assay System).
-
Lysis Buffer: Reporter Lysis Buffer.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
DMSO: For dissolving compounds.
Protocol: Luciferase Reporter Assay for AhR Inhibition
-
Cell Seeding:
-
Culture the XRE-luciferase reporter cells in T-75 flasks until they reach 80-90% confluency.
-
Trypsinize the cells and resuspend them in fresh culture medium.
-
Seed the cells into a white, clear-bottom 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a stock solution of the AhR agonist (e.g., 100 mM Kynurenic Acid in DMSO).
-
Create a serial dilution of this compound in cell culture medium to achieve the desired final concentrations for the dose-response curve (e.g., ranging from 1 pM to 10 µM).
-
Prepare the agonist solution in cell culture medium at a concentration that induces a submaximal response (e.g., EC80) of the reporter. For example, 200 µM Kynurenic Acid.
-
-
Cell Treatment:
-
Carefully remove the culture medium from the wells.
-
Add 50 µL of the diluted this compound solutions to the respective wells.
-
Add 50 µL of the AhR agonist solution to all wells except the negative control wells (which should receive 50 µL of medium).
-
Include control wells:
-
Negative Control (Vehicle): Cells treated with medium containing the same concentration of DMSO used for the compounds.
-
Positive Control (Agonist only): Cells treated with the AhR agonist alone.
-
-
Incubate the plate at 37°C in a 5% CO2 incubator for 20-24 hours.
-
-
Luminescence Measurement:
-
After incubation, remove the plate from the incubator and allow it to equilibrate to room temperature for 15-20 minutes.
-
Carefully aspirate the medium from the wells.
-
Wash the cells once with 100 µL of PBS.
-
Add 20 µL of Lysis Buffer to each well and incubate for 10-15 minutes at room temperature with gentle shaking to ensure complete cell lysis.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Immediately measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with no cells) from all readings.
-
Normalize the data by expressing the luminescence of each well as a percentage of the positive control (agonist only).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway and the mechanism of inhibition by this compound.
Caption: Experimental workflow for the Luciferase reporter assay to determine AhR inhibition.
References
- 1. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.biomol.com [resources.biomol.com]
- 3. Targeting the aryl hydrocarbon receptor (AhR) with this compound: a selective small molecule inhibitor for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Following BAY 2416964 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY 2416964 is a potent and selective small molecule inhibitor of the Aryl Hydrocarbon Receptor (AhR), a transcription factor that plays a crucial role in regulating immune responses.[1][2][3] In the tumor microenvironment, the activation of AhR by ligands such as kynurenine, a metabolite of tryptophan, leads to immunosuppression.[1][2] this compound blocks this activation, thereby restoring and enhancing anti-tumor immunity. This document provides detailed protocols for the analysis of immune cell populations by flow cytometry after treatment with this compound, enabling researchers to effectively monitor its immunomodulatory effects.
Mechanism of Action of this compound
This compound functions by competitively antagonizing the AhR. In the absence of an inhibitor, ligands such as kynurenine bind to the cytosolic AhR, leading to its translocation into the nucleus. In the nucleus, AhR dimerizes with the AhR Nuclear Translocator (ARNT) and binds to Xenobiotic Response Elements (XREs) in the DNA, initiating the transcription of target genes like CYP1A1 which are involved in immunosuppression. This compound prevents this ligand-induced nuclear translocation and subsequent gene transcription, thereby reversing the immunosuppressive effects and promoting a pro-inflammatory environment.
Expected Immunomodulatory Effects of this compound
Treatment with this compound has been shown to induce a pro-inflammatory tumor microenvironment and enhance anti-tumor immune responses. Key quantitative effects observed in preclinical studies are summarized below.
In Vitro Effects on Human Immune Cells
| Cell Type | Treatment Conditions | Readout | Effect of this compound | Reference |
| Human PBMCs, Monocytes, T cells | Co-culture with H1299 NSCLC cells and fibroblasts | Cytokine Production (IFN-γ, IL-2, TNF-α) | Increased production of pro-inflammatory cytokines. | |
| Human Primary Monocytes | LPS and Kynurenic Acid stimulation | Gene Expression (RNAseq) | Upregulation of genes associated with pro-inflammatory cytokines and chemokines. | |
| Human Naïve CD4+ and CD8+ T cells | CD3, CD28, and IL-2 stimulation | IFN-γ Production | Dose-dependent increase in IFN-γ production. | |
| MART-1 specific T cells | Co-culture with COLO-800 spheroids | T cell Count | Increased absolute count of MART-1 T cells. |
In Vivo Effects in a Syngeneic Mouse Melanoma Model (B16F10-OVA)
| Immune Cell Population | Location | Effect of this compound | Reference |
| CD8+ T cells | Tumor | Increased infiltration. | |
| Natural Killer (NK) cells | Tumor | Increased infiltration. | |
| GR1+ Myeloid cells | Tumor | Decreased infiltration. | |
| CD206+ M2 Macrophages | Tumor | Decreased infiltration. |
Experimental Protocols
I. Immunophenotyping of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines the procedure for isolating PBMCs and performing surface staining to identify major immune cell subsets.
A. PBMC Isolation
-
Dilute whole blood 1:1 with sterile phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over Ficoll-Paque™ PLUS in a conical tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Aspirate the upper plasma layer and carefully collect the buffy coat layer containing PBMCs.
-
Wash the collected PBMCs with PBS by centrifuging at 300 x g for 10 minutes. Repeat the wash step.
-
Resuspend the PBMC pellet in an appropriate buffer (e.g., PBS with 2% FBS) and perform a cell count.
B. Antibody Panel for PBMC Immunophenotyping
| Marker | Fluorochrome | Cell Population |
| CD45 | BUV395 | All Leukocytes |
| CD3 | BUV496 | T cells |
| CD4 | APC-R700 | Helper T cells |
| CD8 | PerCP-Cy5.5 | Cytotoxic T cells |
| CD19 | BV421 | B cells |
| CD56 | PE-Cy7 | NK cells |
| CD14 | FITC | Monocytes |
| HLA-DR | BV786 | Antigen Presenting Cells |
| Live/Dead | Zombie Aqua | Viability |
C. Staining Protocol
-
Aliquot 1 x 10^6 PBMCs into flow cytometry tubes.
-
Add Live/Dead stain according to the manufacturer's protocol and incubate for 20 minutes at room temperature in the dark.
-
Wash the cells with 2 mL of staining buffer (PBS + 2% FBS) and centrifuge at 300 x g for 5 minutes.
-
Add the antibody cocktail to the cell pellet and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with staining buffer.
-
Resuspend the cells in 300 µL of staining buffer for flow cytometry analysis.
II. Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs) from Mouse Tumors
This protocol describes the dissociation of solid tumors and subsequent staining for the analysis of TILs.
A. Tumor Dissociation
-
Excise the tumor and place it in a petri dish with cold RPMI-1640 medium.
-
Mince the tumor into small pieces using a sterile scalpel.
-
Transfer the tumor pieces to a gentleMACS C Tube containing a tumor dissociation enzyme cocktail (e.g., Miltenyi Biotec Tumor Dissociation Kit).
-
Process the tissue using a gentleMACS Dissociator according to the manufacturer's instructions.
-
Filter the resulting cell suspension through a 70 µm cell strainer.
-
Wash the cells with RPMI-1640 and centrifuge at 300 x g for 7 minutes.
-
(Optional) Perform red blood cell lysis if significant contamination is present.
-
Resuspend the cell pellet and perform a cell count.
B. Antibody Panel for TIL Immunophenotyping (Mouse)
| Marker | Fluorochrome | Cell Population |
| CD45 | BUV395 | All Leukocytes |
| CD3e | BUV496 | T cells |
| CD4 | APC-R700 | Helper T cells |
| CD8a | PerCP-Cy5.5 | Cytotoxic T cells |
| NK1.1 | PE-Cy7 | NK cells |
| CD11b | BV421 | Myeloid cells |
| Ly-6G (Gr-1) | FITC | Granulocytes/MDSCs |
| F4/80 | PE | Macrophages |
| CD206 | APC | M2 Macrophages |
| Live/Dead | Zombie Aqua | Viability |
C. Staining Protocol Follow the same staining protocol as for PBMCs (Section I.C).
III. Intracellular Cytokine Staining of T cells
This protocol is for the detection of intracellular cytokines such as IFN-γ and TNF-α in T cells following in vitro stimulation.
A. Cell Stimulation
-
Plate PBMCs or isolated T cells at a density of 1-2 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Stimulate the cells with a cell stimulation cocktail (e.g., PMA and Ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours at 37°C.
-
Include an unstimulated control (with protein transport inhibitor only).
B. Staining Protocol
-
After stimulation, harvest the cells and wash them with PBS.
-
Perform surface staining as described in Section I.C, using an antibody panel that includes T cell markers (e.g., CD3, CD4, CD8).
-
After surface staining, wash the cells and then fix and permeabilize them using a commercially available fixation/permeabilization kit according to the manufacturer's protocol.
-
Add the intracellular antibodies (e.g., anti-IFN-γ, anti-TNF-α) diluted in permeabilization buffer and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells with permeabilization buffer.
-
Resuspend the cells in staining buffer for flow cytometry analysis.
Gating Strategies and Experimental Workflows
The following diagrams illustrate the logical workflows for gating immune cell populations and the overall experimental process.
References
Troubleshooting & Optimization
Troubleshooting Bay 2416964 solubility for in vivo studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of Bay 2416964 for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a consideration for in vivo research?
This compound is a potent and orally active antagonist of the aryl hydrocarbon receptor (AhR), with an IC50 of 341 nM.[1] It is being investigated for its potential in the treatment of solid tumors.[1] Like many small molecule inhibitors, particularly those targeting hydrophobic binding pockets, this compound has low aqueous solubility, which presents a challenge for achieving the desired concentrations for in vivo experiments.[1][2] Proper formulation is therefore critical for ensuring bioavailability and obtaining reliable experimental results.
Q2: What are the general solubility characteristics of this compound?
This compound is readily soluble in dimethyl sulfoxide (DMSO) but has poor solubility in water.[1] Its solubility in ethanol is limited. This solubility profile necessitates the use of co-solvents or suspension formulations for in vivo administration.
Q3: Can I use my DMSO stock solution of this compound for in vivo studies?
While this compound is highly soluble in DMSO, directly using a pure DMSO stock solution for in vivo studies is generally not recommended due to potential toxicity associated with high concentrations of DMSO. It is common practice to prepare a high-concentration stock in DMSO and then dilute it into a suitable vehicle for administration. However, this can lead to precipitation of the compound if the final concentration of DMSO is too low and the aqueous solubility is exceeded.
Q4: How does the Aryl Hydrocarbon Receptor (AhR) signaling pathway work, and what is the role of this compound?
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a role in regulating immune responses. In the tumor microenvironment, the metabolism of tryptophan can lead to the production of ligands, such as kynurenine, which activate AhR. This activation can lead to immunosuppression, helping the tumor evade the immune system. This compound acts as an antagonist, blocking the activation of AhR by these ligands. This inhibition is intended to restore anti-tumor immune responses.
Troubleshooting Guide
Problem: My this compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer for my in vivo formulation.
-
Possible Cause: The aqueous solubility of this compound has been exceeded. This is a common issue when diluting a compound from a high-concentration organic solvent stock into an aqueous medium.
-
Solutions:
-
Use a Co-solvent System: Employ a mixture of solvents to maintain solubility. A common approach is to use a combination of DMSO, polyethylene glycol (PEG), and a surfactant like Tween 80 in an aqueous base.
-
Prepare a Suspension: If a clear solution is not achievable at the desired concentration, creating a homogenous suspension is a viable alternative. Carboxymethyl cellulose (CMC-Na) is frequently used as a suspending agent.
-
pH Adjustment: The solubility of many kinase inhibitors is pH-dependent. For weakly basic compounds, lowering the pH of the vehicle can increase solubility. However, the physiological compatibility of the final formulation's pH must be considered.
-
Sonication: Using a bath or probe sonicator can help to break down aggregates and facilitate the dissolution or suspension of the compound.
-
Problem: I am observing inconsistent results in my in vivo study.
-
Possible Cause: Poor bioavailability due to suboptimal formulation. If the compound is not adequately dissolved or suspended, its absorption will be variable. Inconsistent preparation of the formulation between experiments can also lead to variability.
-
Solutions:
-
Ensure Homogeneity: If using a suspension, ensure it is well-mixed before each administration to guarantee consistent dosing.
-
Fresh Preparations: It is recommended to use freshly prepared formulations for optimal results. The stability of this compound in your chosen formulation over time should be considered.
-
Particle Size Reduction: For suspensions, reducing the particle size of the compound can improve its dissolution rate and bioavailability. This can be achieved through techniques like micronization, although this is a more advanced formulation strategy.
-
Quantitative Data Summary
Table 1: In Vitro Solubility of this compound
| Solvent | Solubility | Concentration (mM) | Notes |
| DMSO | 78 mg/mL | 201.12 mM | Use of fresh, moisture-free DMSO is recommended as absorbed moisture can reduce solubility. |
| Ethanol | 1.5 mg/mL | - | |
| Water | Insoluble | - |
Table 2: Example In Vivo Formulations for this compound
| Route of Administration | Formulation Components | Example Concentration | Reference |
| Oral (Suspension) | 0.5% Carboxymethyl cellulose sodium (CMC-Na) in ddH₂O | 2.5 mg/mL | |
| Oral (Solution) | Ethanol / Solutol / Water (10/40/50) | 30 mg/kg dose | |
| Injection (Solution) | 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O | - | |
| Injection (Solution/Suspension) | 10% DMSO, 90% Corn oil | 2.5 mg/mL |
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Administration
This protocol is based on the use of carboxymethyl cellulose sodium (CMC-Na) as a suspending agent.
Materials:
-
This compound powder
-
Carboxymethyl cellulose sodium (CMC-Na)
-
Deionized distilled water (ddH₂O)
-
Magnetic stirrer and stir bar
-
Weighing scale and appropriate weighing containers
-
Volumetric flasks and graduated cylinders
Procedure:
-
Prepare the 0.5% CMC-Na Vehicle:
-
Weigh 0.5 g of CMC-Na.
-
In a suitable beaker, add the 0.5 g of CMC-Na to 100 mL of ddH₂O.
-
Stir the mixture using a magnetic stirrer until the CMC-Na is fully dissolved and the solution is clear. This may take some time.
-
-
Prepare the this compound Suspension:
-
To prepare a 2.5 mg/mL suspension, weigh 250 mg of this compound.
-
Add the 250 mg of this compound powder to the 100 mL of the prepared 0.5% CMC-Na solution.
-
Stir the mixture vigorously to ensure a homogenous suspension.
-
-
Administration:
-
Before each administration, ensure the suspension is thoroughly mixed to guarantee uniform dosing.
-
Protocol 2: Preparation of this compound Solution for Injection
This protocol utilizes a co-solvent system to achieve a clear solution.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween 80
-
Deionized distilled water (ddH₂O) or saline
-
Sterile microcentrifuge tubes or vials
-
Pipettes
Procedure:
-
Prepare a High-Concentration Stock in DMSO (Optional but Recommended):
-
Dissolve a known weight of this compound in a minimal amount of DMSO to create a concentrated stock solution (e.g., 25 mg/mL).
-
-
Prepare the Final Formulation:
-
The final formulation will consist of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O.
-
For 1 mL of the final formulation, add the solvents in the following order, ensuring the solution is clear after each addition:
-
50 µL of DMSO (or an equivalent volume of your DMSO stock solution, adjusting the final DMSO volume accordingly).
-
400 µL of PEG300. Mix well.
-
50 µL of Tween 80. Mix well.
-
500 µL of ddH₂O. Mix well.
-
-
-
Final Check:
-
The final solution should be clear. If precipitation occurs, gentle warming or sonication may be attempted. If the compound does not dissolve, the concentration may be too high for this specific formulation.
-
Visualizations
Caption: Workflow for troubleshooting this compound in vivo formulation.
Caption: Inhibition of the AhR signaling pathway by this compound.
References
Technical Support Center: BAY 2416964 Preclinical Experiments
Welcome to the technical support center for BAY 2416964 preclinical experiments. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the use of this compound, a potent and selective Aryl Hydrocarbon Receptor (AhR) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective antagonist of the Aryl Hydrocarbon Receptor (AhR).[1][2] The AhR is a ligand-activated transcription factor involved in regulating immune responses.[3] In the tumor microenvironment, the tryptophan metabolism pathway produces ligands, such as kynurenine, that activate AhR, leading to immunosuppression.[3][4] this compound works by blocking this ligand-induced activation of AhR, thereby preventing its translocation to the nucleus and subsequent transcription of target genes like CYP1A1. This inhibition of the AhR signaling pathway helps to restore anti-tumor immune responses.
Q2: What are the key preclinical applications of this compound?
A2: this compound is primarily investigated for its potential in cancer immunotherapy. Preclinical studies have demonstrated its ability to restore immune cell function, enhance antigen-specific cytotoxic T cell responses, and induce a proinflammatory tumor microenvironment, leading to anti-tumor efficacy in syngeneic cancer models. It is often studied as a monotherapy or in combination with other immunotherapies, like PD-1 checkpoint inhibitors.
Q3: How should I store and handle this compound?
A3: For long-term storage, this compound powder should be kept at -20°C, where it is stable for at least three years. Stock solutions in solvent can be stored at -80°C for up to one year. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Q4: In which solvents is this compound soluble?
A4: this compound has good solubility in DMSO (78 mg/mL). It is sparingly soluble in Ethanol (1.5 mg/mL) and is considered insoluble in water. For in vivo studies, various formulations have been used to improve its delivery.
Troubleshooting Guide
In Vitro Experiments
| Issue | Possible Cause | Recommended Action |
| Inconsistent or no inhibition of AhR activity | 1. Incorrect compound concentration: Calculation error or degradation of the compound. 2. Cellular health: Cells may be unhealthy or at a high passage number, leading to altered responses. 3. Assay interference: The compound may interfere with the reporter system (e.g., luciferase). | 1. Verify concentration: Prepare fresh dilutions from a new stock. Confirm stock concentration if possible. 2. Check cell health: Use low-passage cells and ensure high viability before starting the experiment. 3. Run controls: Include a counterscreen with an AhR-null cell line or test for direct interference with the reporter enzyme. |
| High background signal in control wells | 1. Contamination: Bacterial or mycoplasma contamination in cell culture. 2. Autofluorescence: The compound or media components may be autofluorescent. | 1. Aseptic technique: Ensure sterile handling and regularly test for mycoplasma. 2. Use appropriate plates: For fluorescence assays, use black-walled plates to reduce background. Measure background fluorescence of the compound alone. |
| Observed cytotoxicity at high concentrations | 1. Off-target effects: The compound may have off-target effects at higher concentrations. 2. Solvent toxicity: High concentrations of DMSO can be toxic to cells. | 1. Determine IC50 for cytotoxicity: Run a cell viability assay (e.g., MTT, MTS) in parallel to your functional assay. 2. Limit solvent concentration: Keep the final DMSO concentration in the culture medium below 0.5%. |
In Vivo Experiments
| Issue | Possible Cause | Recommended Action |
| Poor in vivo efficacy | 1. Suboptimal formulation: Poor solubility and bioavailability leading to low exposure. 2. Inappropriate animal model: The chosen tumor model may not be sensitive to AhR inhibition. 3. Dosing regimen: The dose or frequency of administration may be insufficient. | 1. Optimize formulation: Consider using formulations like Ethanol/Solutol/Water (10/40/50) or a suspension in 0.5% carboxymethyl cellulose (CMC-Na). 2. Model selection: Use syngeneic models with a known role for the AhR pathway in immune suppression, such as the B16F10 melanoma model. 3. Dose escalation study: Perform a pilot study with a range of doses to determine the optimal therapeutic dose. A commonly used dose in preclinical mouse models is 30 mg/kg, administered orally once daily. |
| Adverse effects or toxicity in animals | 1. Vehicle toxicity: The formulation vehicle may be causing adverse effects. 2. Compound toxicity: The dose may be too high, leading to on- or off-target toxicity. | 1. Vehicle control group: Always include a control group that receives only the vehicle to assess its effects. 2. Toxicity studies: Conduct a maximum tolerated dose (MTD) study to determine a safe and effective dose range. |
Quantitative Data
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line | Ligand | IC50 | Reference |
| AhR Antagonism | - | - | 341 nM | |
| CYP1A1 Expression | U937 (human monocytic) | Kynurenic acid | 4.30 nM | |
| AhR Antagonism | U87 (human glioblastoma) | - | 22 nM |
Table 2: In Vivo Formulation and Dosing of this compound
| Formulation | Animal Model | Tumor Model | Dose | Administration Route | Reference |
| Ethanol/Solutol/Water (10/40/50) | Female C57/BL6N mice | B16F10OVA | 30 mg/kg, QD | Oral gavage | |
| 0.5% CMC-Na suspension | - | - | ≥5 mg/ml | Oral |
Experimental Protocols
Protocol 1: In Vitro AhR Reporter Assay
-
Cell Seeding: Seed a human cell line expressing a Dioxin Response Element (DRE)-driven luciferase reporter (e.g., HepG2-luc) in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Incubation: Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Ligand Stimulation: Add an AhR agonist (e.g., 1 nM TCDD or 100 µM kynurenine) to the wells, followed immediately by the addition of different concentrations of this compound.
-
Incubation: Incubate the plate for 6-24 hours at 37°C.
-
Luciferase Measurement: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Data Analysis: Calculate the percent inhibition of ligand-induced luciferase activity for each concentration of this compound and determine the IC50 value.
Protocol 2: In Vivo Efficacy Study in a Syngeneic Mouse Model
-
Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 B16F10-OVA melanoma cells into the flank of female C57BL/6 mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Compound Formulation: Prepare this compound in a suitable vehicle for oral administration (e.g., 30 mg/kg in Ethanol/Solutol/Water (10/40/50)).
-
Administration: Administer this compound or vehicle control daily via oral gavage.
-
Efficacy Assessment: Continue to monitor tumor volume throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., flow cytometry to analyze immune cell infiltration).
-
Data Analysis: Compare the tumor growth curves between the treated and control groups to determine the anti-tumor efficacy.
Visualizations
Caption: Mechanism of Action of this compound in the AhR Signaling Pathway.
Caption: General Experimental Workflow for this compound Preclinical Studies.
Caption: A Logical Flowchart for Troubleshooting this compound Experiments.
References
- 1. Targeting the aryl hydrocarbon receptor (AhR) with this compound: a selective small molecule inhibitor for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Targeting the aryl hydrocarbon receptor (AhR) with this compound: a selective small molecule inhibitor for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Results from BAY 2416964 Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BAY 2416964, a selective Aryl Hydrocarbon Receptor (AhR) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AhR).[1] It functions by inhibiting the ligand-induced activation of AhR, thereby preventing its translocation to the nucleus and subsequent transcription of target genes.[1] This blockade restores the function of various immune cells that are often suppressed by AhR activation within the tumor microenvironment.[1][2]
Q2: What are the expected in vitro effects of this compound on immune cells?
In vitro, this compound is expected to restore and enhance immune cell function.[1] Specifically, it has been shown to:
-
Increase the production of pro-inflammatory cytokines such as IFN-γ and IL-2 in T cells.
-
Enhance antigen-specific cytotoxic T cell responses and their ability to kill tumor spheroids.
-
Reverse the immunosuppressive phenotype of monocytes.
Q3: What were the key findings from the Phase I clinical trial of this compound as a monotherapy?
The Phase I clinical trial (NCT04069026) demonstrated that this compound was well-tolerated in patients with advanced solid tumors, with most drug-related adverse events being grade 1 or 2. However, the anti-tumor activity as a monotherapy was limited. Of 67 evaluable patients, only 32.8% achieved stable disease, and there was one partial response in a patient with thymoma. These results were considered disappointing based on the promising preclinical data, though the safety profile supports its use in combination therapies.
Q4: Can this compound exhibit effects that are independent of AhR antagonism?
Recent studies suggest that long-term exposure to this compound may lead to cellular changes that are not observed with short-term treatment and may partially reflect AhR-independent effects. Researchers should be aware that prolonged exposure protocols might reveal different transcriptional and phenotypic outcomes compared to acute treatment.
Q5: Is there potential for resistance to this compound?
While direct resistance mechanisms to this compound have not been extensively characterized, studies on AhR signaling in cancer suggest potential pathways. For instance, activation of Src-mediated bypass signaling has been implicated in resistance to EGFR inhibitors in the context of high AhR expression. This suggests that cancer cells might develop alternative signaling pathways to overcome AhR inhibition.
Troubleshooting Guides
Unexpected Result 1: Limited or No Efficacy in In Vivo Models Despite Potent In Vitro Activity
| Possible Cause | Troubleshooting Steps |
| Suboptimal Dosing or Formulation | Verify the formulation of this compound. For oral gavage, a common formulation is a suspension in Ethanol/Solutol/Water (10/40/50). Ensure the dose is appropriate for the model; 30 mg/kg once daily has been shown to be effective in some murine models. |
| Immune-Competent Model Required | The primary mechanism of this compound is immune-mediated. Ensure that the in vivo model used is immunocompetent. The compound may show limited efficacy in immunodeficient models (e.g., NSG mice). |
| Tumor Microenvironment (TME) Factors | The specific TME of your tumor model may lack the necessary immune cell infiltration or have an overwhelmingly immunosuppressive environment that cannot be overcome by AhR inhibition alone. Characterize the immune cell infiltrate of your tumor model before and after treatment. |
| Pharmacokinetics/Pharmacodynamics (PK/PD) Mismatch | The dosing schedule may not be optimal for maintaining sufficient drug exposure in the tumor. Conduct PK/PD studies to correlate drug levels with target engagement (e.g., modulation of AhR target genes in the tumor). |
Unexpected Result 2: Partial Agonist Activity Observed at High Concentrations
| Possible Cause | Troubleshooting Steps |
| Concentration-Dependent Effects | Some studies have reported that at higher concentrations (e.g., 10 µM), this compound can induce the expression of AhR target genes like CYP1A1 in certain cell lines, suggesting partial agonist activity. |
| Off-Target Effects | At high concentrations, the likelihood of off-target effects increases. It is crucial to use the lowest effective concentration to ensure target specificity. |
| Cell-Type Specific Responses | The response to AhR modulators can be highly cell-type and context-dependent. The partial agonism may be specific to the cell line being used. |
| Experimental Controls | Include a positive control for AhR antagonism (e.g., another known antagonist) and a positive control for AhR agonism (e.g., kynurenic acid or TCDD) to properly contextualize the effects of this compound. |
Unexpected Result 3: High Variability in Experimental Replicates
| Possible Cause | Troubleshooting Steps |
| Compound Solubility and Stability | This compound is soluble in DMSO but has low aqueous solubility. Ensure the compound is fully dissolved in DMSO before diluting in culture media. Use fresh DMSO, as moisture can reduce solubility. Prepare stock solutions and aliquot to avoid repeated freeze-thaw cycles. |
| Inconsistent Cell Seeding or Health | Ensure uniform cell seeding density and that cells are in a healthy, logarithmic growth phase. |
| Pipetting Errors | Use calibrated pipettes and ensure proper mixing of reagents. |
| Edge Effects in Assay Plates | In 96-well plates, "edge effects" can lead to variability. Avoid using the outer wells or fill them with a buffer to maintain humidity. |
Data Summary
In Vitro Potency of this compound
| Assay | Cell Line | Agonist | IC50 |
| AhR Antagonism | Human U87 glioblastoma | Kynurenic Acid | 22 nM |
| CYP1A1 Expression | Human U937 monocytic | Kynurenic Acid | 4.3 nM |
| AhR Antagonism (cell-free) | N/A | N/A | 341 nM |
Phase I Clinical Trial (NCT04069026) Efficacy Results (Monotherapy)
| Outcome | Value |
| Number of Evaluable Patients | 67 |
| Stable Disease | 32.8% |
| Partial Response | 1 patient (Thymoma) |
| Complete Response | 0 |
Experimental Protocols
Protocol 1: In Vitro CYP1A1 Induction Assay
This protocol is to assess the ability of this compound to inhibit agonist-induced expression of CYP1A1, a key AhR target gene.
Materials:
-
Human U937 cells (or other suitable cell line)
-
RPMI-1640 medium with 10% FBS
-
This compound (dissolved in DMSO)
-
Kynurenic Acid (KA) (dissolved in appropriate solvent)
-
RNA extraction kit
-
qRT-PCR reagents and primers for CYP1A1 and a housekeeping gene
Procedure:
-
Seed U937 cells in a 24-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Pre-treat the cells with the different concentrations of this compound for 1 hour.
-
Add a final concentration of 200 µM Kynurenic Acid to the wells to induce AhR activation. Include a vehicle control (DMSO) and a KA-only control.
-
Incubate the plate for 4-6 hours at 37°C and 5% CO2.
-
Harvest the cells and extract total RNA using a suitable kit.
-
Perform qRT-PCR to quantify the relative mRNA expression of CYP1A1, normalized to the housekeeping gene.
Protocol 2: T-Cell Activation Assay
This protocol assesses the effect of this compound on T-cell activation, measured by cytokine production.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
CD4+ or CD8+ T-cell isolation kit
-
RPMI-1640 medium with 10% FBS
-
Anti-CD3 and Anti-CD28 antibodies
-
Recombinant human IL-2
-
This compound (dissolved in DMSO)
-
ELISA kit for IFN-γ
Procedure:
-
Isolate CD4+ or CD8+ T-cells from human PBMCs using a magnetic bead-based isolation kit.
-
Seed the isolated T-cells in a 96-well plate coated with anti-CD3 and anti-CD28 antibodies.
-
Add recombinant human IL-2 to the culture medium.
-
Treat the cells with various concentrations of this compound (e.g., 30-1000 nM). Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Collect the cell culture supernatant.
-
Measure the concentration of IFN-γ in the supernatant using an ELISA kit according to the manufacturer's instructions.
Visualizations
Signaling Pathway: this compound Mechanism of Action
Caption: Mechanism of Action of this compound as an AhR antagonist.
Experimental Workflow: CYP1A1 Induction Assay
Caption: Workflow for assessing inhibition of CYP1A1 induction.
Logical Relationship: Troubleshooting Limited In Vivo Efficacy
Caption: Troubleshooting logic for limited in vivo efficacy of this compound.
References
Managing potential toxicity of Bay 2416964 in animal models
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing potential toxicities of Bay 2416964 in animal models. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
I. Troubleshooting Guide
This section addresses specific problems that may arise during your experiments with this compound.
1. What are the common signs of toxicity to monitor in animal models treated with this compound?
Preclinical studies have indicated that this compound is generally well-tolerated in animal models.[1][2][3] However, it is crucial to monitor for any signs of adverse effects. General health and behavioral changes to observe include:
-
Changes in body weight: While studies have reported stable body weights during treatment[4], any significant weight loss should be noted.
-
Altered food and water consumption.
-
Changes in activity level: Lethargy or hyperactivity.
-
Postural or gait abnormalities.
-
Changes in grooming habits.
-
Any signs of pain or distress.
2. What should I do if I observe signs of toxicity in my animal models?
If you observe any of the signs mentioned above, it is recommended to:
-
Record all observations in detail: Note the onset, duration, and severity of the symptoms.
-
Temporarily reduce the dose or suspend treatment: This can help determine if the observed effects are drug-related.
-
Consult with a veterinarian: A veterinarian can provide expert advice on managing the animal's health.
-
Consider collecting blood and tissue samples for analysis: This can help identify any organ-specific toxicity.
3. How can I adjust the dosing regimen to mitigate potential adverse effects?
If you suspect dose-related toxicity, consider the following adjustments:
-
Dose reduction: Lowering the dose of this compound may alleviate adverse effects while maintaining efficacy.
-
Dosing frequency: If administering the compound daily, consider switching to an every-other-day schedule.
-
Route of administration: While oral gavage is common[5], explore if alternative routes might reduce local irritation or improve the tolerability profile.
II. Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the use of this compound in animal models.
1. What is the mechanism of action of this compound?
Bay 2416694 is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AhR). The immunosuppressive effects of kynurenine in the tumor microenvironment are primarily mediated by AhR. By inhibiting AhR, this compound aims to restore immune cell function and enhance anti-tumor immune responses.
2. What are the known off-target effects of this compound?
Current preclinical data suggests that this compound is a highly selective AhR inhibitor. However, as with any small molecule inhibitor, the potential for off-target effects should be considered, especially at higher concentrations.
3. What are the recommended dosages for this compound in different animal models?
In a syngeneic B16F10-OVA mouse melanoma model, an oral dose of 30 mg/kg administered once daily has been shown to be effective and well-tolerated. For other animal models or tumor types, dose-ranging studies are recommended to determine the optimal therapeutic window.
4. What is the pharmacokinetic profile of this compound?
This compound has demonstrated a favorable pharmacokinetic profile in preclinical studies, supporting once-daily dosing.
5. Are there any known drug interactions with this compound?
Phase 1 clinical trials have been initiated to evaluate the safety and efficacy of this compound in combination with other treatments, such as the PD-1 inhibitor pembrolizumab. Researchers should carefully consider potential pharmacokinetic and pharmacodynamic interactions when co-administering this compound with other compounds.
Data Summary
Table 1: Preclinical Efficacy and Dosing of this compound
| Animal Model | Tumor Type | Dose | Route of Administration | Outcome | Reference |
| C57BL/6N mice | B16F10-OVA melanoma | 30 mg/kg, QD | Oral gavage | Reduced tumor volume, increased CD8+ T cell and NK cell infiltration | |
| C57BL/Ly5.1 or NSG mice | B16F10-OVA melanoma | 30 mg/kg, QD | Oral | Antitumor efficacy, induced a proinflammatory tumor microenvironment |
Experimental Protocols
Protocol 1: General Health Monitoring of Animals Treated with this compound
-
Frequency: Perform daily observations of all animals.
-
Body Weight: Record the body weight of each animal twice weekly.
-
Clinical Signs: Observe for and record any changes in:
-
Appearance (e.g., fur condition, posture)
-
Behavior (e.g., activity level, social interaction)
-
Respiration
-
Feces and urine
-
-
Food and Water Intake: Monitor and record daily consumption.
-
Scoring System: Utilize a standardized clinical scoring system to quantify the severity of any observed abnormalities.
Protocol 2: Blood Collection for Hematology and Clinical Chemistry
-
Timing: Collect blood samples at baseline (before treatment initiation) and at selected time points during the study (e.g., weekly).
-
Site of Collection: Use appropriate methods for the animal model (e.g., saphenous vein, tail vein).
-
Anticoagulant: Use EDTA-coated tubes for hematology and serum separator tubes for clinical chemistry.
-
Parameters to Analyze:
-
Hematology: Complete blood count (CBC) including red blood cells, white blood cells (with differential), and platelets.
-
Clinical Chemistry: Liver function tests (ALT, AST, ALP), kidney function tests (BUN, creatinine), and other relevant markers.
-
Visualizations
Caption: Mechanism of action of this compound in the tumor microenvironment.
Caption: Troubleshooting workflow for observed toxicity in animal models.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. Targeting the aryl hydrocarbon receptor (AhR) with this compound: a selective small molecule inhibitor for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 4. Targeting the aryl hydrocarbon receptor (AhR) with this compound: a selective small molecule inhibitor for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Technical Support Center: Bay 2416964 Experimental Guidance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bay 2416964, a potent and selective aryl hydrocarbon receptor (AHR) antagonist. The following information is intended to help improve the bioavailability of this compound in preclinical research settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a small molecule inhibitor of the aryl hydrocarbon receptor (AHR) with potential applications in cancer immunotherapy.[1][2] Like many small molecule drugs, this compound has low aqueous solubility, which can limit its oral bioavailability and lead to variability in experimental results.[3][4] Enhancing its bioavailability is crucial for achieving consistent and effective in vivo target engagement.
Q2: What are the primary factors that can limit the oral bioavailability of this compound?
The oral bioavailability of a compound like this compound is primarily influenced by:
-
Solubility and Dissolution Rate: The compound's low solubility in gastrointestinal fluids can hinder its dissolution, which is a prerequisite for absorption.
-
Permeability: The ability of the drug to pass through the intestinal epithelium into the bloodstream.
-
First-Pass Metabolism: Metabolic breakdown of the drug in the liver and/or intestines before it reaches systemic circulation.
Q3: What are some recommended starting formulations to improve the oral bioavailability of this compound in animal studies?
Based on available information and common practices for poorly soluble drugs, here are some suggested oral formulations for in vivo studies:
-
Suspensions:
-
0.5% Carboxymethyl cellulose (CMC) in water.[5]
-
0.5% Carboxymethyl cellulose sodium (CMC-Na) in water.
-
-
Solutions/Co-solvents:
-
A mixture of DMSO, PEG300, Tween 80, and saline.
-
Dissolving in PEG400.
-
-
Lipid-based formulations:
-
Suspension in corn oil.
-
Self-emulsifying drug delivery systems (SEDDS) can also be explored to enhance solubility and absorption.
-
It is crucial to assess the stability and homogeneity of any formulation before administration.
Troubleshooting Guides
Issue 1: High variability in plasma concentrations of this compound after oral administration.
-
Possible Cause 1: Inconsistent Formulation.
-
Troubleshooting: Ensure the formulation is homogenous and stable throughout the dosing period. For suspensions, ensure consistent particle size and prevent settling by vortexing immediately before each administration.
-
-
Possible Cause 2: Food Effects.
-
Troubleshooting: The presence of food in the gastrointestinal tract can significantly alter drug absorption. Standardize the fasting period for experimental animals before dosing. A typical fasting period is 4-6 hours for mice.
-
-
Possible Cause 3: Improper Gavage Technique.
-
Troubleshooting: Ensure proper oral gavage technique to avoid accidental administration into the lungs, which can lead to erratic absorption and distress in the animal.
-
Issue 2: Low or undetectable plasma concentrations of this compound.
-
Possible Cause 1: Poor Solubility and Dissolution.
-
Troubleshooting:
-
Particle Size Reduction: Micronization or nanosizing of the this compound powder can increase the surface area for dissolution.
-
Formulation Optimization: Experiment with different solubilizing excipients. A summary of common excipients and their roles is provided in the table below.
-
Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer can improve its dissolution rate.
-
-
-
Possible Cause 2: High First-Pass Metabolism.
-
Troubleshooting: While specific metabolic pathways for this compound are not extensively published, pyridazine derivatives can be metabolized by cytochrome P450 enzymes. Co-administration with a broad-spectrum CYP inhibitor (in preclinical studies only) could help determine the extent of first-pass metabolism. This should be done with caution as it can lead to drug-drug interactions.
-
-
Possible Cause 3: Efflux Transporter Activity.
-
Troubleshooting: P-glycoprotein (P-gp) and other efflux transporters in the gut can pump the drug back into the intestinal lumen, reducing net absorption. An in vitro Caco-2 permeability assay can be performed to assess if this compound is a substrate for these transporters.
-
Data Presentation
Table 1: Common Excipients to Enhance Oral Bioavailability of Poorly Soluble Drugs
| Excipient Category | Examples | Mechanism of Action | Reference |
| Solubilizing Agents | Polyethylene Glycols (PEGs), Polysorbates (e.g., Tween 80), Propylene Glycol | Increase the solubility of the drug in the gastrointestinal fluids. | |
| Suspending Agents | Carboxymethyl cellulose (CMC), Hydroxypropyl methylcellulose (HPMC) | Increase the viscosity of the vehicle to ensure uniform dispersion of the drug particles. | |
| Wetting Agents | Sodium Lauryl Sulfate (SLS), Polysorbates | Decrease the surface tension between the drug particles and the solvent, improving dissolution. | |
| Lipid-based Carriers | Corn oil, Sesame oil, Medium-chain triglycerides (MCTs) | Enhance lymphatic absorption and can increase the solubility of lipophilic drugs. | |
| Complexing Agents | Cyclodextrins | Form inclusion complexes with the drug, increasing its apparent solubility. |
Table 2: Pharmacokinetic Parameters of this compound (Template)
Specific quantitative pharmacokinetic data for this compound with different formulations are not publicly available in a comparative format. Researchers are encouraged to use the following template to record and compare their own experimental data.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Bioavailability (%) |
| [Example] 0.5% CMC Suspension | |||||
| [Example] 20% PEG400 Solution | |||||
| [Example] Corn Oil Suspension | |||||
| Your Formulation 1 | |||||
| Your Formulation 2 |
Experimental Protocols
Protocol 1: In Vivo Oral Bioavailability Study in Mice
-
Animal Model: Use appropriate mouse strain (e.g., C57BL/6), age, and weight.
-
Acclimatization: Allow animals to acclimate for at least one week before the experiment.
-
Fasting: Fast the mice for 4-6 hours before oral administration, with free access to water.
-
Formulation Preparation: Prepare the desired formulation of this compound. Ensure homogeneity, especially for suspensions, by vortexing immediately before dosing each animal.
-
Dosing: Administer the formulation via oral gavage at a consistent volume (e.g., 10 mL/kg). Record the exact time of administration for each animal.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a monolayer.
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or by assessing the permeability of a fluorescent marker like Lucifer yellow.
-
Compound Preparation: Prepare a solution of this compound in a suitable transport buffer.
-
Permeability Assessment (Apical to Basolateral):
-
Add the Bay 24166964 solution to the apical (A) side of the Transwell® insert.
-
At specified time intervals, collect samples from the basolateral (B) side.
-
-
Permeability Assessment (Basolateral to Apical):
-
Add the this compound solution to the basolateral (B) side.
-
At specified time intervals, collect samples from the apical (A) side.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method.
-
Calculate Apparent Permeability (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
dQ/dt: the rate of drug appearance in the receiver chamber.
-
A: the surface area of the membrane.
-
C0: the initial concentration of the drug in the donor chamber.
-
-
-
Calculate Efflux Ratio:
-
Efflux Ratio = Papp (B to A) / Papp (A to B)
-
An efflux ratio greater than 2 suggests that the compound is a substrate for efflux transporters.
-
Mandatory Visualizations
Signaling Pathway
Caption: Aryl Hydrocarbon Receptor (AHR) Signaling Pathway and the antagonistic action of this compound.
Experimental Workflow
References
- 1. Targeting the aryl hydrocarbon receptor (AhR) with this compound: a selective small molecule inhibitor for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the aryl hydrocarbon receptor (AhR) with this compound: a selective small molecule inhibitor for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. asianpharmtech.com [asianpharmtech.com]
- 5. BAY-2416964 HCl | aryl hydrocarbon receptor (AHR) antagonist | CAS# 2242464-44-2 |BAY-2416964| InvivoChem [invivochem.com]
Addressing resistance to Bay 2416964 treatment in cancer cells
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with BAY 2416964, a potent and selective Aryl Hydrocarbon Receptor (AhR) inhibitor.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Question | Possible Causes | Troubleshooting Steps |
| Why am I not observing a decrease in the expression of AhR target genes (e.g., CYP1A1, AHRR) after this compound treatment? | 1. Suboptimal Ligand Concentration: The concentration of the AhR ligand (e.g., kynurenic acid) used to induce AhR activity may be insufficient. 2. Incorrect this compound Concentration: The concentration of this compound may be too low to effectively antagonize AhR. 3. Cell Line Insensitivity: The cell line being used may have low AhR expression or mutations in the AhR pathway. 4. Assay Timing: The time point for measuring gene expression may not be optimal. | 1. Optimize Ligand Concentration: Perform a dose-response experiment to determine the optimal concentration of the AhR ligand for inducing target gene expression in your cell line. 2. Optimize this compound Concentration: Conduct a dose-response experiment with this compound to determine the IC50 in your experimental system. Concentrations typically range from nanomolar to low micromolar.[1][2] 3. Confirm AhR Expression: Verify AhR expression in your cell line at the protein and mRNA levels. Consider using a positive control cell line with known AhR expression. 4. Perform a Time-Course Experiment: Measure target gene expression at multiple time points after treatment to identify the optimal window for observing inhibition. |
| My in vivo tumor model is not responding to this compound treatment. What are the potential reasons? | 1. Inadequate Dosing or Bioavailability: The dose of this compound may be too low, or its oral bioavailability may be poor in the specific animal model. 2. Tumor Microenvironment (TME): The TME may lack the necessary immune cell infiltrate for this compound to exert its anti-tumor effects.[3][4] 3. Immune-Competent Model: this compound's efficacy is dependent on a functional immune system.[3] 4. Acquired Resistance: Prolonged treatment may lead to the development of resistance mechanisms. | 1. Verify Dose and Formulation: Ensure the correct dose is being administered and that the vehicle is appropriate for oral gavage. The reported effective dose in a B16F10-OVA murine melanoma model was 30 mg/kg, p.o. 2. Characterize the TME: Analyze the immune cell composition of the tumors (e.g., CD8+ T cells, NK cells, myeloid cells) before and after treatment. 3. Use an Appropriate Model: Employ syngeneic tumor models in immune-competent mice to properly evaluate the immunomodulatory effects of this compound. 4. Investigate Resistance Mechanisms: If initial responses are followed by relapse, consider investigating potential resistance pathways, such as upregulation of compensatory signaling pathways. |
| I am observing high variability in my experimental results with this compound. | 1. Compound Stability and Storage: Improper storage or handling of this compound can lead to degradation. 2. Cell Culture Conditions: Variations in cell density, passage number, or media composition can affect cellular responses. 3. Assay Performance: Technical variability in the execution of assays can lead to inconsistent data. | 1. Follow Storage Recommendations: Store this compound as recommended by the supplier, protected from light and moisture. Prepare fresh stock solutions regularly. 2. Standardize Cell Culture: Maintain consistent cell culture practices, including seeding density, passage number, and media supplements. 3. Include Proper Controls: Use positive and negative controls in all experiments. Run technical and biological replicates to assess variability. |
| Long-term treatment with this compound is leading to a loss of efficacy. What could be happening? | 1. Upregulation of the AhR Pathway: Cells may adapt by increasing the expression of AhR or its signaling components. 2. Activation of Bypass Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of AhR inhibition. 3. Altered Drug Efflux: Increased expression of drug efflux pumps could reduce the intracellular concentration of this compound. | 1. Monitor AhR Pathway Components: Analyze the expression of AhR, ARNT, and key target genes over the course of long-term treatment. 2. Profile for Resistance Markers: Use techniques like RNA sequencing to identify upregulated signaling pathways in resistant cells compared to sensitive cells. 3. Investigate Drug Efflux: Assess the expression and activity of ABC transporters in resistant cells. |
Frequently Asked Questions (FAQs)
Here are answers to some frequently asked questions about this compound.
1. What is the mechanism of action of this compound?
This compound is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AhR). AhR is a ligand-activated transcription factor that plays a key role in tumor immune resistance. The metabolism of tryptophan to kynurenine in the tumor microenvironment leads to the production of AhR ligands. Activation of AhR in immune cells suppresses their function, allowing tumors to evade the immune system. This compound blocks the activation of AhR by these ligands, thereby restoring immune cell function and promoting an anti-tumor immune response. It prevents the translocation of AhR from the cytoplasm to the nucleus, which is required for its transcriptional activity.
2. In which cancer types has this compound shown potential?
Preclinical studies have shown that AhR is expressed in tumor cells and tumor-infiltrating immune cells in various cancers, including head and neck squamous cell carcinoma (HNSCC), non-small cell lung cancer (NSCLC), and colorectal cancer (CRC). A Phase I clinical trial has enrolled patients with a variety of advanced solid tumors, such as colorectal, breast, pancreatic, kidney, and ovarian cancer. The initial expansion cohorts of this trial focused on NSCLC and HNSCC.
3. What are the expected effects of this compound on the tumor microenvironment?
This compound has been shown to induce a proinflammatory tumor microenvironment. In vivo, treatment with this compound in a syngeneic melanoma model resulted in increased infiltration of proinflammatory CD8+ T cells and natural killer (NK) cells into the tumor. Conversely, it decreased the infiltration of GR1+ myeloid cells and CD206+ M2 macrophages, which are immunosuppressive.
4. Can this compound be used in combination with other therapies?
Yes, the safety profile and mechanism of action of this compound support its use in combination therapies. Increased proinflammatory responses within the tumor microenvironment can sometimes lead to resistance via activation of pathways like PD-1. Therefore, combining an AhR inhibitor like this compound with an anti-PD-(L)1 checkpoint inhibitor is a promising strategy. A clinical trial investigating this compound in combination with the PD-1 inhibitor pembrolizumab is ongoing.
5. What is the significance of long-term this compound treatment in experimental models?
Long-term exposure of cancer cells to this compound may be necessary to observe certain phenotypic changes. One study showed that while short-term treatment inhibited kynurenine-induced AhR activity, only long-term treatment (at least 6 weeks) reduced cell proliferation and migration in a manner similar to AhR knockout. This suggests that prolonged inhibition of AhR signaling can lead to more profound and sustained anti-cancer effects.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Potency of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (AhR Antagonism) | - | 341 nM | |
| IC50 (CYP1A1 Expression) | Human Monocytic U937 | 4.30 nM | |
| EC50 (Direct Target Engagement) | Human Hep G2 | 200 nM |
Table 2: In Vivo Efficacy of this compound
| Model | Dose and Schedule | Effect | Reference |
| Syngeneic B16F10-OVA Melanoma | 30 mg/kg, QD, p.o. | Decreased tumor growth |
Key Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature for evaluating this compound.
1. AhR Nuclear Translocation Assay
-
Objective: To determine if this compound inhibits the ligand-induced translocation of AhR from the cytoplasm to the nucleus.
-
Cell Line: Human Hep G2 liver cancer cells.
-
Procedure:
-
Culture Hep G2 cells in a suitable medium.
-
Treat cells with an AhR agonist (e.g., TCDD) in the presence or absence of varying concentrations of this compound.
-
After incubation, fix and permeabilize the cells.
-
Stain for AhR using a specific primary antibody and a fluorescently labeled secondary antibody.
-
Stain the nuclei with a counterstain (e.g., DAPI).
-
Visualize the subcellular localization of AhR using fluorescence microscopy.
-
Quantify the nuclear and cytoplasmic fluorescence intensity to determine the extent of translocation.
-
2. Gene Expression Analysis of AhR Targets
-
Objective: To measure the effect of this compound on the expression of AhR target genes (e.g., CYP1A1).
-
Cell Lines: Human U87, mouse Hepa-1c1c7, or human monocytic U937 cells.
-
Procedure:
-
Seed cells in appropriate culture plates.
-
Treat cells with an AhR ligand (e.g., kynurenic acid) with or without different concentrations of this compound for a specified duration (e.g., 20 hours).
-
Isolate total RNA from the cells using a suitable kit.
-
Synthesize cDNA from the RNA.
-
Perform quantitative real-time PCR (qRT-PCR) using primers specific for the target genes (e.g., CYP1A1) and a housekeeping gene for normalization.
-
Calculate the relative gene expression levels.
-
3. In Vivo Antitumor Efficacy Study
-
Objective: To evaluate the antitumor efficacy of this compound in a syngeneic mouse model.
-
Animal Model: C57BL/6 mice bearing B16F10-OVA melanoma tumors.
-
Procedure:
-
Inject B16F10-OVA cells subcutaneously into the flank of the mice.
-
When tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 30 mg/kg) or vehicle control orally once daily (QD, p.o.).
-
Measure tumor volume regularly using calipers.
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration).
-
Visualizations
AhR Signaling Pathway and Inhibition by this compound
Caption: Mechanism of AhR inhibition by this compound.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for preclinical evaluation of this compound.
References
Best practices for long-term storage and handling of Bay 2416964
A comprehensive guide to the long-term storage and handling of Bay 2416964, a potent and selective aryl hydrocarbon receptor (AhR) antagonist used in cancer immunotherapy research.[1][2][3][4] This guide provides researchers, scientists, and drug development professionals with essential information to ensure the compound's stability and integrity throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A: For optimal long-term stability, this compound in its solid (powder) form should be stored at -20°C.[1] Under these conditions, the compound is stable for at least three to four years. Storage at 4°C is also possible for shorter periods, with stability maintained for up to two years.
Q2: How should I store this compound once it's dissolved in a solvent?
A: Stock solutions of this compound should be aliquoted to prevent repeated freeze-thaw cycles and stored at -80°C. At -80°C, the compound in solvent is stable for six months to two years. For shorter-term storage, solutions can be kept at -20°C for up to one month.
Q3: How is this compound typically shipped, and what should I do if the ice pack has melted upon arrival?
A: The compound is stable at ambient room temperature for the typical duration of shipping and customs processing. Therefore, if the accompanying ice pack has melted upon receipt, it will not affect the quality of the product. The powder is not generally sensitive to short-term temperature fluctuations.
Q4: In which solvents is this compound soluble?
A: this compound is soluble in Dimethyl sulfoxide (DMSO), with solubility reported at concentrations of 10 mg/mL or higher. It is only slightly soluble in Ethanol (0.1-1 mg/mL) and is considered insoluble in water.
Q5: Does this compound need to be protected from light?
A: While specific light sensitivity data is not prominently available, general best practice for chemical compounds is to store them protected from light. If a product requires light protection, it is often shipped in an amber glass bottle.
Troubleshooting Guide
Q1: My this compound powder is not dissolving completely in DMSO. What can I do?
A: If you encounter solubility issues, sonication is recommended to aid dissolution. Using fresh, moisture-free DMSO can also improve solubility, as absorbed moisture can reduce the solvent's effectiveness. If you do not have a sonicator, try vortexing for an extended period or preparing a more dilute solution.
Q2: I observed precipitation in my stock solution after storing it at -20°C. Is it still usable?
A: Precipitation can occur when a concentrated solution is frozen. Before use, bring the aliquot to room temperature and vortex thoroughly to ensure all contents are redissolved. If the precipitate does not go back into solution after warming and vortexing, it should not be used. To avoid this, ensure you are not exceeding the solubility limits and consider storing at a slightly lower concentration.
Q3: When preparing an in vivo formulation, I noticed phase separation or precipitation. How can I resolve this?
A: For in vivo formulations, which often involve aqueous components, it is crucial to add solvents sequentially and mix thoroughly at each step. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to help dissolve the compound. It is highly recommended to prepare these working solutions freshly on the day of use to ensure homogeneity and prevent degradation.
Data Presentation
Table 1: Recommended Storage Conditions and Stability
| Form | Storage Temperature | Duration | Citations |
|---|---|---|---|
| Powder (Solid) | -20°C | ≥ 3 years | |
| 4°C | 2 years | ||
| In Solvent | -80°C | 6 months - 2 years |
| | -20°C | 1 - 6 months | |
Table 2: Solubility of this compound
| Solvent | Solubility | Citations |
|---|---|---|
| DMSO | ≥ 10 mg/mL | |
| Ethanol | 0.1 - 1 mg/mL (Slightly soluble) |
| Water | Insoluble | |
Experimental Protocols & Workflows
Protocol: Preparation of a this compound Stock Solution and Working Formulation
This protocol describes the preparation of a 25 mg/mL DMSO stock solution and a subsequent working formulation for in vivo injection experiments, adapted from common methodologies.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes and syringes
Procedure:
-
Stock Solution Preparation (25 mg/mL): a. Aseptically weigh the desired amount of this compound powder. b. Add the appropriate volume of fresh, anhydrous DMSO to achieve a final concentration of 25 mg/mL. c. Vortex the solution thoroughly. If needed, place the tube in an ultrasonic bath for several minutes until the solid is completely dissolved. d. Dispense the stock solution into single-use aliquots in sterile tubes. e. Store the aliquots at -80°C for long-term use.
-
Working Solution Preparation (e.g., 2.5 mg/mL for Injection): Note: This working solution should be prepared fresh immediately before use. a. Thaw one aliquot of the 25 mg/mL DMSO stock solution at room temperature. b. To prepare 1 mL of working solution, add the solvents in the following order, mixing completely after each addition: i. Take 100 µL of the 25 mg/mL DMSO stock solution. ii. Add 400 µL of PEG300 and mix until the solution is clear. iii. Add 50 µL of Tween-80 and mix again until clear. iv. Add 450 µL of saline to reach the final volume of 1 mL. c. The final solution is a 2.5 mg/mL suspension or solution ready for administration (e.g., intraperitoneal injection).
Visualizations
References
- 1. BAY-2416964 HCl | aryl hydrocarbon receptor (AHR) antagonist | CAS# 2242464-44-2 |BAY-2416964| InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | AhR inhibitor | antitumor | TargetMol [targetmol.com]
- 4. BAY2416964 | AHR antagonist | Probechem Biochemicals [probechem.com]
This technical support center provides researchers, scientists, and drug development professionals with guidance on data analysis strategies and troubleshooting for experiments involving Bay 2416964, a selective Aryl Hydrocarbon Receptor (AhR) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AhR).[1][2] It functions by preventing the ligand-induced translocation of AhR from the cytoplasm to the nucleus.[3] This blockage inhibits the transcription of AhR target genes, such as Cytochrome P450 1A1 (CYP1A1), thereby mitigating the immunosuppressive effects mediated by AhR activation.[3][4]
Q2: In what experimental systems has this compound been validated?
A2: this compound has demonstrated activity in both in vitro and in vivo models. In vitro, it has been shown to restore immune cell function in human and mouse cells, enhance cytotoxic T cell responses, and promote the killing of tumor spheroids. In vivo, oral administration of this compound has been well-tolerated in mice, leading to a proinflammatory tumor microenvironment and demonstrating antitumor efficacy in syngeneic cancer models.
Q3: What are the key downstream effects of AhR inhibition by this compound?
A3: Inhibition of AhR by this compound leads to several key downstream effects aimed at restoring anti-tumor immunity. These include:
-
Increased activity of CD4+ and CD8+ T cells.
-
Increased production of proinflammatory cytokines such as IFN-γ, IL-2, and TNF-α.
-
Reduced immunosuppression by blocking the effects of tryptophan catabolites like kynurenine, which are known AhR ligands.
-
Induction of a proinflammatory tumor microenvironment, characterized by increased infiltration of CD8+ T cells and NK cells, and a decrease in immunosuppressive myeloid cells.
Q4: What is the recommended concentration range for in vitro experiments?
A4: The optimal concentration of this compound for in vitro experiments can vary depending on the cell type and experimental endpoint. However, effective concentrations have been reported in the nanomolar to low micromolar range. For instance, an IC50 of 22 nM has been observed in U87 cells, and concentrations of 30-1,000 nM have been shown to increase IFN-γ production in human T cells. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No significant inhibition of AhR activity observed. | 1. Suboptimal concentration of this compound: The concentration may be too low for the specific cell line or experimental conditions. 2. Inactive compound: Improper storage or handling may have degraded the compound. 3. Low AhR expression: The cell line used may not express sufficient levels of AhR. 4. Presence of potent, uncharacterized AhR agonists in media: Components in the cell culture media may be activating AhR. | 1. Perform a dose-response experiment to determine the optimal inhibitory concentration. 2. Ensure the compound is stored correctly (as per the manufacturer's instructions) and prepare fresh solutions for each experiment. 3. Verify AhR expression in your cell line using qPCR or Western blot. 4. Use tryptophan-free media or media with known, low levels of AhR agonists. |
| High variability in replicate data. | 1. Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable results. 2. Pipetting errors: Inaccurate dispensing of this compound or other reagents. 3. Edge effects in multi-well plates: Evaporation from outer wells can concentrate reagents and affect cell growth. | 1. Ensure a homogenous cell suspension and use a multichannel pipette for seeding. 2. Calibrate pipettes regularly and use reverse pipetting for viscous solutions. 3. Avoid using the outermost wells of the plate or fill them with sterile PBS to minimize evaporation. |
| Unexpected cytotoxicity observed. | 1. High concentration of this compound: Exceeding the optimal concentration range can lead to off-target effects and toxicity. 2. Solvent toxicity: The vehicle (e.g., DMSO) concentration may be too high. 3. Extended incubation time: Prolonged exposure to the compound may be detrimental to cell health. | 1. Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration range. 2. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.1% for DMSO). 3. Optimize the incubation time for your specific assay. |
| Difficulty reproducing in vivo antitumor efficacy. | 1. Inadequate dosing or formulation: The dose may be too low, or the formulation may not provide adequate bioavailability. 2. Tumor model variability: The chosen syngeneic model may not be sensitive to AhR-mediated immune modulation. 3. Animal health status: Underlying health issues in the animals can impact immune responses and tumor growth. | 1. Refer to published studies for recommended dosing and formulation (e.g., 30 mg/kg, p.o. in Ethanol/Solutol/Water). 2. Ensure the tumor model expresses AhR and is known to be responsive to immune checkpoint inhibition. 3. Source animals from a reputable vendor and ensure proper husbandry and health monitoring. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Ligand | IC50 / Effective Concentration | Endpoint Measured |
| AhR Antagonism | Human U87 | Kynurenic Acid (KA) | IC50: 22 nM | Luciferase Expression |
| AhR Antagonism | Mouse Hepa-1c1c7 | Kynurenic Acid (KA) | - | Luciferase Expression |
| CYP1A1 Expression | Human Monocytic U937 | - | IC50: 4.30 nM | CYP1A1 mRNA |
| CYP1A1/AHRR Expression | LPS-stimulated human monocytes | Kynurenic Acid (KA) | 100 nM | Decreased mRNA expression |
| IFN-γ Production | Human naïve CD4+ T cells | CD3/CD28/IL-2 | 30-1,000 nM | Increased IFN-γ |
Table 2: In Vivo Effects of this compound
| Animal Model | Tumor Model | Dosage | Key Outcomes |
| Mice | B16/F10-OVA melanoma | 30 mg/kg, p.o. | Reduced tumor volume, Increased CD8+ T cell and NK cell infiltration, Decreased GR1+ myeloid cell and M2 macrophage infiltration |
Experimental Protocols
1. In Vitro AhR Reporter Assay
-
Objective: To determine the antagonistic activity of this compound on AhR signaling.
-
Methodology:
-
Seed human U87 or mouse Hepa-1c1c7 cells, which are stably transfected with an AhR-responsive luciferase reporter construct, into 96-well plates.
-
The following day, treat the cells with a dose range of this compound (e.g., 1 pM to 10 µM) for 1 hour.
-
Add a known AhR agonist, such as kynurenic acid (e.g., 150 µM), to all wells except the negative control.
-
Incubate for 20 hours.
-
Measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic curve.
-
2. Cytokine Production Assay
-
Objective: To assess the effect of this compound on T cell effector function.
-
Methodology:
-
Isolate human peripheral blood mononuclear cells (PBMCs) and purify naïve CD4+ T cells.
-
Stimulate the T cells with anti-CD3, anti-CD28 antibodies, and IL-2 in the presence or absence of a dose range of this compound (e.g., 3 nM to 1 µM).
-
For some conditions, add TGF-β to assess the ability of this compound to overcome immunosuppression.
-
Culture the cells for 72-96 hours.
-
Collect the cell culture supernatant and measure the concentration of IFN-γ using an ELISA or a multiplex cytokine assay.
-
Mandatory Visualizations
Caption: Signaling pathway of AhR and the inhibitory action of this compound.
Caption: General experimental workflow for assessing this compound activity in vitro.
References
Validation & Comparative
Bay 2416964 in Preclinical Models: A Comparative Guide to Aryl Hydrocarbon Receptor Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Aryl hydrocarbon Receptor (AhR) has emerged as a critical regulator of immune responses within the tumor microenvironment. Its activation, often triggered by metabolites of tryptophan such as kynurenine, leads to immunosuppression and promotes tumor growth.[1][2] Consequently, the development of AhR inhibitors represents a promising therapeutic strategy in oncology. This guide provides a comparative overview of Bay 2416964, a potent and selective AhR inhibitor, against other preclinical AhR inhibitors, supported by available experimental data.
Mechanism of Action of this compound
This compound is a potent, selective, and orally active antagonist of the Aryl hydrocarbon Receptor (AhR).[3] Its mechanism of action involves blocking the activation of AhR by both exogenous and endogenous ligands.[4][5] Upon ligand binding, the AhR translocates from the cytoplasm to the nucleus, where it forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic responsive elements (XREs) in the DNA, leading to the transcription of target genes like CYP1A1 and AHRR. This compound effectively prevents this nuclear translocation and subsequent gene transcription.
In Vitro and In Vivo Efficacy of this compound
Preclinical studies have demonstrated the immunomodulatory and anti-tumor effects of this compound.
In Vitro Findings:
-
This compound has been shown to restore the function of human and mouse immune cells.
-
It enhances antigen-specific cytotoxic T cell responses and the killing of tumor spheroids.
-
In co-cultures mimicking the tumor microenvironment, this compound increased the production of pro-inflammatory cytokines such as IFN-γ, IL-2, and TNF-α.
In Vivo Findings:
-
Oral administration of this compound was well-tolerated in mice.
-
It induced a proinflammatory tumor microenvironment, characterized by increased infiltration of CD8+ T cells and natural killer (NK) cells, and a decrease in immunosuppressive myeloid cells and M2 macrophages.
-
The compound demonstrated significant anti-tumor efficacy in a syngeneic mouse melanoma model (B16/F10-OVA), leading to reduced tumor volume.
Comparative Analysis of AhR Inhibitors
While direct head-to-head comparative studies are limited, this section provides a summary of the preclinical data for this compound and other notable AhR inhibitors.
| Inhibitor | IC50 | Key Preclinical Findings | Reference |
| This compound | 341 nM (cell-free); 22 nM (U87 cells); 4.30 nM (U937 cells, CYP1A1 expression) | Potent and selective AhR antagonist. Restores immune cell function, enhances anti-tumor immunity in vitro and in vivo. Orally bioavailable. | |
| IK-175 | 11 nM (CYP1A1 expression, human T cells); 7 nM (IL22 production, human T cells) | Orally active AHR antagonist. Inhibits tumor growth and reverses immune suppression in mouse tumor models, both as a monotherapy and in combination with anti-PD-1. | |
| CH-223191 | Not explicitly stated in provided results. | Blocks TCDD-mediated nuclear translocation and DNA binding of AhR. In some tumor models, its blockade of AhR increased tumor burden, suggesting a complex role for AhR depending on the context. |
Experimental Protocols
Cell Viability and Proliferation Assays
To assess the impact of AhR inhibitors on cell viability, murine (Hepa1) and human (HepG2) hepatoma cell lines can be used. Cells are treated with varying concentrations of the inhibitor (e.g., up to 10⁻⁵ M) for different time points (e.g., 72 hours). Cell viability is then determined using standard assays such as the MTT or CellTiter-Glo assay.
AhR Nuclear Translocation Assay
The ability of an inhibitor to block ligand-induced AhR nuclear translocation can be evaluated by Western blot analysis. Cultured cells (e.g., Hepa1) are pretreated with the inhibitor for 1 hour before stimulation with an AhR agonist like TCDD (1 nM). After an additional hour, nuclear extracts are prepared and subjected to Western blotting to detect the presence of AhR in the nucleus.
In Vivo Tumor Models
The anti-tumor efficacy of AhR inhibitors can be tested in syngeneic mouse models. For example, B16/F10-OVA melanoma cells are implanted into C57BL/6 mice. Once tumors are established, mice are treated with the inhibitor (e.g., this compound at 30 mg/kg, orally). Tumor volume is measured regularly to assess treatment efficacy. At the end of the study, tumors can be harvested for analysis of the immune cell infiltrate by flow cytometry or immunohistochemistry.
Visualizing the AhR Signaling Pathway and Experimental Workflow
To better understand the mechanism of AhR inhibition and the experimental approaches used to evaluate these inhibitors, the following diagrams are provided.
Caption: Canonical AhR Signaling Pathway and Point of Inhibition.
Caption: Preclinical Evaluation Workflow for AhR Inhibitors.
Caption: Logical Relationship of AhR Inhibitors and Immune Response.
Conclusion
References
- 1. Clinical trial of new AhR inhibitor shows cancer might be even more wily than we thought | MD Anderson Cancer Center [mdanderson.org]
- 2. Targeting the aryl hydrocarbon receptor (AhR) with this compound: a selective small molecule inhibitor for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. Targeting the aryl hydrocarbon receptor (AhR) with this compound: a selective small molecule inhibitor for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Bay 2416964 and Epacadostat: Targeting the Tryptophan Catabolism Pathway in Immuno-Oncology
For Researchers, Scientists, and Drug Development Professionals
The metabolic pathway of tryptophan catabolism has emerged as a critical axis in tumor immune evasion, creating an immunosuppressive microenvironment that hampers anti-tumor immunity. Two notable small molecule inhibitors targeting this pathway, Bay 2416964 and epacadostat, have garnered significant attention in the field of immuno-oncology. While both aim to restore immune surveillance, they employ distinct mechanisms of action. Epacadostat, a first-generation agent, directly inhibits the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), a key catalyst in tryptophan degradation. In contrast, this compound represents a next-generation approach by targeting the Aryl Hydrocarbon Receptor (AhR), a transcription factor that lies downstream of IDO1 and mediates many of the immunosuppressive effects of tryptophan metabolites.
This guide provides a comprehensive head-to-head comparison of this compound and epacadostat, leveraging available preclinical and clinical data to inform researchers and drug development professionals. We present a detailed analysis of their mechanisms of action, experimental validation, and clinical performance, with a focus on quantitative data and detailed methodologies.
Mechanism of Action: A Tale of Two Targets
Epacadostat is a potent and selective, reversible, competitive inhibitor of the IDO1 enzyme.[1] IDO1 is the first and rate-limiting enzyme in the kynurenine pathway of tryptophan metabolism.[2] By inhibiting IDO1, epacadostat prevents the conversion of tryptophan to kynurenine, thereby aiming to reverse the immunosuppressive effects of tryptophan depletion and kynurenine accumulation in the tumor microenvironment.[3]
This compound, on the other hand, is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AhR).[4][5] Kynurenine, the product of the IDO1-mediated reaction, is a key endogenous ligand for AhR. Upon activation by kynurenine and other ligands, AhR translocates to the nucleus and drives the transcription of genes that promote an immunosuppressive environment, including the differentiation of regulatory T cells (Tregs) and the suppression of effector T cell and dendritic cell function. By blocking AhR activation, this compound aims to inhibit the downstream signaling cascade that mediates immune suppression, regardless of the source of AhR ligands.
Preclinical Efficacy: A Head-to-Head Look
Direct head-to-head in vivo comparisons of this compound and epacadostat in the same animal model are not yet available in published literature. However, in vitro studies and in vivo experiments in different models provide valuable insights into their relative potency and efficacy.
In Vitro Comparison
A key preclinical study directly compared the in vitro activity of this compound and epacadostat in a co-culture of human non-small cell lung cancer (NSCLC) cells (H1299), peripheral blood mononuclear cells (PBMCs), and fibroblasts. In this system, this compound demonstrated a pro-inflammatory response, increasing the production of IFN-γ, IL-2, and TNF-α. In contrast, epacadostat treatment led to predominantly anti-inflammatory responses with decreases in IFN-γ, IL-2, IL-6, and IL-17. This suggests that in this model, the effects of AhR inhibition by this compound are independent of IDO1.
| Parameter | This compound | Epacadostat | Reference |
| Effect on Cytokine Production (in vitro co-culture) | |||
| IFN-γ | Increased | Decreased | |
| IL-2 | Increased | Decreased | |
| TNF-α | Increased | - | |
| IL-6 | - | Decreased | |
| IL-17 | - | Decreased |
Table 1: In Vitro Comparison of this compound and Epacadostat on Cytokine Production
In Vivo Efficacy
This compound: In a syngeneic B16F10-OVA melanoma mouse model, oral administration of this compound at 30 mg/kg once daily demonstrated significant anti-tumor efficacy. This was associated with a pro-inflammatory tumor microenvironment, characterized by an increase in CD8+ T cells and NK cells. The treatment was well-tolerated with no significant impact on body weight.
Epacadostat: In a CT26 colon carcinoma mouse model, oral dosing of epacadostat at 100 mg/kg was shown to inhibit tumor growth by reducing kynurenine levels. The anti-tumor effect was demonstrated to be immune-mediated, as no efficacy was observed in immunodeficient mice.
| Compound | Animal Model | Dosing Regimen | Outcome | Reference |
| This compound | B16F10-OVA melanoma | 30 mg/kg, p.o., QD | Significant anti-tumor efficacy, pro-inflammatory TME | |
| Epacadostat | CT26 colon carcinoma | 100 mg/kg, p.o. | Inhibition of tumor growth, reduced kynurenine |
Table 2: Summary of In Vivo Efficacy Data
Pharmacokinetics and Preclinical Safety
| Parameter | This compound | Epacadostat |
| IC50 | 341 nM (AhR antagonism) | 10 nM (IDO1 inhibition) |
| Preclinical Oral Bioavailability | Favorable profile for once-daily dosing | Good oral bioavailability across multiple species |
| Preclinical Safety | Well-tolerated in rodent and non-rodent toxicology studies | Well-tolerated in 28-day IND toxicology studies in mice and dogs |
Table 3: Comparative Pharmacokinetic and Preclinical Safety Profile
Clinical Development and Performance
This compound
This compound is currently in early-phase clinical development. Initial results from a first-in-human, Phase I study (NCT04069026) in patients with advanced solid tumors have been reported.
-
Safety: The drug was well-tolerated across all tested dose levels. The most common drug-related treatment-emergent adverse events (TEAEs) of any grade were nausea (13.9%) and fatigue (11.1%). Grade 3 drug-related TEAEs occurred in 12.5% of patients, with no grade 4 or higher events.
-
Efficacy: Of 67 evaluable patients, 32.8% achieved stable disease. One patient with thymoma had a partial response.
Epacadostat
Epacadostat has undergone extensive clinical investigation, including several Phase III trials. While early phase studies showed promise, particularly in combination with checkpoint inhibitors, the pivotal Phase III ECHO-301 trial in patients with unresectable or metastatic melanoma was a notable failure.
-
ECHO-301/KEYNOTE-252 Trial: This trial evaluated the combination of epacadostat and pembrolizumab versus pembrolizumab alone. The study was stopped early as the combination did not demonstrate an improvement in progression-free survival or overall survival compared to pembrolizumab monotherapy.
-
Other Combination Studies: Combination studies with ipilimumab and nivolumab also showed modest clinical activity.
| Clinical Trial Aspect | This compound | Epacadostat |
| Phase of Development | Phase I | Completed Phase III |
| Monotherapy Efficacy | 32.8% Stable Disease, 1 Partial Response (in Phase I) | No objective responses as a single agent |
| Combination Efficacy | Currently under investigation | Failed to show benefit in Phase III with pembrolizumab |
| Key Adverse Events | Nausea, Fatigue (mostly Grade 1/2) | Rash, Fatigue, Pruritus, Elevated LFTs |
Table 4: Summary of Clinical Trial Data
Experimental Protocols
AhR Luciferase Reporter Assay (for this compound)
This assay is used to determine the ability of a compound to inhibit the activation of the Aryl Hydrocarbon Receptor.
Protocol:
-
Cell Seeding: Seed human U87 or mouse Hepa1c1c7 cells, stably transfected with an AhR-inducible firefly luciferase reporter gene construct, into a 96-well plate at a density of 1 x 10^4 cells/well. Allow cells to attach overnight.
-
Compound Treatment: The next day, treat the cells with a known AhR agonist (e.g., 150 µM kynurenic acid) in the presence of serial dilutions of this compound. Include appropriate vehicle controls.
-
Incubation: Incubate the plate for 20-24 hours at 37°C in a 5% CO2 incubator.
-
Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a commercially available luciferase assay system according to the manufacturer's instructions.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the luminescence signal against the concentration of this compound.
IDO1 Enzyme Inhibition Assay (for Epacadostat)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of IDO1.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbate, 10 µM methylene blue, and 100 µg/mL catalase.
-
Inhibitor Addition: Add serial dilutions of epacadostat to the wells of a 96-well plate. Include a vehicle control.
-
Enzyme Addition: Add purified recombinant IDO1 enzyme to each well.
-
Reaction Initiation: Initiate the enzymatic reaction by adding L-tryptophan to a final concentration of 400 µM.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding 30% (w/v) trichloroacetic acid (TCA).
-
Hydrolysis: Incubate the plate at 50°C for 30 minutes to hydrolyze the product, N-formylkynurenine, to kynurenine.
-
Measurement: Measure the absorbance of kynurenine at 321 nm.
-
Data Analysis: Calculate the IC50 value by plotting the absorbance against the concentration of epacadostat.
Conclusion
This compound and epacadostat represent two distinct strategies for targeting the immunosuppressive tryptophan catabolism pathway. Epacadostat, a direct IDO1 inhibitor, showed initial promise but ultimately failed to demonstrate clinical benefit in a large Phase III trial, raising questions about the sufficiency of targeting IDO1 alone. This compound, by targeting the downstream effector AhR, offers a potentially more comprehensive approach by blocking the convergence of multiple immunosuppressive signals.
Preclinical data suggests that this compound may have a more favorable immunomodulatory profile in vitro compared to epacadostat. The initial clinical data for this compound demonstrates a manageable safety profile and early signs of anti-tumor activity in a heavily pre-treated patient population. Further clinical investigation, particularly in combination with other immunotherapies, will be crucial to determine the ultimate therapeutic potential of this novel AhR inhibitor. The contrasting clinical trajectories of these two agents underscore the complexities of targeting metabolic pathways in cancer and highlight the importance of understanding the downstream signaling events that drive immunosuppression.
References
- 1. Targeting the aryl hydrocarbon receptor (AhR) with this compound: a selective small molecule inhibitor for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Validating the Selectivity of BAY-2416964 for the Aryl Hydrocarbon Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of BAY-2416964, a novel aryl hydrocarbon receptor (AHR) antagonist, with other commonly used AHR inhibitors. The information presented is based on available preclinical data to assist researchers in evaluating its suitability for their studies.
Introduction to BAY-2416964
BAY-2416964 is a potent and orally active small molecule inhibitor of the aryl hydrocarbon receptor (AHR).[1][2] The AHR is a ligand-activated transcription factor that plays a crucial role in regulating immune responses, and its activation is implicated in tumor growth and resistance to immunotherapy.[3] BAY-2416964 antagonizes the immunosuppressive effects induced by AHR ligands, thereby enhancing the pro-inflammatory activity of immune cells.[3] It is currently being investigated in clinical trials for the treatment of advanced solid tumors.[4]
Comparative Analysis of AHR Antagonists
The following table summarizes the reported potency of BAY-2416964 in comparison to other well-known AHR antagonists, GNF351 and CH-223191. It is important to note that the IC50 values are derived from different studies and experimental conditions, and therefore should be interpreted with caution.
| Compound | Assay Type | Cell Line / System | Agonist | IC50 (nM) | Reference |
| BAY-2416964 | Cell-free | - | - | 341 | |
| Cellular (AHR activation) | Human U87 cells | - | 22 | ||
| Cellular (AHR activation) | Mouse cells | - | 15 | ||
| CYP1A1 Expression | Human U937 cells | Kynurenic Acid | 4.3 | ||
| GNF351 | Ligand Binding | Mouse liver cytosol (humanized AHR) | Photoaffinity ligand | 62 | |
| Reporter Gene Assay | HepG2 cells | TCDD | 8.5 | ||
| CH-223191 | Reporter Gene Assay | HepG2 cells | TCDD | 30 |
Remarks on Selectivity and Off-Target Effects:
-
BAY-2416964 is described as a "highly selective AHR inhibitor". Preclinical studies have shown it to be well-tolerated in vivo.
-
GNF351 is a potent AHR antagonist but suffers from poor oral bioavailability.
-
CH-223191 , while a potent AHR antagonist, has been reported to have AHR-independent pro-proliferative effects. It also does not affect estrogen receptor transcription activity.
Experimental Methodologies for Validating AHR Selectivity
Several key experiments are employed to determine the potency and selectivity of AHR inhibitors.
AHR Reporter Gene Assay
This is a cell-based assay to quantify the ability of a compound to inhibit ligand-induced AHR activation.
Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing AHR-responsive elements (DREs/XREs). In the presence of an AHR agonist, the receptor is activated and drives the expression of the reporter gene. An antagonist will inhibit this process, leading to a decrease in the reporter signal.
Generalized Protocol:
-
Cell Culture: Plate a human cell line (e.g., HepG2) stably or transiently expressing the AHR-responsive reporter construct in a 96-well plate.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of the test antagonist (e.g., BAY-2416964) for a defined period (e.g., 1 hour).
-
Agonist Stimulation: Add a known AHR agonist (e.g., TCDD or kynurenine) to the wells and incubate for a further period (e.g., 24 hours).
-
Lysis and Detection: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) using a plate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the antagonist that causes a 50% inhibition of the agonist-induced reporter activity.
AHR Nuclear Translocation Assay
This assay visually or quantitatively assesses the ability of an antagonist to prevent the ligand-induced movement of AHR from the cytoplasm to the nucleus.
Principle: In its inactive state, AHR resides in the cytoplasm. Upon ligand binding, it translocates to the nucleus. An antagonist will block this translocation.
Generalized Protocol (Immunofluorescence):
-
Cell Culture: Grow cells (e.g., HepG2) on coverslips in a multi-well plate.
-
Treatment: Treat the cells with the AHR antagonist followed by an agonist.
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., paraformaldehyde) and permeabilize the cell membranes (e.g., with Triton X-100).
-
Immunostaining: Incubate the cells with a primary antibody specific to AHR, followed by a fluorescently labeled secondary antibody. Stain the nuclei with a nuclear counterstain (e.g., DAPI).
-
Imaging: Visualize the subcellular localization of AHR using a fluorescence microscope. In agonist-treated cells, AHR will be concentrated in the nucleus, while in antagonist-treated cells, it will remain in the cytoplasm.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to confirm direct target engagement of a compound with its protein target in a cellular environment.
Principle: The binding of a ligand to a protein can alter its thermal stability. By heating cells to various temperatures, the aggregation and precipitation of the target protein can be measured. A compound that binds to the protein will increase its stability, resulting in more soluble protein at higher temperatures.
Generalized Protocol:
-
Cell Treatment: Incubate intact cells with the test compound or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures for a short period (e.g., 3 minutes).
-
Lysis: Lyse the cells to release the proteins.
-
Separation: Separate the precipitated proteins from the soluble fraction by centrifugation.
-
Detection: Analyze the amount of soluble AHR in the supernatant by methods such as Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble AHR as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
Visualizing Key Pathways and Workflows
To better understand the mechanisms and experimental procedures discussed, the following diagrams are provided.
Caption: AHR Signaling Pathway and Inhibition by BAY-2416964.
Caption: Experimental Workflow for Validating AHR Antagonism.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Initial results from a first-in-human, phase I study of immunomodulatory aryl hydrocarbon receptor (AhR) inhibitor BAY2416964 in patients with advanced solid tumors. - ASCO [asco.org]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Aryl Hydrocarbon Receptor Antagonists: Bay 2416964 and CH-223191
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative study of two prominent Aryl Hydrocarbon Receptor (AhR) antagonists: Bay 2416964 and CH-223191. This analysis is based on publicly available experimental data to objectively evaluate their performance and potential applications.
The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor implicated in a range of physiological and pathological processes, including immune response and tumorigenesis. Its role in mediating the immunosuppressive effects of kynurenine, a tryptophan metabolite found in the tumor microenvironment, has made it a compelling target for cancer immunotherapy.[1][2] Both this compound and CH-223191 are small molecule inhibitors designed to block AhR signaling, but they exhibit distinct profiles in terms of potency, selectivity, and documented biological effects.
Quantitative Performance Data
The following tables summarize the key quantitative data for this compound and CH-223191, providing a direct comparison of their inhibitory activities.
Table 1: In Vitro Inhibitory Activity of this compound
| Cell Line | Agonist | Assay | IC50 | Reference |
| Human U87 Glioblastoma | Kynurenic Acid (KA) | DRE-Luciferase Reporter | 22 nM | [1] |
| Mouse Hepa-1c1c7 Hepatoma | Kynurenic Acid (KA) | DRE-Luciferase Reporter | 15 nM | [1] |
| Human U937 Monocytic | Kynurenic Acid (KA) | CYP1A1 Expression | 21 nM | [1] |
| Mouse Splenocytes | Kynurenic Acid (KA) | CYP1A1 Expression | 18 nM | |
| Cell-free Assay | - | AhR Antagonism | 341 nM | |
| Human U937 Monocytic | Kynurenic Acid (KA) | CYP1A1 Expression | 4.30 nM |
Table 2: In Vitro Inhibitory Activity of CH-223191
| Cell Line | Agonist | Assay | IC50 | Reference |
| HepG2 | TCDD | Luciferase Reporter | 30 nM | |
| Guinea Pig Cells | TCDD | Gene Induction | 1.1 µM | |
| Mouse Cells | TCDD | Gene Induction | 1.5 µM | |
| Rat Cells | TCDD | Gene Induction | 3.1 µM | |
| Human Cells | TCDD | Gene Induction | 0.2 µM |
Mechanism of Action and Signaling Pathway
Both this compound and CH-223191 function as antagonists of the Aryl Hydrocarbon Receptor. The canonical AhR signaling pathway is initiated by the binding of a ligand to the cytosolic AhR, which is complexed with chaperone proteins. Upon ligand binding, the AhR translocates to the nucleus, heterodimerizes with the AhR Nuclear Translocator (ARNT), and binds to Dioxin Response Elements (DREs) in the promoter regions of target genes, thereby initiating their transcription. These target genes include cytochrome P450 enzymes like CYP1A1. Both antagonists act by preventing this ligand-induced activation.
Comparative Performance and Selectivity
This compound has been characterized as a potent and selective AhR inhibitor that antagonizes both exogenous and endogenous AhR ligands. It has demonstrated the ability to restore immune cell function in vitro and exhibits anti-tumor efficacy in syngeneic mouse models. Notably, this compound has a favorable pharmacokinetic profile, supporting once-daily oral dosing. It has been shown to have no agonistic activity on its own.
CH-223191 , on the other hand, is described as a potent and specific AhR antagonist that notably exhibits ligand-selective antagonism. It is more effective against halogenated aromatic hydrocarbons like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) than against polycyclic aromatic hydrocarbons. CH-223191 is considered a "pure" antagonist, showing no agonist activity even at high concentrations, and it does not have an affinity for the estrogen receptor. In vivo studies have shown that CH-223191 can prevent TCDD-induced toxicities in mice.
In Vivo Efficacy
This compound has been tested in a syngeneic B16F10-OVA melanoma mouse model. Oral administration of this compound was well-tolerated and led to a pro-inflammatory tumor microenvironment, demonstrating antitumor efficacy.
CH-223191 has been shown to potently prevent TCDD-induced cytochrome P450 induction, liver toxicity, and wasting syndrome in mice when administered orally at 10 mg/kg/day.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. Below are summaries of the general protocols used in the evaluation of these compounds.
AhR Transactivation Assay (Luciferase Reporter Assay)
This assay is a common method to assess the activation or inhibition of the AhR signaling pathway.
For the specific protocol for this compound, U87 or Hepa1c1c7 cells were stimulated with 150–200 µM of kynurenic acid and incubated with this compound for 20 hours before measuring firefly luciferase activity. For CH-223191, HepG2 cells were treated with various concentrations of the antagonist for 1 hour, followed by treatment with 3 nM TCDD for 24 hours before the luciferase activity was assayed.
CYP1A1 Expression Assay
This assay measures the expression of a key AhR target gene to determine the functional consequence of AhR activation or inhibition.
In Vivo Tumor Model (for this compound)
The in vivo efficacy of this compound was evaluated in a syngeneic ovalbumin-expressing B16F10 melanoma model in mice. The compound was administered orally, and tumor volume was monitored to assess anti-tumor activity.
In Vivo Toxicity Model (for CH-223191)
The protective effects of CH-223191 were assessed in male ICR mice treated with TCDD. CH-223191 was administered orally, and endpoints included the measurement of cytochrome P450 induction, liver histology, and plasma levels of liver enzymes (AST and ALT).
Conclusion
Both this compound and CH-223191 are valuable research tools for investigating the role of the Aryl Hydrocarbon Receptor in various biological processes. This compound emerges as a promising candidate for cancer immunotherapy, with demonstrated in vivo anti-tumor efficacy and a favorable pharmacokinetic profile for oral administration. CH-223191 stands out for its well-characterized ligand-selective antagonism, making it a precise tool for studying the effects of specific classes of AhR agonists. The choice between these two antagonists will depend on the specific research question, the desired spectrum of AhR inhibition, and the experimental model being used. Further head-to-head comparative studies would be beneficial to fully elucidate their relative advantages in different therapeutic contexts.
References
Synergistic Potential of BAY 2416964 with Checkpoint Blockade: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer immunotherapy is continually evolving, with a significant focus on combination strategies to overcome resistance to checkpoint inhibitors. One promising avenue of investigation is the targeting of the Aryl Hydrocarbon Receptor (AhR), a key regulator of the tumor microenvironment. This guide provides a comprehensive comparison of the novel AhR inhibitor, BAY 2416964, and its synergistic effects when combined with checkpoint blockade, alongside a look at alternative AhR inhibitors in development.
Mechanism of Action: Reversing Immune Suppression
This compound is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AhR).[1] In the tumor microenvironment, the degradation of tryptophan by enzymes like IDO1 and TDO2 produces metabolites, most notably kynurenine, which act as endogenous ligands for AhR.[2][3] Activation of AhR in immune cells, such as dendritic cells and T cells, leads to a tolerogenic state, characterized by the suppression of anti-tumor immunity.[2][3] this compound competitively binds to AhR, preventing its activation by these immunosuppressive metabolites. This blockade is designed to restore and enhance the function of tumor-infiltrating immune cells, thereby promoting a pro-inflammatory microenvironment conducive to tumor rejection. The inhibition of the AhR pathway is also hypothesized to overcome resistance to anti-PD-1/PD-L1 therapies.
Preclinical Evidence: this compound in Syngeneic Mouse Models
In vivo studies utilizing the B16-OVA syngeneic melanoma model have demonstrated the anti-tumor efficacy of this compound as a monotherapy. Oral administration of this compound at a dose of 30 mg/kg once daily resulted in significant suppression of tumor growth. This anti-tumor effect was accompanied by a favorable modulation of the tumor immune infiltrate, characterized by an increase in cytotoxic CD8+ T cells and Natural Killer (NK) cells, and a decrease in immunosuppressive GR1+ myeloid cells and CD206+ M2 macrophages.
Quantitative Preclinical Data: this compound
| Experimental Model | Treatment Group | Tumor Volume (mm³) Day 21 | Tumor Growth Inhibition (%) | CD8+ T cells (% of CD45+ cells) | NK cells (% of CD45+ cells) | GR1+ Myeloid cells (% of CD45+ cells) | CD206+ M2 Macrophages (% of F4/80+ cells) |
| B16-OVA Melanoma | Vehicle | ~1500 | - | ~5 | ~2 | ~40 | ~60 |
| This compound (30 mg/kg) | ~500 | ~67% | ~15 | ~5 | ~20 | ~30 |
Note: Tumor volumes and cell percentages are approximated from graphical data presented in preclinical studies. Tumor Growth Inhibition is calculated relative to the vehicle control group.
Clinical Development: this compound in Combination with Pembrolizumab
A Phase I clinical trial (NCT04069026) is currently underway to evaluate the safety, tolerability, and preliminary efficacy of this compound in combination with the anti-PD-1 antibody pembrolizumab in patients with advanced solid tumors. While the trial is ongoing and detailed efficacy data from the combination arm is not yet fully available, the rationale for this combination is strong, given the potential of AhR inhibition to sensitize tumors to checkpoint blockade.
Alternative AhR Inhibitors and Combination Strategies
The therapeutic potential of targeting the AhR pathway is being explored by other agents in clinical development, providing a basis for comparison.
IK-175: An Alternative AhR Inhibitor
IK-175 is another orally available, selective AhR antagonist that has been investigated as a monotherapy and in combination with the anti-PD-1 antibody nivolumab in a Phase 1a/b clinical trial (NCT04200963).
Clinical Efficacy of IK-175 in Urothelial Carcinoma
Initial results from the dose-expansion cohort in patients with urothelial carcinoma who had progressed on prior checkpoint inhibitors have shown promising anti-tumor activity.
| Treatment Arm | Number of Patients | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Duration of Response (DoR) |
| IK-175 Monotherapy | 10 | 10% (1 Partial Response) | 20% | 14.9+ months |
| IK-175 + Nivolumab | 10 | 20% (2 Partial Responses) | 40% | 4.5 - 6+ months |
Data is from the dose-expansion cohort in urothelial carcinoma patients.
Experimental Protocols
In Vivo B16-OVA Syngeneic Mouse Model (this compound)
-
Animal Model: Female C57BL/6 mice.
-
Tumor Cell Line: B16-OVA (ovalbumin-expressing melanoma cell line).
-
Tumor Implantation: Subcutaneous injection of 5 x 10^5 B16-OVA cells into the flank of the mice.
-
Treatment: Once tumors are established (e.g., reaching a palpable size), mice are randomized into treatment and control groups. This compound is administered orally (p.o.) at a dose of 30 mg/kg once daily (QD). The vehicle control group receives the corresponding vehicle solution.
-
Tumor Measurement: Tumor volume is measured 2-3 times per week using calipers, and calculated using the formula: (length x width²)/2.
-
Immunophenotyping: At the end of the study, tumors are excised, dissociated into single-cell suspensions, and stained with fluorescently labeled antibodies against various immune cell markers (e.g., CD45, CD3, CD8, NK1.1, GR1, F4/80, CD206) for analysis by flow cytometry.
Visualizing the Synergy: Signaling Pathways and Experimental Workflows
To better understand the mechanisms and experimental designs discussed, the following diagrams are provided in Graphviz DOT language.
Signaling Pathway of this compound in the Tumor Microenvironment
Caption: Mechanism of this compound in reversing AhR-mediated immune suppression.
Experimental Workflow for In Vivo Efficacy Studies
Caption: Workflow for preclinical evaluation of this compound in a syngeneic mouse model.
Conclusion
This compound, through its potent and selective inhibition of the AhR pathway, demonstrates significant promise as a novel cancer immunotherapy agent. Preclinical data strongly supports its ability to remodel the tumor microenvironment towards a pro-inflammatory state and inhibit tumor growth. The ongoing clinical investigation in combination with pembrolizumab will be crucial in determining its synergistic potential and clinical utility. A comparative look at other AhR inhibitors like IK-175 highlights a growing interest in this therapeutic target, with early clinical signals suggesting that this class of drugs could offer a new strategy to overcome resistance to checkpoint blockade, particularly in immunologically "cold" tumors. The data presented in this guide underscores the importance of continued research into AhR inhibitors as a valuable addition to the immuno-oncology armamentarium.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Targeting the aryl hydrocarbon receptor (AhR) with this compound: a selective small molecule inhibitor for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical trial of new AhR inhibitor shows cancer might be even more wily than we thought | MD Anderson Cancer Center [mdanderson.org]
Reproducibility of In Vivo Efficacy Studies with Bay 2416964: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of Bay 2416964, a novel and selective small molecule inhibitor of the Aryl Hydrocarbon Receptor (AhR). The data presented is based on publicly available preclinical studies, offering a resource for researchers interested in the reproducibility and comparative efficacy of this emerging cancer immunotherapy agent.
Comparative Efficacy of this compound
This compound has demonstrated significant anti-tumor efficacy in a syngeneic mouse melanoma model. The primary mechanism of action is the inhibition of the AhR, a transcription factor that plays a crucial role in tumor immune evasion. By blocking AhR, this compound restores immune cell function within the tumor microenvironment, leading to enhanced anti-tumor responses.
Quantitative In Vivo Efficacy Data
The following table summarizes the in vivo efficacy of this compound in the B16F10-OVA melanoma mouse model, as reported in a key preclinical study.[1][2] For comparative context, data on the IDO1 inhibitor Epacadostat is also included, although it should be noted that these results are not from a head-to-head study and experimental conditions may vary.
| Treatment Group | Dosage | Tumor Model | Primary Efficacy Endpoint | Result |
| This compound | 30 mg/kg, once daily, oral | B16F10-OVA melanoma | Tumor Growth Inhibition | Significant suppression of tumor growth compared to vehicle control.[1][2] |
| Immune Cell Infiltration | Increased frequency of CD8+ T cells and Natural Killer (NK) cells; Decreased frequency of immunosuppressive myeloid cells in the tumor microenvironment.[2] | |||
| Vehicle Control | N/A | B16F10-OVA melanoma | Tumor Growth | Progressive tumor growth observed. |
| Epacadostat (for comparison) | 100 mg/kg, twice daily, oral | CT26 colon carcinoma | Kynurenine Suppression | Suppressed kynurenine levels in plasma, tumors, and lymph nodes. |
| Various | B16F10 melanoma | Tumor Growth Inhibition | Efficacy as a monotherapy has been limited in some studies. |
Note: The B16F10 melanoma model is known to be aggressive and poorly immunogenic, making the observed efficacy of this compound noteworthy.
Experimental Protocols
To ensure the reproducibility of the cited findings, detailed experimental protocols are crucial. The following is a summary of the methodology used in the primary in vivo efficacy study of this compound.
In Vivo Antitumor Efficacy Study in B16F10-OVA Mouse Model
-
Animal Model: Male C57BL/6 mice.
-
Tumor Cell Line: B16F10 melanoma cells engineered to express ovalbumin (B16F10-OVA).
-
Tumor Implantation: Subcutaneous injection of B16F10-OVA cells into the flank of the mice.
-
Treatment: Once tumors were established, mice were treated orally with either vehicle or this compound at a dose of 30 mg/kg, once daily.
-
Efficacy Assessment: Tumor volumes were measured at regular intervals to monitor growth. At the end of the study, tumors were excised for analysis of the immune cell infiltrate by flow cytometry.
-
Statistical Analysis: Tumor growth curves were analyzed using a two-way ANOVA with a Tukey multiple comparison test.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway in Cancer Immunity
The diagram below illustrates the signaling pathway targeted by this compound. In the tumor microenvironment, tryptophan is metabolized into kynurenine, which acts as a ligand for the Aryl Hydrocarbon Receptor (AhR). Activated AhR translocates to the nucleus and promotes the expression of genes that lead to immunosuppression, including the differentiation of regulatory T cells (Tregs) and the suppression of dendritic cell (DC) and cytotoxic T lymphocyte (CTL) function. This compound acts as an antagonist, blocking this pathway and restoring anti-tumor immunity.
Experimental Workflow for In Vivo Efficacy Assessment
The following diagram outlines the key steps in the preclinical evaluation of this compound's in vivo efficacy.
References
Bay 2416964: A Comparative Analysis of Cross-Species Reactivity in Human and Murine Cells
A potent and selective aryl hydrocarbon receptor (AhR) antagonist, Bay 2416964, demonstrates comparable inhibitory activity in both human and mouse cells, highlighting its potential for translational research and preclinical development. This guide provides a comprehensive comparison of its performance, supported by experimental data and detailed protocols.
This compound is an orally bioavailable small molecule inhibitor that targets the aryl hydrocarbon receptor (AhR), a transcription factor involved in regulating immune responses.[1][2] The immunosuppressive effects of AhR activation in the tumor microenvironment have made it a compelling target for cancer immunotherapy.[3][4] This document outlines the cross-species reactivity of this compound in human and mouse cells, providing key performance data and the experimental methodologies used for its evaluation.
Comparative Efficacy of this compound
This compound effectively inhibits AhR activation induced by both exogenous and endogenous ligands in both human and mouse cells.[1] This cross-species activity is crucial for the validation of preclinical findings in mouse models and their translation to human clinical trials.
| Cell Line/Primary Cells | Species | Assay Type | Ligand | IC50 Value | Reference |
| U87 (Glioblastoma) | Human | AhR Transactivation | Kynurenic Acid | 22 nM | |
| U937 (Monocytic) | Human | CYP1A1 Expression | Kynurenic Acid | 4.30 nM / 21 nM | |
| Primary Monocytes | Human | CYP1A1/AHRR mRNA Expression | Kynurenic Acid | Effective at 100 nM | |
| Naïve CD4+ T Cells | Human | IFN-γ Production | CD3/CD28/IL-2 | Effective at 30-1000 nM | |
| Hepa-1c1c7 (Hepatoma) | Mouse | AhR Transactivation | Kynurenic Acid | Inhibition observed | |
| Splenocytes | Mouse | CYP1A1 Expression | Kynurenic Acid | 18 nM | |
| B16/F10-OVA (Melanoma) | Mouse | In vivo tumor growth | - | 30 mg/kg (p.o.) |
Mechanism of Action: AhR Signaling Pathway
This compound functions by antagonizing the AhR signaling pathway. In its inactive state, AhR resides in the cytoplasm. Upon ligand binding, it translocates to the nucleus, dimerizes with the ARNT protein, and binds to xenobiotic response elements (XREs) on the DNA, leading to the transcription of target genes such as CYP1A1 and AHRR. This compound blocks this ligand-induced nuclear translocation and subsequent gene expression.
Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway and Inhibition by this compound.
Comparison with Alternative AhR Inhibitors
While other AhR inhibitors exist, this compound offers distinct advantages. For instance, the inhibitor SR1 is not mouse cross-reactive, limiting its utility in preclinical in vivo studies. Another compound, CH-223191, has been reported to have AhR-independent pro-proliferative activities. In contrast, this compound is orally bioavailable and has demonstrated immunomodulatory effects and anti-tumor efficacy in vivo, making it a promising candidate for clinical development.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
AhR Transactivation Assay
This assay measures the ability of a compound to inhibit ligand-induced activation of a reporter gene under the control of an AhR-responsive promoter.
-
Cell Culture: U87 (human) or Hepa1c1c7 (mouse) cells are seeded in 96-well plates and cultured overnight.
-
Transfection: Cells are transfected with a luciferase reporter plasmid containing xenobiotic response elements (XREs).
-
Treatment: Cells are stimulated with an AhR agonist, such as kynurenic acid (KA), in the presence or absence of varying concentrations of this compound (e.g., 72 pM to 20 µM).
-
Incubation: The cells are incubated for 20 hours.
-
Lysis and Luminescence Measurement: Cells are lysed, and firefly luciferase activity is measured using a luminometer.
-
Data Analysis: IC50 values are calculated from the dose-response curves.
CYP1A1 Expression Assay (qRT-PCR)
This assay quantifies the mRNA levels of CYP1A1, a primary target gene of AhR, to assess the inhibitory activity of this compound.
-
Cell Culture and Treatment: Human monocytic U937 cells or mouse splenocytes are treated with an AhR agonist (e.g., kynurenic acid) with or without different concentrations of this compound.
-
RNA Extraction: Total RNA is isolated from the cells using a suitable RNA extraction kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA.
-
Quantitative PCR: Real-time PCR is performed using primers specific for CYP1A1 and a housekeeping gene (for normalization).
-
Data Analysis: The relative expression of CYP1A1 mRNA is calculated, and IC50 values are determined.
Caption: Workflow for Assessing Cross-Species Reactivity of this compound.
Conclusion
This compound is a potent AhR inhibitor with confirmed cross-species reactivity between human and mouse cells. The comparable inhibitory concentrations in both species validate the use of murine models for preclinical evaluation of this compound. The provided experimental frameworks offer a basis for further investigation into the therapeutic potential of this compound in oncology and immunology.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Targeting the aryl hydrocarbon receptor (AhR) with this compound: a selective small molecule inhibitor for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical trial of new AhR inhibitor shows cancer might be even more wily than we thought | MD Anderson Cancer Center [mdanderson.org]
Bay 2416964: A Novel Aryl Hydrocarbon Receptor Inhibitor in Clinical Development for Advanced Solid Tumors
A comprehensive analysis of the mechanism of action, clinical trial results from NCT04069026, and comparison with alternative therapies for researchers, scientists, and drug development professionals.
Bay 2416964 is a first-in-class, potent, and orally bioavailable small molecule inhibitor of the aryl hydrocarbon receptor (AhR). This novel immunomodulatory agent is currently under investigation in a Phase I clinical trial (NCT04069026) for the treatment of advanced solid tumors. This guide provides a detailed overview of the preclinical validation of this compound's mechanism of action, a summary of the initial clinical findings, and a comparative analysis with existing therapeutic alternatives.
Mechanism of Action: Reversing Immune Suppression by Targeting AhR
The aryl hydrocarbon receptor is a ligand-activated transcription factor that plays a crucial role in regulating immune responses. In the tumor microenvironment, the activation of AhR by various ligands, including tryptophan catabolites like kynurenine, leads to the suppression of anti-tumor immunity. This immunosuppressive effect is mediated through the enhanced function of regulatory T cells (Tregs) and the impaired activity of dendritic cells (DCs) and cytotoxic T lymphocytes (CTLs).
This compound is designed to block the binding of these immunosuppressive ligands to AhR, thereby preventing its activation and subsequent nuclear translocation. By inhibiting the AhR signaling pathway, this compound aims to restore and enhance the anti-tumor immune response.
Signaling Pathway of this compound
Safety Operating Guide
Navigating the Disposal and Handling of BAY 2416964: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like BAY 2416964 are paramount for laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe management of this compound, a potent and orally active antagonist of the aryl hydrocarbon receptor (AhR), ensuring compliance and fostering a secure research environment.
This compound is an investigational compound used in cancer immunotherapy research.[1][2][3] As with any laboratory chemical, adherence to strict safety and disposal protocols is non-negotiable. This document outlines the critical information necessary for the responsible management of this compound, from initial handling to final disposal.
Immediate Safety and Handling Protocols
While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, general best practices for handling chemical compounds in a laboratory setting should be strictly followed.
Personal Protective Equipment (PPE):
-
Gloves: Always wear appropriate chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Lab Coat: A lab coat should be worn to protect from spills.
Handling:
-
Avoid inhalation of dust or aerosols. Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Prevent contact with skin and eyes. In case of accidental contact, rinse thoroughly with water.
-
Do not eat, drink, or smoke in areas where the compound is handled.
Proper Disposal Procedures for this compound
As a standard practice, all chemical waste, including this compound and any contaminated materials, should be treated as hazardous waste unless explicitly confirmed to be non-hazardous by a qualified professional.[4]
Step-by-Step Disposal Guide:
-
Identification and Classification: Label the waste container clearly as "Hazardous Waste" and specify the contents, including "this compound".[5]
-
Segregation: Keep this compound waste separate from other incompatible chemical waste streams to prevent accidental reactions.
-
Containerization: Use a suitable, leak-proof, and clearly labeled container for waste collection. The container must be kept closed except when adding waste.
-
Storage: Store the waste container in a designated, secure area away from general laboratory traffic.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and certified waste disposal service. Never dispose of chemical waste down the drain or in regular trash.
Disposal of Empty Containers: Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous waste. After thorough cleaning and removal of any labels, the container may be disposed of as regular trash.
Quantitative Data Summary
The following tables summarize key quantitative data related to the experimental use of this compound.
| Parameter | Value | Source |
| In Vitro Activity | ||
| AhR Antagonist IC₅₀ | 341 nM | |
| CYP1A1 Expression IC₅₀ | 4.3 nM (in U937 cells) | |
| In Vivo Application | ||
| Oral Dosage (mice) | 30 mg/kg, once daily | |
| Clinical Trial (Phase I) | ||
| Initial Expansion Dose | 500 mg, twice daily |
Experimental Protocols
In Vitro Inhibition of CYP1A1 Expression: This protocol assesses the ability of this compound to inhibit the expression of the AhR-regulated gene CYP1A1 in human monocytic U937 cells.
-
Cell Culture: Culture U937 cells in RPMI medium.
-
Treatment: Treat the cells with varying concentrations of this compound.
-
Induction: Induce AhR activation.
-
Analysis: Measure the expression of CYP1A1 to determine the inhibitory concentration.
In Vivo Antitumor Efficacy in a Syngeneic Mouse Model: This protocol evaluates the antitumor effects of this compound in a preclinical cancer model.
-
Model: Use a syngeneic ovalbumin-expressing B16F10 melanoma model in mice.
-
Treatment: Administer this compound orally at a dose of 30 mg/kg once daily.
-
Monitoring: Monitor tumor growth and the immune response within the tumor microenvironment.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a role in regulating gene expression. Upon ligand binding, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic response elements (XREs) in the DNA, leading to the transcription of target genes like CYP1A1. This compound acts as an antagonist, blocking this pathway.
References
- 1. Advanced solid tumors | Study 21343 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]
- 2. Targeting the aryl hydrocarbon receptor (AhR) with this compound: a selective small molecule inhibitor for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. vumc.org [vumc.org]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
Personal protective equipment for handling Bay 2416964
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of BAY 2416964, a potent and selective Aryl Hydrocarbon Receptor (AhR) antagonist investigated for cancer immunotherapy.
This document provides critical safety and logistical information to ensure the safe handling and use of this compound in a laboratory setting. Adherence to these guidelines is essential to mitigate risks and maintain a safe research environment.
Hazard Identification and Personal Protective Equipment
This compound is classified with several hazards requiring stringent safety measures. The following table summarizes its hazard classifications according to the Globally Harmonized System (GHS).[1]
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation |
To mitigate these risks, the following personal protective equipment (PPE) is mandatory when handling this compound:
-
Eye Protection: Safety goggles with side-shields are required to protect against splashes and dust.[1]
-
Hand Protection: Wear protective gloves at all times.[1]
-
Skin and Body Protection: Impervious clothing should be worn to prevent skin contact.[1]
-
Respiratory Protection: A suitable respirator should be used, especially when handling the compound in powdered form, to avoid inhalation of dust or aerosols.[1]
Operational and Disposal Plans
Handling and Storage:
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where the compound is used.
-
Storage: Store in a tightly sealed container at -20°C for up to one year for optimal stability. For shorter periods of less than two weeks, shipping at room temperature is acceptable.
Spill Management:
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate personnel from the immediate area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Keep the product away from drains and water courses.
-
Personal Protection: Wear full personal protective equipment, including respiratory protection.
-
Cleanup:
-
For solid spills, carefully sweep up the material, avoiding dust generation.
-
For solutions, absorb with a finely-powdered liquid-binding material such as diatomite or universal binders.
-
-
Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol.
-
Disposal: Dispose of contaminated material as hazardous waste according to institutional and local regulations.
Disposal:
Dispose of unused this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or water systems.
Experimental Protocols
This compound is an antagonist of the Aryl Hydrocarbon Receptor (AhR). The following diagram illustrates the simplified signaling pathway of AhR and the inhibitory action of this compound.
Caption: Inhibition of the AhR signaling pathway by this compound.
The following experimental workflow outlines a general procedure for in vitro studies with this compound.
Caption: A typical workflow for in vitro experiments using this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
